molecular formula C6H3ClFN3 B1462921 6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1020253-21-7

6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1462921
CAS No.: 1020253-21-7
M. Wt: 171.56 g/mol
InChI Key: MPWOTLGGVKVFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine is a useful research compound. Its molecular formula is C6H3ClFN3 and its molecular weight is 171.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3/c7-4-1-5(8)6-10-9-3-11(6)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWOTLGGVKVFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=CN2C=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674365
Record name 6-Chloro-8-fluoro[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020253-21-7
Record name 6-Chloro-8-fluoro[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine: Synthesis, Properties, and Applications

An In-depth Technical Guide to 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The[1][2][3]triazolo[4,3-a]pyridine scaffold is a key pharmacophore found in a variety of biologically active molecules.[4][5] This guide details a plausible synthetic pathway, predicted physicochemical properties, spectroscopic characteristics, and an analysis of the chemical reactivity of this specific di-halogenated derivative. Furthermore, it explores the potential applications of this compound in drug discovery, drawing on the established biological activities of structurally related analogues, which include roles as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and potential antifungal and antimalarial agents.

Introduction

The fusion of a 1,2,4-triazole ring with a pyridine core gives rise to the[1][2][3]triazolo[4,3-a]pyridine heterocyclic system. This scaffold has garnered considerable attention in the field of medicinal chemistry due to its presence in numerous compounds exhibiting a wide range of pharmacological activities.[4][5] The unique electronic and structural features of this bicyclic system allow for diverse interactions with biological targets. The introduction of halogen substituents, such as chlorine and fluorine, onto the pyridine ring can significantly modulate the physicochemical properties and biological activity of the parent molecule. Specifically, the presence of a chlorine atom at the 6-position and a fluorine atom at the 8-position of the[1][2][3]triazolo[4,3-a]pyridine core, as in the title compound, is anticipated to influence its reactivity, metabolic stability, and target-binding affinity. This guide serves as a technical resource for researchers, providing a detailed examination of the fundamental properties of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings, from chemical synthesis to biological assays.

PropertyValueSource
CAS Number 1020253-21-7[6]
Molecular Formula C₆H₃ClFN₃[6]
Molecular Weight 171.56 g/mol [6]
Appearance Predicted to be a solid at room temperatureN/A
Solubility Predicted to be soluble in organic solvents like DMSO and DMFN/A

Synthesis and Characterization

A potential starting material is 2,5-dichloro-3-fluoropyridine. The synthesis of this precursor can be achieved from 2,5-dichloro-nicotinamide via a Hofmann degradation, followed by a diazotization reaction.[1]

The proposed synthetic workflow is depicted below:

Synthesis_of_6-Chloro-8-fluoro-triazolo[4,3-a]pyridineA2,5-dichloro-3-fluoropyridineB2-hydrazinyl-3-fluoro-5-chloropyridineA->BHydrazine hydrateC6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridineB->CFormic acid (or equivalent)

Figure 1: Proposed synthesis of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine.

Step-by-Step Methodology (Proposed)

Step 1: Synthesis of 2-hydrazinyl-3-fluoro-5-chloropyridine

The initial step involves the nucleophilic substitution of the chlorine atom at the 2-position of 2,5-dichloro-3-fluoropyridine with hydrazine. The chlorine at the 2-position is generally more susceptible to nucleophilic attack than the chlorine at the 5-position in pyridine systems.

  • Reactants: 2,5-dichloro-3-fluoropyridine, Hydrazine hydrate.

  • Solvent: A suitable alcohol such as ethanol or n-propanol.

  • Conditions: The reaction mixture is typically heated under reflux for several hours.

  • Work-up: Upon completion, the reaction mixture is cooled, and the product can be isolated by filtration or extraction. Purification can be achieved through recrystallization.

Step 2: Cyclization to form 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine

The resulting 2-hydrazinyl-3-fluoro-5-chloropyridine is then cyclized to form the fused triazole ring. This is commonly achieved by reacting the hydrazine derivative with a one-carbon source, such as formic acid.

  • Reactants: 2-hydrazinyl-3-fluoro-5-chloropyridine, Formic acid (or an equivalent reagent like triethyl orthoformate).

  • Conditions: The mixture is heated, often under reflux, to drive the condensation and cyclization.

  • Work-up: The excess formic acid is removed, and the product is isolated and purified, typically by chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

The structural confirmation of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine would rely on standard spectroscopic techniques. Based on the structure, the following spectral data can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and triazole rings. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbons attached to the halogens and nitrogens will exhibit characteristic chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (171.56 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C-H, C=N, and C-halogen bonds present in the molecule.

Chemical Reactivity

The reactivity of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine is primarily dictated by the electronic nature of the fused heterocyclic system and the presence of the two halogen substituents.

Nucleophilic Aromatic Substitution

The pyridine ring in the[1][2][3]triazolo[4,3-a]pyridine system is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr). Both the chlorine and fluorine atoms are potential leaving groups in SNAr reactions. The relative reactivity of the C-Cl and C-F bonds will depend on the nature of the nucleophile and the reaction conditions. In many SNAr reactions on electron-deficient aromatic rings, fluoride is a better leaving group than chloride. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom, polarizing the C-F bond.

ReactivityA6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridineBSubstituted product at C6A->BNucleophile (Nu⁻)(Substitution at C6)CSubstituted product at C8A->CNucleophile (Nu⁻)(Substitution at C8)

Figure 2: Potential nucleophilic substitution pathways.

This differential reactivity allows for the selective functionalization of the molecule, providing a route to a variety of derivatives for structure-activity relationship (SAR) studies.

Applications in Drug Discovery

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in drug discovery. Derivatives of this heterocyclic system have been investigated for a wide range of therapeutic applications.

IDO1 Inhibition

Derivatives of[1][2][3]triazolo[4,3-a]pyridine have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1).[7] IDO1 is an enzyme that plays a crucial role in immune tolerance and is a promising target for cancer immunotherapy. The triazole nitrogen atoms in the scaffold can coordinate with the heme iron in the active site of the enzyme. The substituents on the pyridine ring, such as the chloro and fluoro groups in the title compound, can be tailored to optimize binding affinity and selectivity.

Antifungal and Antimicrobial Activity

The 1,2,4-triazole moiety is a well-known pharmacophore in antifungal agents. Many clinically used antifungal drugs contain a triazole ring. It is plausible that 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine and its derivatives could exhibit antifungal or broader antimicrobial activity.[4][5]

Other Potential Applications

The versatility of the[1][2][3]triazolo[4,3-a]pyridine core suggests that its derivatives could be explored for other therapeutic targets. For instance, related compounds have been investigated as potential antimalarial agents. The specific substitution pattern of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine makes it an attractive starting point for the development of new therapeutic agents.

Conclusion

6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. This guide has provided a detailed overview of its fundamental properties, including a plausible synthetic route, predicted physicochemical and spectroscopic characteristics, and an analysis of its chemical reactivity. The established biological activities of related[1][2][3]triazolo[4,3-a]pyridine derivatives highlight the potential of this scaffold in the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

An In-depth Technical Guide to 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of potent and selective therapeutics is perpetual. Among the myriad of heterocyclic systems, the[1][2][3]triazolo[4,3-a]pyridine core has garnered significant attention due to its unique electronic properties and conformational rigidity, making it a "privileged" structure in drug design.[4][5][6] This guide focuses on a particularly valuable derivative, 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine (CAS Number: 1020253-21-7), a key intermediate that has enabled the synthesis of a new generation of bioactive molecules. Its strategic halogenation provides multiple reactive handles for further chemical modifications, allowing for the exploration of vast chemical space in the pursuit of optimized drug candidates.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delve into the core chemical and physical properties of this compound, provide insights into its synthesis, explore its applications as a pivotal building block in medicinal chemistry, and detail the analytical methodologies for its characterization. The overarching goal is to provide not just a collection of data, but a cohesive understanding of why and how this specific molecule has become an important tool in the drug discovery arsenal.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis and drug design. 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine is a solid at room temperature with a molecular formula of C₆H₃ClFN₃ and a molecular weight of approximately 171.56 g/mol .[7]

PropertyValueSource
CAS Number 1020253-21-7[2][7]
Molecular Formula C₆H₃ClFN₃[7]
Molecular Weight 171.56 g/mol [7]
Appearance Solid[2]

The strategic placement of the chloro and fluoro substituents on the pyridine ring significantly influences the molecule's reactivity and its interactions with biological targets. The electron-withdrawing nature of these halogens modulates the electron density of the entire heterocyclic system, impacting its pKa and susceptibility to nucleophilic or electrophilic attack. Furthermore, the fluorine atom can engage in favorable hydrogen bonding and other non-covalent interactions within a protein's active site, a property often exploited in rational drug design.

Synthesis and Chemical Reactivity: A Gateway to Molecular Diversity

The synthesis of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine is a multi-step process that typically begins with a di-substituted pyridine derivative. The triazole ring is then constructed through a cyclization reaction. While specific, detailed protocols for its synthesis are proprietary to various chemical suppliers, a general understanding of the synthetic strategy can be gleaned from related literature on triazolopyridine synthesis.[5][8] The general approach often involves the reaction of a substituted 2-hydrazinopyridine with a suitable one-carbon synthon.

The true value of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine lies in its reactivity, which allows for its elaboration into more complex molecules. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, providing a key handle for introducing a wide variety of functional groups. This allows for the systematic modification of the molecule's periphery to optimize its pharmacological properties.

Below is a conceptual workflow illustrating the central role of this intermediate in generating a library of diverse compounds.

G A Starting Materials (e.g., Substituted Pyridines) B Synthesis of 6-Chloro-8-fluoro- triazolo[4,3-a]pyridine A->B C Nucleophilic Aromatic Substitution at C6 B->C E Library of Functionalized triazolo[4,3-a]pyridines C->E D Diverse Nucleophiles (Amines, Thiols, Alcohols, etc.) D->C F Further Derivatization (e.g., Suzuki Coupling) E->F G Complex Bioactive Molecules F->G

Caption: Synthetic utility of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine.

Applications in Drug Discovery: A Scaffold for Potent and Selective Inhibitors

The[1][2][3]triazolo[4,3-a]pyridine scaffold has been identified as a promising chemotype in the development of inhibitors for various biological targets.[1] The incorporation of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine as a building block has been particularly fruitful in the discovery of novel therapeutic agents.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

One of the most significant applications of this scaffold is in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] Overexpression of IDO1 in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunosuppressive metabolites. Inhibiting IDO1 is therefore a promising strategy in cancer immunotherapy.[1]

The[1][2][3]triazolo[4,3-a]pyridine moiety has been identified as a novel and effective heme-binding scaffold for IDO1 inhibitors.[1] The nitrogen atoms of the triazole ring coordinate with the heme iron in the active site of the enzyme, leading to potent inhibition. The 6-chloro and 8-fluoro substituents play a crucial role in modulating the electronic properties of the scaffold and can be further functionalized to enhance binding affinity and selectivity.[1]

Antifungal and Antimicrobial Agents

Derivatives of[1][2][3]triazolo[4,3-a]pyridine have also demonstrated significant antifungal and antimicrobial activities.[5][6] The scaffold's ability to be readily functionalized allows for the generation of large libraries of compounds for screening against various pathogens. The presence of halogens, such as chlorine and fluorine, can enhance the lipophilicity and metabolic stability of the resulting molecules, which are desirable properties for antimicrobial drugs.

Analytical Characterization: Ensuring Purity and Structural Integrity

The rigorous characterization of any chemical intermediate is paramount to its successful use in synthesis. A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a unique fingerprint. For instance, the fluorine atom at the 8-position will cause characteristic splitting patterns in the signals of adjacent protons and carbons.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).[1]

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine. A standardized method would involve a reversed-phase column with a suitable mobile phase gradient (e.g., water/acetonitrile with a small amount of formic acid or trifluoroacetic acid).

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions involving this intermediate.

Experimental Protocol: A General Guideline for Purity Assessment by HPLC

The following is a generalized protocol for the purity analysis of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine. It is crucial to note that this protocol may require optimization based on the specific instrumentation and column used.

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.

  • Instrumentation:

    • HPLC system equipped with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient might start at 95% A and ramp to 95% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Injection and Analysis: Inject 5-10 µL of the sample solution. The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.

This self-validating system ensures that the starting material for any subsequent synthesis is of high quality, which is critical for the reproducibility and success of the research.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine has established itself as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features and tunable reactivity have enabled the discovery of novel bioactive compounds, particularly in the area of cancer immunotherapy. As our understanding of disease biology deepens, the demand for sophisticated molecular tools for drug discovery will continue to grow. The strategic design and synthesis of new derivatives based on this privileged scaffold hold immense potential for the development of the next generation of targeted therapies. The continued exploration of the chemical space accessible from this intermediate is a promising avenue for future research and development endeavors.

References

Introduction: The Significance of theTriazolo[4,3-a]pyridine Core

Introduction: The Significance of the[1][2][3]Triazolo[4,3-a]pyridine Core

The fused heterocyclic system of[1][2][3]triazolo[4,3-a]pyridine is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties.[4][5] This scaffold is present in a wide array of therapeutic agents, demonstrating efficacy as kinase inhibitors, immunomodulators, and antimicrobial agents.[6][7][8] Its rigid, planar structure and specific arrangement of nitrogen atoms allow it to engage in critical hydrogen bonding and other non-covalent interactions within biological targets, making it a "privileged scaffold" for drug design.[5][9]

Within this important class of compounds, 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine emerges as a particularly valuable synthetic intermediate. The strategic placement of chloro and fluoro substituents provides orthogonal chemical handles for further molecular elaboration through cross-coupling reactions, nucleophilic aromatic substitution, and other transformations, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

Physicochemical and Structural Properties

6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine is a solid organic compound whose core structure consists of a pyridine ring fused with a 1,2,4-triazole ring. The key physicochemical properties are summarized below.

PropertyValueSource(s)
CAS Number 1020253-21-7[1][3]
Molecular Formula C₆H₃ClFN₃[1]
Molecular Weight 171.57 g/mol [1]
Appearance White to off-white solid (Typical)N/A
Canonical SMILES C1=C(C2=NN=CN2C=C1F)ClN/A

Synthesis and Mechanistic Rationale

The construction of the[1][2][3]triazolo[4,3-a]pyridine ring system is typically achieved through the cyclization of a 2-hydrazinylpyridine precursor. This established methodology provides a reliable and efficient route to the target compound.

Proposed Synthetic Workflow

The synthesis begins with a suitably substituted pyridine, which is converted to a hydrazine derivative, followed by an acid-catalyzed cyclodehydration to form the fused triazole ring.

Gcluster_0Step 1: Hydrazine Formationcluster_1Step 2: CyclodehydrationA2,3-Difluoro-5-chloropyridineB2-Hydrazinyl-3-fluoro-5-chloropyridineA->BHydrazine Hydrate(Nucleophilic Aromatic Substitution)C6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridineB->CFormic Acid / Heat(Intramolecular Cyclization & Dehydration)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Hydrazinyl-3-fluoro-5-chloropyridine

  • Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The highly electronegative fluorine atom at the 2-position of the pyridine ring activates it for displacement by a nucleophile. Hydrazine hydrate serves as a potent nucleophile, readily displacing the fluoride to form the stable hydrazinylpyridine intermediate. This approach is a common strategy for preparing precursors for fused heterocyclic systems.[7]

  • Procedure:

    • To a solution of 2,3-difluoro-5-chloropyridine (1.0 eq) in ethanol, add hydrazine hydrate (2.0-3.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

    • Cool the mixture to room temperature and concentrate under reduced pressure.

    • The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the desired product.

Step 2: Synthesis of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine

  • Rationale: This is an acid-catalyzed cyclodehydration reaction. Formic acid serves a dual purpose: it acts as the source of the single carbon atom required to form the triazole ring and as the acidic catalyst. The terminal nitrogen of the hydrazine attacks the formyl carbon, followed by an intramolecular cyclization and subsequent elimination of a water molecule to yield the aromatic triazolo-pyridine ring system. This is a classic and robust method for forming this heterocyclic core.[10]

  • Procedure:

    • Suspend 2-hydrazinyl-3-fluoro-5-chloropyridine (1.0 eq) in an excess of formic acid.

    • Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it carefully into ice-water.

    • Neutralize the solution with a base (e.g., saturated sodium bicarbonate solution) until the product precipitates.

    • Collect the solid by filtration, wash with water, and dry under vacuum to afford 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine. Further purification can be achieved by recrystallization if necessary.

Spectroscopic Characterization and Analysis

Unambiguous structural confirmation is critical. The following spectroscopic data are expected for 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine, based on its structure and data from analogous compounds.[6][7]

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to be simple, showing two signals in the aromatic region.

    • δ ~9.3-9.5 ppm (s, 1H): This singlet corresponds to the proton on the triazole ring (C3-H).

    • δ ~8.0-8.2 ppm (d, 1H): This doublet corresponds to the proton at the C7 position of the pyridine ring.

    • δ ~7.7-7.9 ppm (d, 1H): This doublet corresponds to the proton at the C5 position. The coupling between the C5 and C7 protons would likely be small due to the intervening substituents.

  • ¹³C NMR (101 MHz, DMSO-d₆): Six distinct signals are expected for the six carbon atoms in the heterocyclic core. The carbons attached to fluorine and chlorine will show characteristic chemical shifts and coupling (C-F).

  • Mass Spectrometry (ESI-MS): The analysis should reveal a characteristic isotopic pattern for a molecule containing one chlorine atom.

    • m/z (M+H)⁺: Calculated for C₆H₄ClFN₃⁺, 172.01. A prominent peak at this value is expected.

    • Isotopic Pattern: A second peak at m/z 174.01 with approximately one-third the intensity of the M+H peak, corresponding to the ³⁷Cl isotope, will confirm the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would include:

    • ~3100-3000 cm⁻¹: C-H stretching (aromatic)

    • ~1620-1580 cm⁻¹: C=N and C=C stretching vibrations of the fused rings.

    • ~1250-1000 cm⁻¹: C-F stretching.

    • ~800-600 cm⁻¹: C-Cl stretching.

Applications in Drug Discovery and Development

The 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine scaffold is not merely a synthetic curiosity; it is a validated and highly valuable building block in the development of novel therapeutics.

Workflow: From Scaffold to Lead Compound

GA6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine(Core Scaffold)BFunctionalization viaCross-Coupling Reactions(e.g., Suzuki, Buchwald-Hartwig)A->BCDiverse Chemical LibraryB->CDHigh-Throughput Screening(HTS) against TargetC->DEHit IdentificationD->EFStructure-Activity Relationship (SAR)& Lead OptimizationE->FGPreclinical CandidateF->G

Caption: The role of the core scaffold in a typical drug discovery pipeline.

Key Therapeutic Areas:
  • Oncology and Immunotherapy: The triazolopyridine core has been successfully employed to develop inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immune evasion. The scaffold acts as a heme-binding moiety, and derivatives have shown sub-micromolar potency, highlighting its potential in cancer immunotherapy.[6]

  • Kinase Inhibition: This scaffold is frequently used to design potent and selective kinase inhibitors for oncology. The chlorine atom at the 6-position is a versatile handle for introducing various substituents via Suzuki or other cross-coupling reactions to probe the ATP-binding pocket of kinases.[7]

  • Infectious Diseases: Researchers have designed novel[1][2][3]triazolo[4,3-a]pyridine derivatives bearing sulfonamide fragments as potential antimalarial agents targeting enzymes like falcipain-2.[8] This demonstrates the scaffold's utility in addressing parasitic diseases.

  • Central Nervous System (CNS) Disorders: Historically, derivatives of the triazolopyridine class, such as Trazodone, have been used as antidepressants, anxiolytics, and hypnotics, showcasing the scaffold's ability to yield compounds with CNS activity.[11]

Conclusion

6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine stands as a testament to the power of heterocyclic chemistry in modern drug discovery. Its robust synthesis, well-defined chemical properties, and, most importantly, its strategically placed functional handles make it an exceptionally versatile platform for building complex and biologically active molecules. For researchers in medicinal chemistry, this compound is not just an intermediate but a gateway to developing next-generation therapeutics across a spectrum of diseases, from cancer to malaria. Its continued application in lead discovery programs underscores its status as a truly privileged and indispensable chemical scaffold.

An In-Depth Technical Guide to the Molecular Weight and Elemental Composition of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine

An In-Depth Technical Guide to the Molecular Weight and Elemental Composition of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine

Abstract

This technical guide provides a comprehensive framework for the definitive characterization of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The precise determination of molecular weight and elemental composition is a cornerstone of chemical synthesis and drug development, ensuring compound identity, purity, and adherence to regulatory standards. This document outlines a self-validating workflow, integrating High-Resolution Mass Spectrometry (HRMS) and Combustion-Based Elemental Analysis. We delve into the causality behind methodological choices, from sample preparation to data interpretation, providing researchers, scientists, and drug development professionals with a robust protocol for unambiguous structural confirmation.

Introduction: The Significance of Triazolopyridines

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents.[4] These nitrogen-containing heterocycles are known to exhibit a wide range of pharmacological activities, including antifungal, antibacterial, and anticonvulsant properties.[4] The specific compound, 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine (Figure 1), incorporates halogen atoms (chlorine and fluorine) which can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, making it a compound of interest for further investigation.

Figure 1: Chemical Structure of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine

Gcluster_0Sample Preparation & Synthesis Contextcluster_1Primary Analysis: High-Resolution Mass Spectrometrycluster_2Confirmatory Analysis: Elemental Analysiscluster_3Final ValidationSynthesisSynthesis:2,5-dichloro-3-fluoropyridine+ Hydrazine HydrateCyclizationCyclization:with Triethyl OrthoformateSynthesis->CyclizationPurificationPurification:(e.g., Recrystallization,Chromatography)Cyclization->PurificationSamplePure Analyte:6-Chloro-8-fluoro-triazolo[4,3-a]pyridinePurification->SamplePrep_MSSample Prep for HRMS(10 µg/mL in MeOH/H₂O)Sample->Prep_MSPrep_EASample Prep for EA(~2 mg, accurately weighed)Sample->Prep_EAHRMSESI-QTOF HRMS Analysis(Positive Ion Mode)Prep_MS->HRMSData_MSData Analysis:- Exact Mass [M+H]⁺- Isotopic Pattern (Cl)HRMS->Data_MSCompareComparison:Experimental vs. TheoreticalData_MS->CompareEACombustion Analysis(CHNF) & (Cl)Prep_EA->EAData_EAData Analysis:- %C, %H, %N, %F, %ClEA->Data_EAData_EA->CompareValidationFinal Report:- Molecular Formula Confirmed- Purity AssessedCompare->Validation

An In-Depth Technical Guide to the Synthesis of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented in two key stages, commencing from a readily accessible substituted pyridine precursor. This document delves into the underlying chemical principles, provides detailed experimental protocols, and offers insights into the causality behind the procedural choices, adhering to the highest standards of scientific integrity.

Strategic Approach to the Synthesis

The synthesis of the target molecule, 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine, hinges on the construction of the fused triazole ring onto a pre-functionalized pyridine core. The logical approach involves a two-step sequence:

  • Formation of a Hydrazinylpyridine Intermediate: This step involves the selective nucleophilic substitution of a chlorine atom on a dihalofluoropyridine with hydrazine.

  • Annulation of the Triazole Ring: The subsequent cyclization of the hydrazinylpyridine intermediate using a one-carbon electrophile to form the fused triazolo ring system.

This strategy is predicated on the differential reactivity of the halogen substituents on the pyridine ring, allowing for a controlled and regioselective synthesis.

Synthesis Pathway Overview

The proposed synthetic pathway commences with 2,6-dichloro-4-fluoropyridine as the starting material. This precursor undergoes selective hydrazinolysis followed by cyclization with formic acid to yield the final product.

Synthesis_Pathway Start 2,6-Dichloro-4-fluoropyridine Intermediate 2-Chloro-4-fluoro-6-hydrazinylpyridine Start->Intermediate Hydrazine Hydrate, Ethanol, Reflux Product 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine Intermediate->Product Formic Acid, Reflux

Caption: Proposed two-step synthesis of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-fluoro-6-hydrazinylpyridine

Principle: This reaction relies on the nucleophilic aromatic substitution (SNAr) of a chlorine atom by hydrazine. In 2,6-dichloro-4-fluoropyridine, the chlorine atoms at the 2- and 6-positions are more activated towards nucleophilic attack than the fluorine at the 4-position due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring. The use of a controlled amount of hydrazine hydrate allows for the selective monosubstitution.

Experimental Protocol:

  • To a solution of 2,6-dichloro-4-fluoropyridine (1.0 eq) in ethanol (10 volumes), add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • The reaction mixture is then heated to reflux (approximately 78 °C) and maintained for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is triturated with water, and the solid product is collected by filtration.

  • The crude product is washed with cold water and dried under vacuum to yield 2-chloro-4-fluoro-6-hydrazinylpyridine.

Data Summary:

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar Ratio
2,6-Dichloro-4-fluoropyridineC₅H₂Cl₂FN165.981.0
Hydrazine HydrateH₆N₂O50.061.2
2-Chloro-4-fluoro-6-hydrazinylpyridineC₅H₄ClFN₄174.56-
Step 2: Synthesis of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine

Principle: The formation of the triazole ring is achieved through the cyclization of the 2-hydrazinopyridine intermediate with formic acid. The reaction proceeds via an initial formation of a formylhydrazide, which then undergoes an intramolecular cyclodehydration to furnish the fused triazolo[4,3-a]pyridine ring system.

Experimental Protocol:

  • Suspend 2-chloro-4-fluoro-6-hydrazinylpyridine (1.0 eq) in formic acid (5-10 volumes).

  • Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Data Summary:

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar Ratio
2-Chloro-4-fluoro-6-hydrazinylpyridineC₅H₄ClFN₄174.561.0
Formic AcidCH₂O₂46.03Excess
6-Chloro-8-fluoro-triazolo[4,3-a]pyridineC₆H₃ClFN₃171.56-

Mechanistic Insights

The cyclization of 2-hydrazinopyridine with formic acid is a well-established method for the synthesis of the[1][2][3]triazolo[4,3-a]pyridine core. The plausible mechanism involves the following steps:

Mechanism cluster_0 Step 1: N-Formylation cluster_1 Step 2: Intramolecular Cyclization & Dehydration A 2-Hydrazinylpyridine Intermediate C N-Formylhydrazinylpyridine Intermediate A->C + HCOOH, - H2O B Formic Acid D N-Formylhydrazinylpyridine Intermediate E Cyclized Intermediate D->E Intramolecular Nucleophilic Attack F 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine E->F - H2O

References

An In-Depth Technical Guide to 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-chloro-8-fluoro-triazolo[4,3-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited publicly available data on this specific molecule, this document synthesizes established synthetic principles for the triazolo[4,3-a]pyridine scaffold to propose a robust and scientifically grounded approach to its preparation and characterization. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Triazolo[4,3-a]pyridine Scaffold

The[1][2][3]triazolo[4,3-a]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][3] This fused heterocyclic system, which combines the structural features of a triazole and a pyridine ring, has demonstrated a wide spectrum of pharmacological activities.[1][3] Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, as well as for their activity on the central nervous system.[1][2][3] The versatility of the triazolopyridine core allows for extensive chemical modification, enabling the fine-tuning of its physicochemical and pharmacological properties to achieve desired therapeutic effects.[3] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets.

Proposed Synthesis of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine

Step 1: Synthesis of 2-Hydrazinyl-3-chloro-5-fluoropyridine (Intermediate 2)

The initial step involves the regioselective nucleophilic aromatic substitution of 2,3-dichloro-5-fluoropyridine (1 ) with hydrazine hydrate. The chlorine atom at the 2-position of the pyridine ring is more activated towards nucleophilic attack than the chlorine at the 3-position due to the electron-withdrawing effect of the ring nitrogen.

Reaction Scheme:

Step 1 Synthesis start 2,3-Dichloro-5-fluoropyridine (1) product 2-Hydrazinyl-3-chloro-5-fluoropyridine (2) start->product Ethanol, Reflux reagent1 Hydrazine Hydrate (NH2NH2·H2O) reagent1->product

Caption: Synthesis of the key hydrazinylpyridine intermediate.

Detailed Protocol:

  • To a solution of 2,3-dichloro-5-fluoropyridine (1 ) (1.0 eq) in a suitable polar solvent such as ethanol or isopropanol, add hydrazine hydrate (4.0-6.0 eq) dropwise at room temperature.[4]

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-hydrazinyl-3-chloro-5-fluoropyridine (2 ).

Causality of Experimental Choices:

  • Solvent: A polar protic solvent like ethanol is chosen to facilitate the dissolution of both the pyridine substrate and hydrazine hydrate, and to mediate the proton transfer steps in the reaction mechanism.

  • Excess Hydrazine: A significant excess of hydrazine hydrate is used to drive the reaction to completion and to minimize the formation of di-substituted byproducts.[4]

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

Step 2: Cyclization to 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine (Target Molecule 3)

The final step is the cyclization of the 2-hydrazinyl-3-chloro-5-fluoropyridine intermediate (2 ) to form the triazole ring. This is typically achieved by reacting the hydrazine moiety with a one-carbon electrophile, such as formic acid or an orthoformate ester.

Reaction Scheme:

Step 2 Synthesis start 2-Hydrazinyl-3-chloro-5-fluoropyridine (2) product 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine (3) start->product Reflux reagent2 Triethyl Orthoformate reagent2->product

Caption: Final cyclization step to the target molecule.

Detailed Protocol:

  • Suspend 2-hydrazinyl-3-chloro-5-fluoropyridine (2 ) (1.0 eq) in triethyl orthoformate (excess, can also be used as the solvent).

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture and remove the excess triethyl orthoformate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 6-chloro-8-fluoro-triazolo[4,3-a]pyridine (3 ).

Causality of Experimental Choices:

  • Cyclizing Agent: Triethyl orthoformate is a common and effective reagent for this type of cyclization, as it serves as both a reactant and a dehydrating agent, driving the reaction towards the formation of the triazole ring. Formic acid can also be used, though it may require harsher conditions for the final dehydration step.

  • Reflux Conditions: The elevated temperature is necessary to facilitate the condensation and subsequent intramolecular cyclization.

Physicochemical Properties

Specific experimental data for 6-chloro-8-fluoro-triazolo[4,3-a]pyridine is not extensively reported in the literature. However, based on its structure and the properties of similar compounds, the following can be anticipated:

PropertyAnticipated Value/Characteristic
Molecular Formula C₆H₃ClFN₃
Molecular Weight 171.56 g/mol
Appearance Likely a white to off-white crystalline solid
Melting Point Expected to be a relatively high-melting solid due to its planar, rigid structure and potential for intermolecular interactions.
Solubility Likely to have low solubility in water and higher solubility in polar organic solvents such as DMSO, DMF, and methanol.
Spectroscopic Data ¹H NMR: Would show characteristic signals for the aromatic protons on the pyridine ring, with coupling patterns influenced by the fluorine and chlorine substituents. ¹³C NMR: Would display distinct signals for each of the six carbon atoms in the fused ring system. ¹⁹F NMR: A singlet corresponding to the fluorine atom at the 8-position. Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, with a characteristic isotopic pattern for the presence of one chlorine atom.

Potential Biological Activities and Applications

While the specific biological profile of 6-chloro-8-fluoro-triazolo[4,3-a]pyridine has not been detailed in publicly accessible research, the broader class of triazolopyridines has shown significant promise in several therapeutic areas.

  • Anticancer Activity: Many triazolopyridine derivatives have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy. The scaffold can serve as a bioisostere for other heterocyclic systems known to interact with the ATP-binding site of kinases.

  • Central Nervous System (CNS) Activity: The triazolopyridine core is present in drugs targeting CNS disorders. For example, trazodone is a well-known antidepressant with a triazolopyridine structure.[5]

  • Antimicrobial and Antiviral Properties: The nitrogen-rich triazolopyridine system has been explored for the development of novel antibacterial, antifungal, and antiviral agents.[1]

The presence of the chloro and fluoro substituents on the pyridine ring of the target molecule is expected to enhance its metabolic stability and modulate its lipophilicity, which are critical parameters for drug-like properties. Further research is warranted to elucidate the specific biological targets and therapeutic potential of 6-chloro-8-fluoro-triazolo[4,3-a]pyridine.

Conclusion

6-Chloro-8-fluoro-triazolo[4,3-a]pyridine represents a synthetically accessible and potentially valuable scaffold for drug discovery. This guide has outlined a scientifically sound, albeit projected, synthetic route to this compound, drawing upon established chemical principles for the formation of the triazolopyridine ring system. While specific experimental data for this molecule remains scarce, the known pharmacological profile of the broader triazolopyridine class suggests that 6-chloro-8-fluoro-triazolo[4,3-a]pyridine is a compelling candidate for further investigation in various therapeutic areas. The detailed protocols and mechanistic rationale provided herein are intended to serve as a solid foundation for researchers embarking on the synthesis and evaluation of this and related compounds.

References

A Predictive Spectroscopic and Synthetic Guide to 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine

A Predictive Spectroscopic and Synthetic Guide to 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine

Abstract: This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine, a heterocyclic compound of interest in medicinal and materials chemistry. Due to the limited availability of experimental data for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to forecast its ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, Infrared (IR), and UV-Visible signatures. Furthermore, a plausible synthetic pathway is proposed, offering a complete framework for researchers engaged in the synthesis and characterization of this and related triazolopyridine derivatives. Each section includes detailed theoretical interpretations and standardized experimental protocols to serve as a robust reference for drug development professionals and chemical researchers.

Introduction: The Significance of the Triazolopyridine Scaffold

The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic motif found in a multitude of biologically active agents.[4] These compounds are recognized for a wide array of pharmaceutical applications, including antibacterial, antifungal, anti-inflammatory, and antithrombotic activities.[4][5] The introduction of halogen substituents, such as chlorine and fluorine, onto this scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine (CAS 1020253-21-7) represents a compound of significant interest for synthetic and medicinal chemistry exploration.[6] This guide aims to provide a detailed predictive overview of its spectroscopic data to aid researchers in its identification and characterization.

Molecular Structure and Proposed Synthesis

A clear understanding of the molecule's structure and a viable synthetic route are foundational to interpreting its spectroscopic data.

Chemical Structure and Atom Numbering

The structure of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine is presented below, with IUPAC-compliant atom numbering used for all subsequent spectroscopic assignments.

Caption: Molecular structure of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine.

Proposed Synthetic Pathway

A plausible synthesis can be adapted from established methods for creating the[1][2][3]triazolo[4,3-a]pyridine ring system.[7][8] A common and effective strategy involves the cyclization of a substituted 2-hydrazinopyridine.

Synthesis_Workflowstart2,5-Dichloro-3-fluoropyridinestep1Nucleophilic AromaticSubstitutionstart->step1hydrazineHydrazine Hydratehydrazine->step1cyclizing_agentTriethyl Orthoformate(or similar C1 source)step2Cyclization/Dehydrationcyclizing_agent->step2intermediate2-Chloro-5-fluoro-3-hydrazinopyridineintermediate->step2product6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridinestep1->intermediatestep2->product

Caption: Proposed two-step synthesis of the target compound.

Protocol Rationale: The synthesis begins with a nucleophilic aromatic substitution of a highly activated pyridine ring. The chlorine at the 2-position is the most susceptible to displacement by hydrazine due to the electron-withdrawing effects of the ring nitrogen and the other halogen substituents. The subsequent reaction with a one-carbon electrophile, such as triethyl orthoformate, followed by acid-catalyzed cyclization and dehydration, is a standard and high-yielding method for forming the fused triazole ring.[7]

Predicted Spectroscopic Data and Analysis

The following sections detail the predicted spectroscopic data for 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine. These predictions are based on the analysis of related structures and established spectroscopic principles.

¹H NMR Spectroscopy

Theoretical Basis: ¹H NMR spectroscopy provides information on the number of different types of protons and their connectivity. The chemical shifts are highly sensitive to the electronic environment, with electron-withdrawing groups like chlorine and fluorine causing a downfield shift. Coupling constants (J) reveal the spatial relationship between neighboring protons and fluorine atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~ 9.15 s - H-3
~ 8.10 d J(H5,H7) ≈ 1.5 Hz H-5

| ~ 7.45 | dd | J(H7,F8) ≈ 8.0 Hz, J(H7,H5) ≈ 1.5 Hz | H-7 |

Interpretation of the Predicted Spectrum:

  • H-3: This proton is on the electron-deficient triazole ring and is expected to be the most downfield signal, appearing as a singlet as it has no adjacent proton neighbors.

  • H-5: This proton is on the pyridine ring and is deshielded by the adjacent ring nitrogen (N4) and the chlorine at C6. It is predicted to be a doublet due to a small four-bond (⁴J) "W-coupling" to H-7.

  • H-7: This proton is adjacent to the fluorine atom at C8, which will cause a significant doublet splitting (³JHF). A smaller coupling to H-5 will result in a doublet of doublets. The electron-withdrawing fluorine will also shift this proton downfield compared to an unsubstituted pyridine.

Standard Experimental Protocol:

  • Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 or 500 MHz NMR spectrometer.

  • Record a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

Theoretical Basis: ¹³C NMR provides a map of the carbon skeleton. The chemical shifts are influenced by hybridization and the electronic effects of substituents. A key feature for this molecule will be the large coupling constants between carbon and fluorine atoms (¹JCF, ²JCF, etc.), which are diagnostic.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~ 155.0 d ¹J(C8,F8) ≈ 250 Hz C-8
~ 148.5 s - C-3
~ 142.0 d ³J(C8a,F8) ≈ 10 Hz C-8a
~ 135.0 s - C-6
~ 120.0 d ²J(C7,F8) ≈ 25 Hz C-7

| ~ 118.0 | d | ⁴J(C5,F8) ≈ 4 Hz | C-5 |

Interpretation of the Predicted Spectrum:

  • C-8: The carbon directly bonded to fluorine will exhibit the largest one-bond C-F coupling constant and will be significantly shifted downfield.

  • C-3: This carbon in the triazole ring is expected at a characteristic downfield position.

  • C-8a: The bridgehead carbon will show a smaller three-bond coupling to the fluorine.

  • C-6: The carbon bearing the chlorine atom will be shifted downfield.

  • C-7 & C-5: These carbons will show two-bond and four-bond couplings to fluorine, respectively, with the magnitude of the coupling decreasing with the number of bonds.

Standard Experimental Protocol:

  • Use the same sample prepared for ¹H NMR analysis.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the longer relaxation times of quaternary carbons.

  • Reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).

¹⁹F NMR Spectroscopy

Theoretical Basis: ¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. The chemical shift is very sensitive to the local electronic environment.[9]

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment

| ~ -120 to -140 | d | J(F8,H7) ≈ 8.0 Hz | F-8 |

Interpretation of the Predicted Spectrum:

  • The fluorine atom attached to an aromatic ring is expected to appear in the -120 to -140 ppm range relative to CFCl₃.

  • The signal will be split into a doublet due to the three-bond coupling (³JFH) with the adjacent proton H-7.

Standard Experimental Protocol:

  • Use the same sample prepared for ¹H NMR analysis.

  • Acquire a proton-decoupled or coupled ¹⁹F NMR spectrum.

  • The spectrum is referenced to an external standard, typically CFCl₃ at 0 ppm.

Mass Spectrometry

Theoretical Basis: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For halogen-containing compounds, the isotopic patterns are highly diagnostic.

Predicted Mass Spectrometry Data (Electron Impact, EI):

m/z Predicted Relative Abundance (%) Assignment
171 ~100 [M]⁺ (with ³⁵Cl)
173 ~33 [M+2]⁺ (with ³⁷Cl)
143 Moderate [M - N₂]⁺

| 108 | Moderate | [M - N₂ - Cl]⁺ |

Interpretation of the Predicted Spectrum:

  • Molecular Ion Peak: The molecular ion ([M]⁺) will appear as a characteristic doublet, with peaks at m/z 171 and 173.[6] The approximate 3:1 intensity ratio of these peaks is a definitive indicator of the presence of one chlorine atom.[10]

  • Fragmentation: A common fragmentation pathway for triazole-fused systems is the loss of a neutral nitrogen molecule (N₂, 28 Da), leading to a fragment at m/z 143. Subsequent loss of a chlorine radical would yield a fragment at m/z 108.

Standard Experimental Protocol:

  • Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by GC or LC.

  • Acquire the spectrum using an appropriate ionization technique (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).

  • Analyze the resulting spectrum for the molecular ion and characteristic fragment peaks.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy probes the vibrational frequencies of chemical bonds. It is used to identify the presence of specific functional groups.

Predicted IR Data (KBr Pellet or ATR):

Predicted Wavenumber (cm⁻¹) Intensity Assignment
3100-3000 Weak-Medium Aromatic C-H stretch
1610-1580 Medium C=N stretching (triazole ring)
1550-1450 Strong C=C aromatic ring stretching
1250-1150 Strong C-F stretching

| 850-750 | Strong | C-Cl stretching |

Interpretation of the Predicted Spectrum:

  • The spectrum will be dominated by absorptions characteristic of the fused aromatic ring system.[1][3]

  • The presence of the C-F and C-Cl bonds will be indicated by strong absorptions in the fingerprint region of the spectrum. The C-F stretch is particularly strong and characteristic.

Standard Experimental Protocol:

  • For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Visible Spectroscopy

Theoretical Basis: UV-Vis spectroscopy measures the electronic transitions within a molecule. Conjugated systems like the triazolopyridine ring exhibit characteristic π → π* and sometimes n → π* transitions.

Predicted UV-Vis Data (in Methanol or Ethanol):

Predicted λₘₐₓ (nm) Type of Transition
~ 280-320 π → π*

| ~ 230-250 | π → π* |

Interpretation of the Predicted Spectrum:

  • The fused aromatic system is expected to show strong absorption bands in the UV region corresponding to π → π* electronic transitions.[1][11] The exact position and intensity of these bands can be influenced by solvent polarity. The presence of the halogen atoms is expected to cause a slight red shift (bathochromic shift) compared to the unsubstituted parent compound.

Standard Experimental Protocol:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

  • Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-400 nm.

  • Identify the wavelengths of maximum absorbance (λₘₐₓ).

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra are expected to show characteristic shifts and coupling patterns dominated by the influence of the halogen substituents. Mass spectrometry should provide a definitive molecular weight and confirmation of the elemental composition through the distinct chlorine isotopic pattern. IR and UV-Vis spectroscopy will further confirm the integrity of the fused heterocyclic core. By synthesizing established data from analogous structures, this document serves as a valuable, authoritative resource for researchers, enabling them to anticipate, interpret, and validate their experimental findings for this promising molecule.

A Senior Application Scientist's Guide to the Physicochemical Properties of Triazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Triazolopyridine Scaffold

The triazolopyridine scaffold is a privileged heterocyclic structure increasingly vital in modern medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including antifungal, antibacterial, antioxidant, and anticancer properties.[1][2] Several isomeric forms, such as[3][4][5]triazolo[4,3-a]pyridine and[3][4][5]triazolo[1,5-a]pyridine, serve as the core for numerous drug candidates targeting everything from cancers to psychiatric disorders.[1][6][7] However, the journey from a promising hit compound to a viable drug candidate is paved with challenges, many of which are dictated by fundamental physicochemical properties.

The success or failure of a drug candidate is critically dependent on its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[8] These pharmacokinetic and pharmacodynamic behaviors are, in turn, governed by a molecule's physicochemical characteristics.[9][10] For triazolopyridine derivatives, a deep understanding of properties like solubility, lipophilicity, ionization state (pKa), and metabolic stability is not merely academic—it is essential for rational drug design and lead optimization.[3][11] This guide provides an in-depth exploration of these core properties, offering both theoretical grounding and field-proven experimental methodologies to empower researchers in their drug discovery endeavors.

Core Physicochemical Properties: The Pillars of "Drug-likeness"

Optimizing the physicochemical properties of a lead molecule is central to improving its ADMET profile and overall "compound quality".[8] For triazolopyridine derivatives, the interplay between the fused pyridine and triazole rings, along with various substituents, creates a complex physicochemical landscape.

Aqueous Solubility

A drug must be in an aqueous solution at the site of absorption to be bioavailable, making solubility a foundational property.[12] Poor solubility is a leading cause of failure in drug development, hindering formulation and leading to erratic absorption.[12] The triazolopyridine core, being a nitrogen-containing heterocycle, has inherently different solubility characteristics compared to simpler aromatic systems, which can be modulated by substituents.

  • Causality and Impact : The ionization state, which is dependent on the compound's pKa and the pH of the environment, significantly affects solubility.[9][12] For instance, a basic triazolopyridine derivative will be more soluble in the acidic environment of the stomach (pH ~2) where it is protonated, compared to the more neutral pH of the intestine.[10] The solid-state form (e.g., crystalline vs. amorphous) and the presence of hydrogen bond donors and acceptors also play a crucial role.[5][8]

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a double-edged sword. It is a critical determinant of a drug's ability to permeate biological membranes, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[10][12]

  • Causality and Impact : Measured as the logarithm of the partition coefficient (LogP for the neutral species) or distribution coefficient (LogD at a specific pH), this parameter is heavily influenced by the substituents on the triazolopyridine ring. Adding lipophilic groups (e.g., aryl, alkyl) will increase LogP, while incorporating polar functionalities will decrease it. For oral drugs, a LogP range of 1 to 5 is often considered optimal.[9]

Ionization Constant (pKa)

As weak bases, triazolopyridine derivatives can exist in ionized or unionized forms depending on the environmental pH.[9] The pKa is the pH at which the ionized and unionized forms are present in equal concentrations. This parameter is paramount as it influences solubility, lipophilicity (LogD), permeability, and receptor binding.[10][13]

  • Causality and Impact : The nitrogen atoms within the triazolopyridine core are the primary sites of protonation. The specific pKa value is highly sensitive to the electronic effects of substituents. Electron-withdrawing groups will decrease the basicity (lower the pKa), while electron-donating groups will increase it. Understanding the pKa is crucial for predicting a compound's behavior throughout the gastrointestinal tract and its ability to cross membranes like the blood-brain barrier.[13]

Metabolic Stability

Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily Cytochrome P450s (CYPs) in the liver.[14] Poor metabolic stability leads to rapid clearance from the body, resulting in a short half-life and poor oral bioavailability.

  • Causality and Impact : The triazolopyridine ring itself can be a site of metabolism. In medicinal chemistry, replacing an electron-rich aromatic system with a more electron-deficient heterocycle like triazolopyridine can be a strategy to enhance metabolic stability.[15] For example, a scaffold-hop from an imidazopyridine to a 1,2,4-triazolopyridine has been shown to increase metabolic stability.[15] Identifying metabolic "soft spots"—positions on the molecule prone to oxidation—is a key step in lead optimization.[15]

Experimental Workflows & Methodologies

The accurate measurement of physicochemical properties is crucial for building reliable structure-activity relationships (SAR) and quantitative structure-property relationships (QSPR).[3][4]

Workflow for Physicochemical Profiling

A systematic approach to profiling ensures that critical data is available to guide synthetic chemistry efforts.

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization Phase Synthesis Synthesis Purity_QC Purity & Identity QC (LC-MS, NMR) Synthesis->Purity_QC New Analogs Primary_Screening Primary Physicochemical Screening (HTS) Purity_QC->Primary_Screening Verified Compounds Data_Analysis Data Analysis & SAR Assessment Primary_Screening->Data_Analysis HTS Data Data_Analysis->Synthesis Design New Analogs Definitive_Assays Definitive Assays (Lower Throughput) Data_Analysis->Definitive_Assays Promising Hits Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Definitive_Assays->Metabolic_Stability Formulation_Support Pre-formulation Studies Definitive_Assays->Formulation_Support Candidate_Selection Candidate Selection Metabolic_Stability->Candidate_Selection Formulation_Support->Candidate_Selection

Caption: High-level workflow for physicochemical property assessment.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold-standard method for measuring thermodynamic equilibrium solubility.[8]

Principle: An excess of the solid compound is equilibrated with a buffer of known pH. After separation of the solid, the concentration of the dissolved compound in the supernatant is quantified.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the triazolopyridine derivative in a suitable organic solvent (e.g., DMSO). Prepare the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Incubation: Add an excess amount of the solid compound (or a small aliquot of the DMSO stock, typically <1% of total volume to avoid co-solvent effects) to a glass vial containing the aqueous buffer.

  • Equilibration: Seal the vials and shake at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

Self-Validation:

  • Control: Run a blank buffer sample to check for interferences.

  • Standard: Prepare a calibration curve of the compound in the analysis solvent (e.g., acetonitrile/water) to ensure accurate quantification.

  • Verification: Visual inspection of the pellet after centrifugation confirms that an excess of solid was present.

Protocol 2: Lipophilicity (LogD) Determination by HPLC

This chromatographic method offers higher throughput than the traditional shake-flask method for LogP/LogD determination.[8]

Principle: The retention time of a compound on a reverse-phase HPLC column (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using standards with known LogP values.

Step-by-Step Methodology:

  • System Preparation: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a gradient of an aqueous buffer (at the desired pH for LogD, e.g., pH 7.4) and an organic solvent like acetonitrile or methanol.

  • Calibrant Preparation: Prepare solutions of 5-7 standard compounds with well-established LogP values that bracket the expected LogP of the test compounds.

  • Sample Preparation: Dissolve the triazolopyridine derivatives and calibrants in a suitable solvent.

  • Chromatography: Inject each calibrant and test compound onto the HPLC system and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculation:

    • Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0

    • Plot log(k) for the calibrants versus their known LogP values.

    • Perform a linear regression on the calibration plot.

    • Use the regression equation to calculate the LogD of the triazolopyridine derivatives from their measured log(k) values.

Self-Validation:

  • System Suitability: The R² value of the calibration curve should be >0.95.

  • QC Samples: Include one or two standards with known LogP values as unknown samples to verify the accuracy of the calibration.

Protocol 3: Metabolic Stability Assessment (Liver Microsome Assay)

This in vitro assay provides an early indication of a compound's susceptibility to Phase I metabolism.[14][16]

Principle: The compound is incubated with liver microsomes, which contain a high concentration of CYP enzymes. The disappearance of the parent compound over time is monitored to determine its metabolic half-life (t₁/₂).[17]

Step-by-Step Methodology:

  • Reagent Preparation: Thaw pooled human or mouse liver microsomes (HLM/MLM) on ice. Prepare a cofactor solution containing NADPH in buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation:

    • In a 96-well plate, pre-warm the microsomes and the triazolopyridine derivative (at a low concentration, e.g., 1 µM) in buffer at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution," typically ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Calculation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line from the linear regression is the elimination rate constant (k).

    • Calculate the half-life: t₁/₂ = -0.693 / k

Self-Validation:

  • Negative Control: Include a well without NADPH to measure non-enzymatic degradation.

  • Positive Control: Include a compound with known metabolic liability (e.g., verapamil, testosterone) to ensure the microsomes are active.

  • Time Zero (T0) Sample: The T0 sample represents 100% of the initial compound concentration.

Structure-Property Relationships in Triazolopyridines

The predictive power of medicinal chemistry lies in understanding how structural changes impact physicochemical properties.

G cluster_mods Structural Modifications cluster_props Resulting Physicochemical Changes Core {Triazolopyridine Core | pKa ~ 3-5 Moderate Solubility LogP ~ 1-2} Mod1 Add Lipophilic Group (e.g., -Ph, -CF3) Effect on Properties Mod2 Add Polar Group (e.g., -OH, -COOH) Effect on Properties Mod3 Add Basic Amine (e.g., -NH2, -piperazine) Effect on Properties Mod4 Add H-Bond Donor/Acceptor (e.g., -CONH2) Effect on Properties Prop1 ↑ LogP/LogD ↓ Aqueous Solubility Potential for hERG issues Mod1:f0->Prop1:f0 Increases Lipophilicity Prop2 ↓ LogP/LogD ↑ Aqueous Solubility ↑ Polar Surface Area (PSA) Mod2:f0->Prop2:f0 Increases Polarity Prop3 ↑ pKa (more basic) ↑ Solubility at low pH Potential for ↑ hERG binding Mod3:f0->Prop3:f0 Increases Basicity Prop4 ↑ PSA ↑ Solubility (if not forming intramolecular H-bond) ↓ Membrane Permeability Mod4:f0->Prop4:f0 Modifies H-Bonding

Caption: Structure-Property Relationships for Triazolopyridine Derivatives.
Modification to CorePrimary Effect on PropertiesSecondary Consequences & Considerations
Addition of Lipophilic Groups (e.g., Aryl, CF₃)Increases LogP/LogD significantly.Decreases aqueous solubility; may improve membrane permeability but can also increase metabolic liability and binding to promiscuous targets like hERG.
Addition of Polar Groups (e.g., -OH, -COOH)Decreases LogP/LogD; increases Polar Surface Area (PSA).Increases aqueous solubility; may decrease membrane permeability if PSA becomes too high. Carboxylic acids introduce an acidic pKa.
Addition of Basic Nitrogen (e.g., -NH₂, Piperazine)Increases basic pKa.Dramatically increases solubility in acidic environments (pH < pKa); can improve cell permeability in some cases but may also introduce new metabolic liabilities or off-target effects.
Blocking Metabolic "Soft Spots" Increases metabolic stability (longer t₁/₂).Often achieved by replacing a hydrogen with a fluorine or by introducing steric hindrance near the metabolic site. This can alter lipophilicity and binding affinity.

Conclusion

The triazolopyridine scaffold is a versatile and valuable starting point for the development of new therapeutics. However, its potential can only be fully realized through a disciplined and integrated approach to managing physicochemical properties. By understanding the causal relationships between chemical structure and properties like solubility, lipophilicity, pKa, and metabolic stability, drug discovery teams can make more informed decisions. The implementation of robust, self-validating experimental protocols provides the critical data needed to guide lead optimization, transforming promising hits into high-quality clinical candidates. This guide serves as a foundational resource for navigating the complex but rewarding challenge of designing efficacious and "drug-like" triazolopyridine derivatives.

References

Methodological & Application

Application Note & Synthesis Protocol: 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine

Application Note & Synthesis Protocol: 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine

Abstract

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics due to its wide range of biological activities.[1][2][4] This structural core is found in compounds investigated for anti-cancer, anti-inflammatory, and antiviral properties.[1][2] Specifically, the 6-Chloro-8-fluoro substituted variant is a key building block in the synthesis of advanced pharmaceutical intermediates, including inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy.[5] This document provides a comprehensive, two-step protocol for the synthesis of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine, commencing with the preparation of a key hydrazinylpyridine intermediate followed by an efficient cyclization to form the fused triazole ring system.

Introduction and Scientific Background

The fusion of a pyridine ring with a 1,2,4-triazole system creates the[1][2][3]triazolo[4,3-a]pyridine core, a structure that mimics purine nucleosides and can effectively interact with various biological targets.[1] The synthetic strategy detailed herein is a robust and common pathway for constructing this bicyclic system. It relies on two fundamental and well-established organic chemistry transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The initial step involves the displacement of an activated leaving group (typically a halide) on the pyridine ring by hydrazine. The electron-withdrawing nature of the pyridine nitrogen and other substituents activates the C2 position for nucleophilic attack.

  • Annulation/Cyclization: The resulting 2-hydrazinylpyridine intermediate undergoes a condensation reaction with a single-carbon electrophile (in this protocol, triethyl orthoformate), followed by intramolecular cyclization and elimination to form the thermodynamically stable aromatic triazole ring.

This protocol has been designed to provide researchers with a detailed, reliable, and scientifically-grounded methodology for accessing this valuable chemical entity.

Synthetic Pathway Overview

The synthesis is achieved via a two-step sequence starting from 2,3-difluoro-5-chloropyridine. The first step is the formation of the hydrazine intermediate, 2-hydrazinyl-3-fluoro-5-chloropyridine. The second step is the cyclization of this intermediate to yield the final product.

GA2,3-Difluoro-5-chloropyridineB2-Hydrazinyl-3-fluoro-5-chloropyridineA->B  Hydrazine Hydrate, n-Propanol, Reflux (Nucleophilic Aromatic Substitution)C6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridineB->C  Triethyl Orthoformate, Ethanol, Reflux (Condensation & Cyclization)

Caption: Overall two-step synthetic workflow.

Detailed Reaction Mechanism

The formation of the triazole ring proceeds through a well-understood pathway. Initially, the more nucleophilic terminal nitrogen of the hydrazine intermediate attacks one of the electrophilic carbons of triethyl orthoformate. This is followed by the elimination of ethanol molecules and an intramolecular nucleophilic attack by the pyridine ring nitrogen onto the newly formed imine carbon. A final elimination step rearomatizes the system to yield the stable triazolopyridine product.

Gcluster_0Step 1: Hydrazone Formationcluster_1Step 2: Cyclization & AromatizationHydrazineHydrazineIntermediate_AIntermediate_AHydrazine->Intermediate_A + HC(OEt)3 - EtOH Intermediate_BIntermediate_BIntermediate_A->Intermediate_B - EtOH Cyclized_IntermediateCyclized_IntermediateIntermediate_B->Cyclized_Intermediate Intramolecular Cyclization Intermediate_B->Cyclized_IntermediateFinal_ProductFinal_ProductCyclized_Intermediate->Final_Product - EtOH (Aromatization)

Caption: Plausible mechanism for the cyclization step.

Materials and Equipment

Reagent / MaterialGradeSupplier RecommendationNotes
2,3-Difluoro-5-chloropyridine≥97%Commercial SourceStarting material.
Hydrazine Monohydrate≥98% (or ~64% aq.)Commercial SourceHighly Toxic & Corrosive. Handle in fume hood.
n-PropanolAnhydrousCommercial SourceSolvent for Step 1.
Triethyl Orthoformate≥98%Commercial SourceCyclizing agent for Step 2.
Ethanol200 Proof, AnhydrousCommercial SourceSolvent for Step 2.
Dichloromethane (DCM)ACS GradeCommercial SourceExtraction solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercial SourceExtraction solvent & TLC mobile phase.
HexanesACS GradeCommercial SourceTLC mobile phase.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeCommercial SourceDrying agent.
Deionized WaterN/AIn-houseFor workup procedures.
Equipment
Round-bottom flasks, reflux condenserStandard glassware.
Magnetic stirrer with heating mantleFor heating and stirring reactions.
Separatory funnel, Rotary evaporatorFor extraction and solvent removal.
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄.

Experimental Protocol

PART A: Synthesis of 2-hydrazinyl-3-fluoro-5-chloropyridine

This procedure is adapted from established methods for the synthesis of hydrazinylpyridines.[6]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-difluoro-5-chloropyridine (5.0 g, 33.0 mmol).

  • Reagent Addition: Add 50 mL of n-propanol to the flask, followed by the slow, careful addition of hydrazine monohydrate (4.1 g, 82.5 mmol).

  • Reaction: Heat the reaction mixture to reflux (approx. 97 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc) until the starting material is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Remove the solvent (n-propanol) under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in 80 mL of dichloromethane (DCM). d. Transfer the DCM solution to a separatory funnel and wash with deionized water (2 x 50 mL). e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, 2-hydrazinyl-3-fluoro-5-chloropyridine, is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.

PART B: Synthesis of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine

This cyclization step utilizes a standard method for forming the triazole ring from a hydrazine precursor.[1]

  • Reaction Setup: To a 100 mL round-bottom flask, add the crude 2-hydrazinyl-3-fluoro-5-chloropyridine (assumed 33.0 mmol from the previous step).

  • Reagent Addition: Add 50 mL of anhydrous ethanol, followed by triethyl orthoformate (14.7 g, 99.0 mmol).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the disappearance of the starting hydrazine by TLC.

  • Workup: a. Cool the reaction mixture to room temperature. b. A precipitate may form upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol. c. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel (using an ethyl acetate/hexanes gradient) to afford 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine as a solid.

Data and Characterization

ParameterExpected Value / MethodReference
Final Product 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine
CAS Number 1020253-21-7[7][8][9]
Molecular Formula C₆H₃ClFN₃[8]
Molecular Weight 171.6 g/mol [8]
Appearance Expected to be an off-white to pale yellow solid.
Yield Typically 60-80% over two steps.
Characterization ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS), M.P.

Safety and Handling Precautions

  • Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Chlorinated Pyridines: These compounds are irritants and potentially toxic. Avoid inhalation and skin contact.

  • General Precautions: All reactions should be conducted in a well-ventilated fume hood. Use caution when heating flammable solvents.

Application Notes and Protocols: 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolo[4,3-a]pyridine Scaffold in Modern Drug Discovery

The[1][2][3]triazolo[4,3-a]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[4] Its rigid, planar structure and hydrogen bonding capabilities make it an attractive framework for designing inhibitors of various enzymes and receptors. Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including roles as anticancer, anti-inflammatory, and kinase-inhibiting agents.[4][5] This guide focuses on a specific derivative, 6-chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine, a compound of interest for its potential applications in cancer immunotherapy, particularly as a modulator of the Indoleamine 2,3-dioxygenase 1 (IDO1) pathway.

Synthetic Protocol: A Plausible Route to 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine

The synthesis of 6-chloro-8-fluoro-triazolo[4,3-a]pyridine can be achieved through a multi-step sequence, commencing with a commercially available substituted pyridine. The following protocol is a proposed synthetic route based on established methodologies for the synthesis of analogous compounds.

Overall Synthetic Scheme

Synthetic_Pathway A 2,3-Difluoro-5-chloropyridine B 2-Amino-3-fluoro-5-chloropyridine A->B Ammonolysis C 2-Hydrazino-3-fluoro-5-chloropyridine B->C Diazotization & Hydrazinolysis D 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine C->D Cyclization

Caption: Proposed synthetic pathway for 6-chloro-8-fluoro-triazolo[4,3-a]pyridine.

Step 1: Synthesis of 2-Amino-3-fluoro-5-chloropyridine

This initial step involves the selective ammonolysis of 2,3-difluoro-5-chloropyridine. The greater electrophilicity of the C2 position in the pyridine ring facilitates nucleophilic aromatic substitution by ammonia at this position.

Materials:

  • 2,3-Difluoro-5-chloropyridine

  • Aqueous ammonia (28-30%)

  • Autoclave

Protocol:

  • In a high-pressure autoclave, combine 2,3-difluoro-5-chloropyridine (1 equivalent) with an excess of aqueous ammonia (approximately 12 equivalents).[6]

  • Seal the autoclave and heat the reaction mixture to 120°C for 24 hours.[6]

  • After cooling the reactor to room temperature, a solid precipitate is typically formed.

  • Collect the solid by filtration and wash the filter cake with water.

  • The aqueous filtrate can be extracted with a suitable organic solvent, such as ethyl acetate, to recover any dissolved product.

  • Combine the filtered solid with the residue from the evaporated organic extracts to obtain crude 2-amino-3-fluoro-5-chloropyridine.[6] Further purification can be achieved by recrystallization.

Step 2: Synthesis of 2-Hydrazino-3-fluoro-5-chloropyridine

The conversion of the 2-amino group to a 2-hydrazino group is a critical step. This transformation can be achieved via diazotization followed by reduction, or more directly by nucleophilic substitution of a suitable precursor. A plausible approach involves the reaction of a 2-halopyridine with hydrazine hydrate.

Materials:

  • 2-Amino-3-fluoro-5-chloropyridine

  • Sodium nitrite

  • Hydrochloric acid

  • Stannous chloride

  • Hydrazine hydrate

  • Ethanol

Protocol (via Diazotization and Reduction):

  • Suspend 2-amino-3-fluoro-5-chloropyridine in hydrochloric acid at 0-5°C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C to form the diazonium salt.

  • To the cold diazonium salt solution, add a solution of stannous chloride in concentrated hydrochloric acid dropwise to reduce the diazonium salt to the corresponding hydrazine.

  • Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-hydrazino-3-fluoro-5-chloropyridine.

Alternative Protocol (Direct Hydrazinolysis of a 2-Halopyridine Precursor): Note: This would require starting with 2,3-dichloro-5-fluoropyridine.

  • Dissolve 2,3-dichloro-5-fluoropyridine (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran.[7][8]

  • Add hydrazine hydrate (an excess, typically 4-10 equivalents) dropwise to the solution.[7][9]

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).[7]

  • Upon completion, cool the reaction mixture to room temperature to allow for crystallization of the product.[8]

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-hydrazino-3-fluoro-5-chloropyridine.[7]

Step 3: Cyclization to 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine

The final step is the formation of the triazole ring through cyclization of the 2-hydrazinopyridine intermediate with a one-carbon source, such as formic acid or triethyl orthoformate.

Materials:

  • 2-Hydrazino-3-fluoro-5-chloropyridine

  • Formic acid or Triethyl orthoformate

Protocol:

  • To 2-hydrazino-3-fluoro-5-chloropyridine, add an excess of formic acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) until the product precipitates.

  • Collect the solid by filtration, wash with water, and dry to obtain crude 6-chloro-8-fluoro-triazolo[4,3-a]pyridine.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Application in Medicinal Chemistry: A Potential Inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1)

The Role of IDO1 in Cancer Immunosuppression

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine, which is then converted to kynurenine.[1][4] This metabolic pathway is a key mechanism of immune suppression, particularly within the tumor microenvironment.[2][3] Overexpression of IDO1 in tumor cells and antigen-presenting cells leads to the depletion of tryptophan, an amino acid crucial for T-cell proliferation and function.[3] The accumulation of kynurenine and its downstream metabolites also actively suppresses effector T cells and promotes the generation of regulatory T cells (Tregs), further contributing to an immunosuppressive milieu that allows cancer cells to evade immune surveillance.[3][5] Consequently, the inhibition of IDO1 is a promising therapeutic strategy in cancer immunotherapy, aiming to restore anti-tumor immune responses.[2]

IDO1_Pathway cluster_0 Tumor Microenvironment Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 catabolized by TCell Effector T-Cell Tryptophan->TCell required for proliferation Kynurenine Kynurenine IDO1->Kynurenine produces Kynurenine->TCell inhibits Treg Regulatory T-Cell (Treg) Kynurenine->Treg promotes differentiation ImmuneSuppression Immune Suppression & Tumor Evasion TCell->ImmuneSuppression inhibition leads to Treg->ImmuneSuppression Compound 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine Compound->IDO1 inhibits

Caption: The IDO1 metabolic pathway and its role in tumor immune evasion.

Protocol: In Vitro IDO1 Inhibition Assay

This protocol describes a cell-based assay to evaluate the inhibitory activity of 6-chloro-8-fluoro-triazolo[4,3-a]pyridine on IDO1. The assay measures the production of kynurenine in cultured cells where IDO1 expression is induced by interferon-gamma (IFN-γ).

Materials and Reagents:

  • HeLa cells (or another suitable human cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Recombinant human IFN-γ

  • L-Tryptophan

  • 6-chloro-8-fluoro-triazolo[4,3-a]pyridine (test compound)

  • Known IDO1 inhibitor (e.g., Epacadostat, as a positive control)

  • Trichloroacetic acid (TCA) solution (30% w/v)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well cell culture plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 atmosphere.[10]

  • Compound Preparation: Prepare a stock solution of 6-chloro-8-fluoro-triazolo[4,3-a]pyridine in DMSO. Create a serial dilution of the test compound and the positive control in culture medium. The final DMSO concentration in the assay should be kept below 0.5%.

  • Cell Treatment: The following day, remove the old medium and add 200 µL of fresh medium containing 15 µg/mL L-tryptophan, 10 ng/mL human IFN-γ, and the desired concentrations of the test compound or positive control.[10] Include wells with IFN-γ alone (no inhibitor) and untreated cells (no IFN-γ, no inhibitor) as controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.

  • Kynurenine Measurement:

    • After incubation, carefully transfer 140 µL of the cell supernatant from each well to a new 96-well plate.[10]

    • Add 10 µL of 6.1 N TCA to each well to precipitate proteins.[10]

    • Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[10]

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer 100 µL of the clear supernatant to another 96-well plate.

    • Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine.

    • Calculate the concentration of kynurenine in each sample from the standard curve.

    • Determine the percent inhibition of IDO1 activity for each concentration of the test compound relative to the IFN-γ treated control (0% inhibition).

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Summary

While specific biological data for 6-chloro-8-fluoro-triazolo[4,3-a]pyridine is not extensively published, its structural analogs have been evaluated as IDO1 inhibitors. The table below provides a template for summarizing key information for this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberBiological TargetReported Activity (Analogs)
6-Chloro-8-fluoro-triazolo[4,3-a]pyridineC6H3ClFN3171.561020253-21-7IDO1Poor to moderate inhibition

References

Application Notes and Protocols for the Utilization of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Triazolo[4,3-a]pyridine Scaffold

The[1][2][3]triazolo[4,3-a]pyridine core is a "privileged" heterocyclic scaffold in medicinal chemistry, consistently appearing in a diverse array of biologically active molecules.[4][5] Its rigid, planar structure and unique arrangement of nitrogen atoms facilitate critical interactions with various biological targets, including kinases, G-protein coupled receptors, and enzymes.[3][6] The incorporation of a triazole ring fused to a pyridine moiety can enhance metabolic stability, improve aqueous solubility, and provide key hydrogen bond donor and acceptor sites, all of which are desirable properties in drug candidates.[7]

This guide focuses on a particularly promising derivative, 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine . The strategic placement of the chloro and fluoro substituents offers distinct advantages for drug design. The chlorine atom at the 6-position serves as a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl groups to explore structure-activity relationships (SAR).[8][9] The fluorine atom at the 8-position can significantly modulate the electronic properties of the ring system, enhance binding affinity through favorable electrostatic interactions, and improve metabolic stability by blocking potential sites of oxidative metabolism.[2][10] A notable application of the 8-fluoro-triazolopyridine scaffold is in the development of potent and selective c-Met kinase inhibitors for cancer therapy.[1][2][10]

These application notes provide a comprehensive guide for researchers, offering a plausible synthetic route to 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine, detailed protocols for its derivatization via Suzuki-Miyaura coupling, and insights into its application in drug discovery, particularly in the context of kinase inhibitor development.

Physicochemical Properties and Design Rationale

The unique combination of the triazolopyridine core with chloro and fluoro substituents provides a powerful platform for fragment-based and lead optimization campaigns.

PropertyValue/CharacteristicSignificance in Drug Discovery
Molecular Formula C₆H₃ClFN₃
Molecular Weight 171.57 g/mol Adherence to Lipinski's "Rule of Five" for oral bioavailability.
Chlorine at C6 Versatile synthetic handleEnables facile diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore SAR.
Fluorine at C8 Electron-withdrawing groupCan enhance binding affinity, improve metabolic stability, and modulate pKa.
Triazole Ring Hydrogen bond acceptorsKey interaction points with biological targets; contributes to solubility and metabolic stability.
Pyridine Ring Aromatic systemProvides a rigid scaffold for orienting substituents and can engage in π-stacking interactions.

Proposed Synthesis of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine

While 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine is commercially available, a reliable synthetic protocol is invaluable for custom synthesis and analog preparation. The following proposed synthesis is based on established methodologies for the formation of the triazolo[4,3-a]pyridine ring system from substituted pyridines.[4][11]

Synthetic Workflow

Synthesis_Workflow A 2,5-Dichloro-3-fluoropyridine B 2-Hydrazinyl-5-chloro-3-fluoropyridine A->B Hydrazine hydrate, Ethanol, Reflux C 6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine B->C Triethyl orthoformate, Acetic acid, Reflux

Caption: Proposed synthetic route to 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine.

Step-by-Step Protocol

Step 1: Synthesis of 2-Hydrazinyl-5-chloro-3-fluoropyridine

  • To a solution of 2,5-dichloro-3-fluoropyridine (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-hydrazinyl-5-chloro-3-fluoropyridine.

Step 2: Cyclization to 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine

  • Suspend 2-hydrazinyl-5-chloro-3-fluoropyridine (1.0 eq) in triethyl orthoformate (5.0 eq).

  • Add a catalytic amount of acetic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine.

Application in Lead Generation: Suzuki-Miyaura Cross-Coupling

The chlorine atom at the 6-position of the title compound is a prime site for introducing molecular diversity through Suzuki-Miyaura cross-coupling. This reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[9][12][13]

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow A Reaction Setup (Inert Atmosphere) B Reaction Execution (Heating) A->B Degassed Solvent C Work-up B->C Cooling & Quenching D Purification C->D Extraction & Drying E Characterization D->E Chromatography

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine with various aryl- and heteroarylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq), the desired boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and base (e.g., K₂CO₃, 2.0 eq).

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C (conventional heating) or 120-150 °C (microwave irradiation) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford the desired 6-substituted-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine.

Representative Suzuki-Miyaura Coupling Reactions

The following table provides examples of potential coupling partners and representative conditions based on analogous reactions with chloro-heterocycles.

EntryBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10085-95
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene11080-90
33-Pyridylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10070-85
41-Methyl-1H-pyrazol-4-ylboronic acidPdCl₂(dppf)K₂CO₃DMF/H₂O12065-80

Case Study: Application in c-Met Kinase Inhibitor Discovery

The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation implicated in the progression of various cancers.[14][15] The 8-fluoro-[1][2][3]triazolo[4,3-a]pyridine scaffold has been successfully employed in the development of potent and selective c-Met inhibitors.[1][2][10]

Pharmacophore Model for c-Met Inhibition

cMet_Pharmacophore cluster_0 8-Fluoro-triazolopyridine Scaffold cluster_1 Kinase Hinge Region cluster_2 Solvent Exposed Region A Triazole Nitrogens C Hinge Binding Motif A->C Hydrogen Bonding B 8-Fluoro Group B->C Favorable Electrostatics D R-group for Selectivity & Potency

Caption: Key pharmacophoric interactions of an 8-fluoro-triazolopyridine-based c-Met inhibitor.

The triazole nitrogens of the scaffold typically form crucial hydrogen bonds with the hinge region of the kinase domain. The 8-fluoro substituent can enhance these interactions and contribute to improved selectivity. The 6-position, accessed via Suzuki coupling, allows for the introduction of various substituents that can extend into the solvent-exposed region, providing opportunities to fine-tune potency, selectivity, and pharmacokinetic properties.[2][10]

Conclusion and Future Perspectives

6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine represents a highly valuable and versatile building block for modern drug discovery. Its strategic substitution pattern provides a robust platform for the rapid generation of diverse chemical libraries. The demonstrated success of the 8-fluoro-triazolopyridine scaffold in the development of clinical candidates, particularly c-Met inhibitors, underscores its potential. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their own drug discovery programs, accelerating the development of novel therapeutics.

References

Application Note: Accelerated Synthesis of Triazolopyridines via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Triazolopyridines and the Advent of Microwave Synthesis

The triazolopyridine scaffold is a privileged heterocyclic motif integral to the development of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, making them crucial pharmacophores in medicinal chemistry.[1] Triazolopyridine-based compounds are being investigated for their potential as anticancer, anti-inflammatory, and antiviral agents, among other therapeutic applications.[2][3] The fusion of a triazole and a pyridine ring creates a unique electronic and steric environment, enabling diverse interactions with biological targets.[4]

Traditionally, the synthesis of these valuable compounds has often involved lengthy reaction times, harsh conditions, and the use of hazardous reagents. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field, offering a greener, more efficient, and rapid alternative.[5] Microwave irradiation provides a unique heating mechanism that directly and efficiently energizes polar molecules in the reaction mixture, leading to dramatic accelerations in reaction rates, often reducing reaction times from hours to mere minutes.[5][6] This technology not only enhances synthetic efficiency but also frequently leads to higher product yields and purity by minimizing the formation of byproducts.[7] This application note provides a comprehensive guide to the microwave-assisted synthesis of 1,2,4-triazolo[1,5-a]pyridines, offering detailed protocols and insights for researchers in drug discovery and development.

The Rationale for Microwave-Assisted Synthesis: Beyond Thermal Effects

The remarkable rate enhancements observed in microwave-assisted organic synthesis are primarily attributed to the efficient and rapid heating of the reaction mixture. Unlike conventional heating, where heat is transferred through convection and conduction, microwaves directly interact with polar molecules, causing them to align with the oscillating electric field. This rapid reorientation of molecules generates significant frictional heat, leading to a rapid and uniform increase in temperature throughout the reaction vessel. This "superheating" effect can allow reactions to be performed at temperatures above the solvent's boiling point in sealed vessels, dramatically accelerating reaction rates.[8]

While the primary effect is thermal, there is ongoing discussion about the existence of "non-thermal" microwave effects, where the electromagnetic field itself might influence reaction pathways. Regardless of the precise mechanism, the empirical evidence is clear: MAOS consistently outperforms conventional heating for a wide range of organic transformations, including the synthesis of heterocyclic compounds like triazolopyridines.[5]

Visualizing the Workflow: From Reactants to Purified Product

The following diagram illustrates a typical workflow for the microwave-assisted synthesis of triazolopyridines, from reaction setup to the isolation of the final product.

Microwave Synthesis Workflow General Workflow for Microwave-Assisted Triazolopyridine Synthesis Reactants Reactants & Solvent (e.g., Enaminonitrile, Benzohydrazide, Toluene) Vial Microwave Vial Sealing Reactants->Vial Microwave Microwave Irradiation (Set Temperature, Time, Power) Vial->Microwave Cooling Cooling to Room Temperature Microwave->Cooling Workup Reaction Workup (e.g., Concentration) Cooling->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Pure Triazolopyridine Purification->Product

Caption: A generalized workflow for the synthesis of triazolopyridines using microwave irradiation.

Featured Protocol: Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

This section details a highly efficient and environmentally friendly protocol for the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides, adapted from the work of Lee et al. (2024).[9][10][11][12] This method obviates the need for a catalyst and additives, offering a clean and straightforward route to the desired products.

Plausible Reaction Mechanism

The proposed reaction pathway involves a tandem sequence initiated by a transamidation reaction between the enaminonitrile and the benzohydrazide. This is followed by an intramolecular nucleophilic addition of the hydrazide nitrogen to the nitrile group, leading to a cyclized intermediate. Subsequent condensation and aromatization yield the final 1,2,4-triazolo[1,5-a]pyridine product. The high temperatures rapidly achieved under microwave irradiation are crucial for driving this multi-step process to completion in a short timeframe.

Reaction Mechanism Plausible Mechanism for Triazolopyridine Formation Start Enaminonitrile + Benzohydrazide Intermediate1 Transamidation Intermediate Start->Intermediate1 Transamidation Intermediate2 Cyclized Intermediate (Intramolecular Nucleophilic Addition) Intermediate1->Intermediate2 Cyclization Product 1,2,4-Triazolo[1,5-a]pyridine Intermediate2->Product Condensation & Aromatization

Caption: A simplified representation of the proposed reaction mechanism.

Materials and Equipment
  • Reactants:

    • Substituted enaminonitriles (1.0 equiv)

    • Substituted benzohydrazides (2.0 equiv)

    • Dry toluene

  • Equipment:

    • Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)

    • 0.5-2.0 mL microwave reaction vials with caps

    • Standard laboratory glassware

    • Silica gel for column chromatography

    • Rotary evaporator

Step-by-Step Protocol
  • Reaction Setup: In an oven-dried 0.5-2.0 mL microwave vial, add the enaminonitrile (0.175 mmol, 1.0 equiv) and the corresponding benzohydrazide (0.35 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate the vial and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1.5 mL of dry toluene to the vial using a syringe.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate at 140 °C. The reaction time will vary depending on the substrates, typically ranging from 40 minutes to 3 hours.[13] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the vial to room temperature. The reaction mixture can then be directly concentrated under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of chloroform and ethyl acetate) to afford the pure 1,2,4-triazolo[1,5-a]pyridine.[9]

Representative Data

The following table summarizes the reaction conditions and yields for the synthesis of various 1,2,4-triazolo[1,5-a]pyridine derivatives using the described microwave protocol.

EntryEnaminonitrile SubstituentBenzohydrazide SubstituentTime (h)Yield (%)
14-MethoxyH383
24-Methoxy4-Methyl385
34-Methoxy4-Methoxy389
44-Methoxy4-Chloro381
5PhenylH382
64-ChloroH378

Data adapted from Lee et al., Molecules, 2024.[9]

Alternative Microwave-Assisted Protocols

While the catalyst-free method is highly attractive, other microwave-assisted protocols for triazolopyridine synthesis have been successfully developed, offering flexibility depending on the available starting materials and desired substitution patterns.

From 2-Hydrazino-3-chloropyridine

A method has been reported for the synthesis of triazolopyridine derivatives from 2-hydrazino-3-chloropyridine and various carboxylic acids in the presence of phosphorus oxychloride (POCl₃) under microwave irradiation. This ring-closing reaction is typically performed at 140 °C for 15 minutes.[14]

Copper-Catalyzed Synthesis

Copper catalysis has also been effectively employed in the microwave-assisted synthesis of triazolopyridines. For instance, the reaction of 2-aminopyridine with nitriles in the presence of a copper catalyst under an air atmosphere can yield the desired products.[15] Microwave heating can significantly accelerate these copper-catalyzed cross-coupling reactions.[16]

Troubleshooting Common Issues in Microwave Synthesis

ProblemPotential Cause(s)Suggested Solution(s)
Low or no product yield - Insufficient reaction temperature or time.- Poor microwave absorption by the solvent or reactants.- Deactivated catalyst (if applicable).- Incorrect stoichiometry.- Increase the reaction temperature or time.- Use a more polar solvent that absorbs microwaves more efficiently.- Ensure the catalyst is fresh and active.- Verify the molar ratios of the reactants.
Formation of byproducts - Reaction temperature is too high, leading to decomposition.- Presence of impurities in starting materials or solvent.- Optimize the reaction temperature by running a series of experiments at different temperatures.- Use purified starting materials and high-purity, dry solvents.
Inconsistent results - Non-uniform heating within the microwave cavity.- Variations in vial positioning.- Ensure the reaction volume is appropriate for the vial size.- Use a microwave reactor with a rotating turntable or a mode stirrer for uniform field distribution.
Vial leakage or breakage - Excessive pressure buildup.- Use of inappropriate solvents or vials.- Reduce the reaction volume or temperature.- Ensure the solvent is compatible with the vial material and cap at high temperatures (e.g., some caps are not resistant to hot THF).[17]- Use vials specifically designed for high-pressure microwave synthesis.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of medicinally important triazolopyridine derivatives. The protocols outlined in this application note demonstrate the power of this technology to dramatically reduce reaction times, improve yields, and promote greener chemical practices. By leveraging the principles of microwave heating, researchers can accelerate the discovery and development of novel triazolopyridine-based therapeutics.

References

Application Notes and Protocols for the Utilization of the 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine Scaffold in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities, serving as a core structure for inhibitors of various protein classes, including kinases and enzymes involved in immunotherapy.[3][4] This application note explores the potential of a specific derivative, 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine, as a valuable chemical tool in the field of proteomics. While direct applications in proteomics are still emerging, its structural features make it an excellent candidate for fragment-based ligand discovery (FBLD) and a foundational scaffold for the development of targeted covalent probes for activity-based protein profiling (ABPP). This document provides a conceptual framework and detailed, prospective protocols for leveraging this scaffold to identify and validate novel protein targets, offering a roadmap for researchers in chemical biology and drug discovery.

Introduction to the[1][2][3]Triazolo[4,3-a]pyridine Scaffold

The[1][2][3]triazolo[4,3-a]pyridine core is a bioisostere of purines and has been successfully incorporated into a multitude of biologically active molecules. Its rigid, planar structure and the presence of multiple nitrogen atoms allow for a variety of non-covalent interactions with protein targets, including hydrogen bonding and π-stacking. Derivatives of this scaffold have been developed as potent and selective inhibitors for a range of targets, underscoring its utility as a pharmacophore.[5][6] The specific compound, 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine, with a molecular weight of 171.6 g/mol , is well-suited for fragment-based screening due to its low molecular weight and complexity.[7]

Conceptual Framework: From Fragment to Covalent Probe

The journey of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine from a simple fragment to a sophisticated chemical probe for proteomics involves a multi-step, iterative process. This process begins with identifying protein targets that bind to the core scaffold and culminates in the creation of a highly selective covalent probe for in-depth proteomic studies.

G cluster_0 Phase 1: Fragment-Based Screening cluster_1 Phase 2: Structure-Guided Optimization cluster_2 Phase 3: Covalent Probe Development cluster_3 Phase 4: Proteomic Profiling A 6-Chloro-8-fluoro- triazolo[4,3-a]pyridine (Fragment Library) B Biophysical Screening (e.g., SPR, NMR, Thermal Shift) A->B C Hit Identification & Validation B->C D Co-crystallization or Computational Modeling C->D E Synthesis of Analogs (SAR Exploration) D->E F Potency & Selectivity Assessment E->F G Identification of a Proximal Nucleophilic Residue (e.g., Cys, Lys) F->G H Attachment of an Electrophilic Warhead G->H I Synthesis of Covalent Probe with Reporter Tag (e.g., Alkyne) H->I J Activity-Based Protein Profiling (ABPP) in Cells/Lysates I->J K Target Engagement & Selectivity Profiling J->K L Biological Pathway Elucidation K->L

Figure 1. Workflow from Fragment to Covalent Probe.

Application I: Fragment-Based Screening for Novel Target Identification

The low molecular weight of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine makes it an ideal candidate for fragment-based ligand discovery (FBLD). The goal of an FBLD campaign is to identify low-affinity but high-efficiency binders to a protein of interest, which can then be elaborated into more potent leads.

Rationale for Experimental Choices

Fragment screening requires highly sensitive biophysical techniques to detect the weak interactions between the fragment and the target protein. Techniques such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Fluorimetry (DSF or Thermal Shift Assay) are commonly employed. The choice of technique depends on the nature of the protein target and available resources. A combination of orthogonal techniques is often used to validate initial hits and eliminate false positives.

Protocol: High-Throughput Thermal Shift Screening

This protocol outlines a general procedure for screening a fragment library containing 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine against a purified protein target using Differential Scanning Fluorimetry (DSF).

Materials:

  • Purified protein of interest (e.g., a kinase, protease, or uncharacterized protein)

  • 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine (and other fragments) dissolved in DMSO

  • SYPRO Orange dye (5000x stock in DMSO)

  • Appropriate protein buffer (e.g., HEPES, pH 7.5, 150 mM NaCl)

  • Real-Time PCR instrument capable of fluorescence detection

Procedure:

  • Protein and Dye Preparation: Dilute the protein of interest to a final concentration of 2 µM in the protein buffer. Prepare a working solution of SYPRO Orange dye by diluting the stock 1:1000 in the same buffer.

  • Assay Plate Preparation: In a 96-well or 384-well PCR plate, add 20 µL of the 2 µM protein solution to each well.

  • Fragment Addition: Add 0.5 µL of the fragment stock solution (typically 10 mM in DMSO) to the appropriate wells for a final fragment concentration of 250 µM. Include DMSO-only wells as a negative control and a known binder (if available) as a positive control.

  • Dye Addition: Add 5 µL of the diluted SYPRO Orange dye to each well.

  • Sealing and Incubation: Seal the plate, centrifuge briefly to mix, and incubate at room temperature for 10 minutes.

  • Thermal Denaturation: Place the plate in the Real-Time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis: The melting temperature (Tm) of the protein is the inflection point of the sigmoidal melting curve. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of a fragment indicates stabilizing binding.

Parameter Condition Rationale
Protein Concentration2 µMSufficient for a robust fluorescence signal without causing aggregation.
Fragment Concentration250 µMTypical concentration for detecting low-affinity fragment binding.
DMSO Concentration< 2.5% (v/v)Minimizes solvent effects on protein stability.
SYPRO Orange Dilution1:1000Provides a good signal-to-noise ratio.
Temperature Ramp Rate0.5 °C/minAllows for equilibrium to be reached at each temperature point.

Application II: Development of a Covalent Probe from the Triazolopyridine Scaffold

Once a protein target for the 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine scaffold has been identified and validated, the next step is to develop a covalent probe for more in-depth proteomics studies. This involves introducing a reactive electrophilic group ("warhead") onto the scaffold that can form a covalent bond with a nearby nucleophilic amino acid residue (e.g., cysteine, lysine) on the target protein.[8]

Rationale for Covalent Probe Design

Covalent probes offer several advantages in proteomics research:

  • Target Occupancy Measurement: They allow for direct measurement of target engagement in complex biological systems.

  • Activity-Based Profiling: Covalent probes can be designed to target the active state of an enzyme, providing a readout of its activity.[9]

  • Target Identification: A "clickable" handle (e.g., an alkyne or azide) on the probe enables the attachment of a biotin tag for enrichment and subsequent identification of target proteins by mass spectrometry.

The design of a covalent probe requires structural information (from X-ray crystallography or computational modeling) to identify a suitable nucleophilic residue in or near the fragment's binding pocket. A linker is often used to position the electrophilic warhead for optimal reactivity with the target residue.

G cluster_0 Probe Components cluster_1 Target Protein A Triazolopyridine Scaffold (Binding Moiety) B Linker (Positioning) E Binding Pocket A->E Binds to C Electrophilic Warhead (e.g., Acrylamide) D Reporter Tag (e.g., Alkyne) F Nucleophilic Residue (e.g., Cysteine) C->F Reacts with

Figure 2. Components of a Covalent Probe.
Prospective Protocol: Activity-Based Protein Profiling (ABPP) with a Derived Covalent Probe

This protocol describes a general workflow for using a hypothetical alkyne-functionalized covalent probe derived from the 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine scaffold to profile its targets in a competitive ABPP experiment.

Materials:

  • Alkyne-functionalized covalent probe (derived from the triazolopyridine scaffold)

  • Broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne)

  • Cell lysate or intact cells

  • Azide-functionalized biotin tag (e.g., Azide-PEG3-Biotin)

  • Click chemistry reagents: CuSO₄, TBTA, and sodium ascorbate

  • Streptavidin beads

  • Mass spectrometry-grade trypsin

  • Buffers for lysis, washing, and elution

Procedure:

  • Competitive Labeling:

    • Pre-incubate cell lysate with varying concentrations of the triazolopyridine-derived covalent probe (or DMSO as a vehicle control) for 30 minutes at 37 °C.

    • Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) at a fixed concentration and incubate for another 30 minutes. The triazolopyridine probe will "block" the labeling of its target proteins by the broad-spectrum probe.

  • Click Chemistry:

    • To the labeled lysate, add the azide-biotin tag, CuSO₄, TBTA, and freshly prepared sodium ascorbate.

    • Incubate for 1 hour at room temperature to attach the biotin tag to the alkyne-labeled proteins.

  • Protein Enrichment:

    • Add streptavidin beads to the reaction mixture and incubate for 1 hour at 4 °C to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a buffer containing trypsin and incubate overnight at 37 °C to digest the enriched proteins into peptides.

  • Mass Spectrometry Analysis:

    • Collect the supernatant containing the peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the peptides in each sample.

    • Proteins whose corresponding peptide signals are significantly reduced in the samples pre-treated with the triazolopyridine probe are identified as its targets.

Probe Concentration Purpose
Triazolopyridine-derived Probe0.1 - 10 µMCompetitively blocks target sites.
Iodoacetamide-alkyne Probe100 µMBroadly labels accessible cysteines.
Azide-PEG3-Biotin50 µMFor click chemistry-mediated biotinylation.

Conclusion

The 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine scaffold represents a promising starting point for the development of novel chemical tools for proteomics research. Its favorable properties for fragment-based screening, combined with the potential for derivatization into highly selective covalent probes, make it a valuable asset for identifying and characterizing protein targets in their native biological context. The protocols and workflows outlined in this application note provide a strategic framework for researchers to unlock the full potential of this versatile chemical scaffold in their proteomics and drug discovery endeavors.

References

6-Chloro-8-fluoro-triazolo[4,3-a]pyridine: A Versatile Halogenated Building Block for Advanced Materials and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Halogenated Triazolo[4,3-a]pyridines

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention across diverse scientific disciplines, from medicinal chemistry to materials science.[3][4] Its rigid, planar structure and rich electron system make it an ideal core for developing novel pharmaceuticals and functional organic materials. The strategic introduction of halogen atoms, specifically chlorine and fluorine, onto this scaffold at the 6- and 8-positions, respectively, imparts a unique combination of properties to the resulting molecule, 6-chloro-8-fluoro-triazolo[4,3-a]pyridine.

The presence of fluorine and chlorine substituents significantly modulates the electronic properties, lipophilicity, and metabolic stability of the parent molecule. In the context of medicinal chemistry, these modifications can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[5] For materials science, the electron-withdrawing nature of the halogens can lower the HOMO and LUMO energy levels, which is advantageous for applications in organic electronics such as Organic Light-Emitting Diodes (OLEDs).[6]

This application note provides a comprehensive guide to the synthesis, characterization, and potential applications of 6-chloro-8-fluoro-triazolo[4,3-a]pyridine as a versatile building block for the creation of novel, high-performance materials and as a key intermediate in drug discovery programs.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of 6-chloro-8-fluoro-triazolo[4,3-a]pyridine is presented in the table below. While detailed experimental spectroscopic data for this specific molecule is not widely published, the expected spectral characteristics can be inferred from closely related structures and general principles of NMR and mass spectrometry.

PropertyValueSource
CAS Number 1020253-21-7[7][8]
Molecular Formula C₆H₃ClFN₃[7]
Molecular Weight 171.56 g/mol [7]
Appearance Expected to be a crystalline solidN/A
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃)N/A

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing distinct signals for the aromatic protons on the pyridine and triazole rings. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and fluoro substituents.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the carbon atoms of the fused ring system. The carbons bearing the halogen atoms will exhibit characteristic chemical shifts and, in the case of the fluorine-bound carbon, C-F coupling.[9]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Synthesis of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine: A Protocol

Proposed Synthetic Workflow

G A 2,6-Dichloro-4-fluoropyridine B 2-Chloro-4-fluoro-6-hydrazinylpyridine A->B Hydrazine Hydrate, Ethanol, Reflux C 6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine B->C Triethyl Orthoformate, Microwave Irradiation

Caption: Proposed synthetic route to 6-chloro-8-fluoro-triazolo[4,3-a]pyridine.

Step 1: Synthesis of 2-Chloro-4-fluoro-6-hydrazinylpyridine

This initial step involves the nucleophilic aromatic substitution of a chlorine atom on the starting pyridine with hydrazine.

Materials:

  • 2,6-Dichloro-4-fluoropyridine

  • Hydrazine hydrate (80% in water)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Protocol:

  • To a solution of 2,6-dichloro-4-fluoropyridine (1 equivalent) in ethanol, add hydrazine hydrate (3-4 equivalents) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-chloro-4-fluoro-6-hydrazinylpyridine.

Step 2: Cyclization to form 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine

The final step is an acid-catalyzed cyclization of the hydrazinylpyridine intermediate to form the fused triazole ring system. Microwave irradiation is proposed to accelerate this transformation.[3]

Materials:

  • 2-Chloro-4-fluoro-6-hydrazinylpyridine (from Step 1)

  • Triethyl orthoformate

  • Microwave reactor with sealed reaction vessels

  • Standard glassware for workup and purification

Protocol:

  • In a microwave-safe reaction vessel, combine 2-chloro-4-fluoro-6-hydrazinylpyridine (1 equivalent) and triethyl orthoformate (excess, can act as both reagent and solvent).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a temperature of 120-150°C for 15-30 minutes. Optimize the time and temperature based on reaction monitoring.

  • After cooling, remove the excess triethyl orthoformate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product, 6-chloro-8-fluoro-triazolo[4,3-a]pyridine.

Applications in Novel Materials

The unique electronic properties imparted by the chloro and fluoro substituents make 6-chloro-8-fluoro-triazolo[4,3-a]pyridine a promising candidate for use in organic electronic materials, particularly as a building block for host materials in phosphorescent OLEDs (PhOLEDs).

Application Note: Use as a Host Material in PhOLEDs

The[1][2][3]triazolo[1,5-a]pyridine moiety, an isomer of the [4,3-a] system, has been successfully employed in bipolar host materials for high-efficiency PhOLEDs.[11] The electron-accepting nature of the triazolopyridine core, when combined with electron-donating units, can lead to materials with balanced charge transport and high triplet energies, which are crucial for efficient blue, green, and red PhOLEDs.

Rationale for Use:

  • High Triplet Energy: The rigid, fused-ring structure is expected to result in a high triplet energy level, which is essential for hosting blue and green phosphorescent emitters without significant energy back-transfer.

  • Electron-Deficient Nature: The electron-withdrawing triazole ring and the halogen substituents make the 6-chloro-8-fluoro-triazolo[4,3-a]pyridine core a good electron acceptor. This can be leveraged to create bipolar host materials by coupling it with electron-donating moieties (e.g., carbazole, triphenylamine).

  • Thermal and Morphological Stability: The planar and rigid structure of the molecule is anticipated to contribute to good thermal stability and the formation of stable amorphous films, which are critical for device longevity and performance.[12]

Proposed Experimental Workflow for Material Synthesis and Device Fabrication

G cluster_0 Material Synthesis cluster_1 OLED Device Fabrication A 6-Chloro-8-fluoro- triazolo[4,3-a]pyridine C Palladium-catalyzed Cross-Coupling Reaction A->C B Electron-donating moiety (e.g., Carbazole) B->C D Novel Bipolar Host Material C->D G Emissive Layer: Host Material + Phosphorescent Dopant D->G Incorporation into Emissive Layer E ITO Substrate F Hole Injection/Transport Layers E->F F->G H Electron Transport/Injection Layers G->H I Cathode H->I J Encapsulation I->J K Device Characterization J->K

Caption: Workflow for the synthesis of a novel host material and its use in OLED fabrication.

Expected Performance:

Based on studies of similar halogenated compounds in OLEDs, it is anticipated that devices incorporating a host material based on 6-chloro-8-fluoro-triazolo[4,3-a]pyridine would exhibit good performance. The chloro-substituted derivatives, in particular, have shown potential for better overall device performance compared to their fluoro-analogues in some systems.[6][13]

Applications in Medicinal Chemistry

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a well-established pharmacophore found in a variety of biologically active compounds with activities including anti-inflammatory, antimicrobial, and anticancer properties.[5][14] The introduction of chloro and fluoro substituents can significantly enhance the therapeutic potential of these molecules.

Application Note: A Scaffold for Kinase Inhibitor Design

Many kinase inhibitors feature a heterocyclic core that forms key hydrogen bonding interactions within the ATP-binding site of the target kinase. The nitrogen atoms in the triazolopyridine ring system can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP.

Rationale for Use:

  • Bioisosterism: The triazolopyridine core can serve as a bioisostere for other heterocyclic systems commonly found in kinase inhibitors.

  • Modulation of Physicochemical Properties: The chloro and fluoro groups allow for fine-tuning of properties such as lipophilicity (logP) and metabolic stability. Fluorine substitution, in particular, is a common strategy to block sites of metabolism and improve the pharmacokinetic profile of drug candidates.

  • Vectors for Further Functionalization: The chloro group at the 6-position provides a handle for further chemical modification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize potency and selectivity.

Proposed Workflow for Library Synthesis

G A 6-Chloro-8-fluoro- triazolo[4,3-a]pyridine B Palladium-catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B D Library of 6-substituted -8-fluoro-triazolo[4,3-a]pyridine Derivatives B->D C Diverse Boronic Acids/ Esters or Amines C->B E Biological Screening (e.g., Kinase Assays) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G

Caption: Workflow for the synthesis and screening of a library of potential kinase inhibitors.

Conclusion

6-Chloro-8-fluoro-triazolo[4,3-a]pyridine is a highly promising and versatile building block with significant potential in both materials science and medicinal chemistry. Its unique combination of a privileged heterocyclic core and strategic halogenation provides a powerful platform for the development of novel functional materials and therapeutic agents. The synthetic protocols and application workflows outlined in this note, based on established chemical principles and data from analogous systems, offer a solid foundation for researchers and scientists to explore the full potential of this intriguing molecule.

References

Troubleshooting & Optimization

Navigating the Synthesis of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on enhancing yield, ensuring purity, and understanding the critical parameters of each synthetic step.

Introduction to the Synthesis

The synthesis of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general synthetic route involves the formation of a key hydrazinopyridine intermediate, followed by cyclization to form the fused triazole ring system. The presence of both chlorine and fluorine atoms on the pyridine ring introduces specific challenges and considerations that will be addressed in this guide. Triazolopyridines are a significant class of heterocyclic compounds, with various applications in medicinal chemistry and drug discovery.[1]

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway A 2,3-Dichloro-5-fluoropyridine C 3-Chloro-5-fluoro-2-hydrazinopyridine A->C Hydrazinolysis B Hydrazine Hydrate B->C E 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine C->E Cyclization D Triethyl Orthoformate D->E

Caption: General synthetic workflow for 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions based on established chemical principles.

Problem 1: Low Yield in the Hydrazinolysis Step (Formation of 3-Chloro-5-fluoro-2-hydrazinopyridine)

Question: I am experiencing a low yield during the reaction of 2,3-dichloro-5-fluoropyridine with hydrazine hydrate. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this nucleophilic aromatic substitution reaction are common and can often be attributed to several factors. The reactivity of the starting material and the reaction conditions are critical.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Insufficient Reaction Time or Temperature The reaction of dichloropyridines with hydrazine hydrate can be sluggish, requiring sufficient thermal energy and time to proceed to completion.A Chinese patent suggests that for a similar reaction, refluxing for 4-8 hours is effective.[2] Consider increasing the reaction time and/or temperature. Microwave irradiation can also be a powerful tool to accelerate this reaction and improve yields.[3]
Suboptimal Solvent Choice The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.Polar solvents like methanol, ethanol, or DMF are generally effective for this type of reaction.[2][4] Experiment with different polar aprotic or protic solvents to find the optimal medium for your specific substrate.
Incorrect Molar Ratio of Reactants An inappropriate stoichiometric ratio of hydrazine hydrate to the dichloropyridine can lead to incomplete reaction or the formation of side products.While a 1:1 molar ratio is theoretically required, using an excess of hydrazine hydrate (e.g., 4-6 molar equivalents) can drive the reaction to completion.[2] However, an excessive amount may complicate purification.
Side Reactions The presence of two chlorine atoms allows for the possibility of di-substitution, where both chlorine atoms are replaced by hydrazine, leading to a mixture of products.The chlorine at the 2-position of the pyridine ring is generally more susceptible to nucleophilic attack. To favor mono-substitution, maintain a controlled temperature and consider a gradual addition of hydrazine hydrate to the reaction mixture.

Experimental Protocol: Synthesis of 3-Chloro-5-fluoro-2-hydrazinopyridine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichloro-5-fluoropyridine (1 equivalent) in a suitable polar solvent (e.g., ethanol or DMF).

  • Add hydrazine hydrate (4-6 equivalents) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC.[2]

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Problem 2: Inefficient Cyclization to the Triazole Ring

Question: The cyclization of 3-chloro-5-fluoro-2-hydrazinopyridine with triethyl orthoformate is giving a low yield of the final product. How can I optimize this step?

Answer:

The acid-catalyzed cyclization of a hydrazinopyridine with an orthoformate is a standard method for forming the[5][6][7]triazolo[4,3-a]pyridine ring system.[8] Inefficiency in this step often points to issues with the reaction conditions or the purity of the starting material.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Presence of Water Triethyl orthoformate is sensitive to moisture and can be hydrolyzed, which will prevent it from acting as a cyclizing agent.Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The 3-chloro-5-fluoro-2-hydrazinopyridine intermediate should also be completely dry.
Insufficient Acid Catalyst The cyclization reaction is typically acid-catalyzed. The absence of a suitable acid can lead to a very slow or incomplete reaction.While some protocols use an excess of triethyl orthoformate which can generate an acidic environment upon partial hydrolysis, the addition of a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid can significantly improve the reaction rate and yield.
Low Reaction Temperature The cyclization often requires elevated temperatures to proceed at a reasonable rate.Refluxing the reaction mixture is a common practice.[8] Consider using a higher boiling point solvent if necessary, while being mindful of potential side reactions at very high temperatures. Microwave-assisted synthesis can also be beneficial here.[3]
Impure Hydrazinopyridine Intermediate Impurities from the previous step can interfere with the cyclization reaction.Ensure the 3-chloro-5-fluoro-2-hydrazinopyridine is of high purity before proceeding. Purification by recrystallization or column chromatography is recommended.

Experimental Protocol: Cyclization to 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine

  • To a solution of 3-chloro-5-fluoro-2-hydrazinopyridine (1 equivalent) in an excess of triethyl orthoformate (which can also serve as the solvent), add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess triethyl orthoformate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the role of the fluorine atom in this synthesis?

The fluorine atom significantly influences the electronic properties of the pyridine ring, making it more electron-deficient. This generally increases the susceptibility of the ring to nucleophilic attack, which can be advantageous in the hydrazinolysis step. However, the strong C-F bond can also present challenges in certain reactions. The presence of fluorine can also impact the biological activity of the final molecule.[9]

Q2: Are there alternative cyclizing agents to triethyl orthoformate?

Yes, other one-carbon sources can be used for the cyclization step. Formic acid, for example, can be used to form the corresponding formylhydrazide, which can then be cyclized under dehydrating conditions.[8] Other orthoesters can also be employed.

Q3: How can I effectively purify the final product, 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine?

Purification can typically be achieved through recrystallization or column chromatography. For recrystallization, a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen (e.g., ethanol, isopropanol, or mixtures with water). For column chromatography, a silica gel stationary phase with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is a good starting point.

Q4: What are the main safety precautions to consider during this synthesis?

  • Hydrazine hydrate is toxic and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichlorofluoropyridines can be irritating and harmful. Avoid inhalation and skin contact.

  • Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.

  • Reactions at elevated temperatures should be conducted with appropriate care, using heating mantles or oil baths with temperature control.

Q5: Can this synthesis be scaled up for larger quantities?

Yes, this synthesis can be scaled up. However, for larger scale reactions, it is important to consider:

  • Heat management: Exothermic reactions, such as the hydrazinolysis, may require controlled addition of reagents and efficient cooling.

  • Mixing: Ensure adequate stirring to maintain a homogeneous reaction mixture.

  • Purification: Large-scale purification may require specialized equipment, such as larger chromatography columns or crystallizers. A patent for a similar process provides insights into large-scale production.[2]

Troubleshooting_Logic cluster_hydrazinolysis Hydrazinolysis Issues cluster_cyclization Cyclization Issues A Low Yield B Check Temp/Time A->B C Optimize Solvent A->C D Adjust Molar Ratio A->D E Consider Side Reactions A->E F Low Yield G Ensure Anhydrous Conditions F->G H Add Acid Catalyst F->H I Increase Temperature F->I J Purify Intermediate F->J

Caption: A troubleshooting decision tree for the synthesis.

References

Technical Support Center: Purification of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related triazolopyridine scaffolds. The following troubleshooting guides and frequently asked questions (FAQs) are based on established purification principles for heteroaromatic compounds and specific examples from the scientific literature involving triazolopyridine derivatives.

I. Understanding the Challenge: Potential Impurities

Effective purification begins with understanding the potential impurities that may be present in your crude material. The synthesis of[1][2][3]triazolo[4,3-a]pyridines often involves the cyclization of a substituted 2-hydrazinopyridine. For 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine, a likely synthetic precursor is 2-hydrazinyl-3-fluoro-5-chloropyridine, which itself can be prepared from 2,5-dichloro-3-fluoropyridine and hydrazine.

Common Impurities May Include:

  • Unreacted Starting Materials: Residual 2-hydrazinyl-3-fluoro-5-chloropyridine or other precursors.

  • Hydrolysis Products: The hydrazinyl moiety can be susceptible to hydrolysis, leading to the corresponding pyridinone.

  • Oxidation Byproducts: Exposure to air or oxidizing agents can lead to colored impurities.

  • Isomeric Byproducts: Depending on the synthetic route, small amounts of other positional isomers may form.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., THF, DMF) and excess reagents.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine.

Q1: My crude product is a persistent yellow/brown oil or solid, but TLC shows a single spot. What could be the cause and how do I purify it?

A1: This is a common issue with nitrogen-containing heterocycles. The color may be due to trace amounts of highly colored impurities, potentially oxidation products, that are not visible on TLC at typical concentrations.

  • Causality: The triazole and pyridine rings can be susceptible to minor oxidation, leading to colored byproducts. Even a very small amount of a highly conjugated impurity can impart significant color.

  • Troubleshooting Steps:

    • Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or methanol). Add a small amount of activated charcoal (5-10% w/w), stir for 15-30 minutes at room temperature, and then filter through a pad of Celite®. This can effectively remove many colored impurities.

    • Recrystallization: If the product is a solid, recrystallization is often the best method to obtain high-purity, crystalline material. See the detailed protocol in Section IV.

    • Silica Gel Plug: If you suspect the impurities are highly polar, you can dissolve your product in a minimally polar solvent system (e.g., 10-20% ethyl acetate in hexanes) and pass it through a short plug of silica gel. The desired, less polar product should elute quickly, leaving the colored impurities adsorbed at the top of the silica.

Q2: I'm trying to purify my compound using silica gel column chromatography, but I'm getting poor separation from a closely running impurity. How can I improve the resolution?

A2: Achieving good separation on silica gel for heteroaromatic compounds can be challenging due to their polarity and potential for interaction with the silica surface.

  • Causality: The basic nitrogen atoms in the triazolopyridine ring system can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. The impurity may have a very similar polarity to your target compound.

  • Troubleshooting Workflow:

    .dot

    G Troubleshooting Poor Column Chromatography Separation start Poor Separation (Close Rf Values) solvent Optimize Solvent System (e.g., Hexanes/EtOAc, DCM/MeOH) start->solvent recrystallize Consider Recrystallization start->recrystallize If product is solid gradient Use a Shallow Gradient solvent->gradient If still poor resolution additive Add a Modifier (e.g., 0.5% Triethylamine or Acetic Acid) gradient->additive If peak tailing is an issue stationary_phase Change Stationary Phase additive->stationary_phase If separation is still inadequate alumina Alumina (Basic or Neutral) stationary_phase->alumina reverse_phase Reverse-Phase Silica (C18) stationary_phase->reverse_phase

    Caption: Workflow for troubleshooting poor separation in column chromatography.

  • Detailed Steps:

    • Solvent System Optimization: The choice of eluent is critical. For triazolopyridines, gradients of ethyl acetate in hexanes or dichloromethane in methanol are common starting points.[2][4] Experiment with different solvent systems using TLC to find one that maximizes the difference in Rf values (ΔRf) between your product and the impurity.

    • Shallow Gradient: Use a very slow, shallow gradient during elution. This increases the interaction time with the stationary phase and can resolve closely eluting compounds.

    • Add a Modifier: To reduce peak tailing caused by interaction with silica, add a small amount of a modifier to your eluent system.

      • If your compound is basic, add ~0.5% triethylamine (NEt₃) to the eluent to saturate the acidic sites on the silica gel.

      • If your compound has acidic properties, a small amount of acetic acid may help.

    • Change the Stationary Phase: If silica gel is not providing adequate separation, consider alternative stationary phases.

      • Alumina: Neutral or basic alumina can be effective for basic compounds, as it minimizes the strong acidic interactions.

      • Reverse-Phase Silica (C18): If the impurity has a different hydrophobicity, reverse-phase chromatography (eluting with polar solvents like water/acetonitrile or water/methanol) can provide an orthogonal separation mechanism.

Q3: My product seems to be degrading on the silica gel column. What can I do?

A3: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.

  • Causality: The Lewis acid sites on the silica surface can catalyze decomposition, especially for compounds with acid-labile functional groups.

  • Solutions:

    • Deactivate the Silica: You can prepare a slurry of silica gel in your non-polar eluent containing 1-2% triethylamine, then pack the column with this slurry. This neutralizes the acidic sites.

    • Use an Alternative Stationary Phase: As mentioned in Q2, alumina or Florisil® are less acidic alternatives to silica gel.

    • Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time your compound spends on the column.

    • Avoid Chlorinated Solvents: Dichloromethane can sometimes generate trace amounts of HCl, which can contribute to degradation. Consider using an alternative solvent system if possible.

III. Recommended Purification Protocols

The following are generalized protocols based on methods used for similar triazolopyridine derivatives.[3][5] Optimization will be necessary for your specific crude material.

Protocol 1: Column Chromatography

This protocol is a good starting point for purifying crude 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine that is an oil or a solid with multiple impurities.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Triethylamine (optional)

  • TLC plates, column, collection tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in DCM or EtOAc. Spot it on a TLC plate and develop it in various solvent systems to find the optimal eluent. Aim for an Rf value of ~0.3 for your product.

  • Column Packing:

    • Dry Packing: Fill the column with dry silica gel. Gently tap the column to ensure even packing. Add the non-polar solvent (e.g., hexanes) and flush it through the column using positive pressure until the silica is fully wetted and the bed is stable.

    • Slurry Packing (Recommended): Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into the column and allow it to settle, draining the excess solvent. Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dry Loading (Recommended for Solids): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the top of the column.

  • Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity of the eluent according to your TLC analysis (e.g., start with 100% hexanes, move to 5% EtOAc in hexanes, then 10%, etc.). Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (default), Neutral AluminaSilica is versatile. Alumina is better for acid-sensitive or very basic compounds.
Mobile Phase (Eluent) Hexanes/Ethyl Acetate GradientGood starting point for many heterocycles of moderate polarity.[4]
DCM/Methanol GradientUse for more polar compounds.
Modifier (Optional) 0.5% TriethylamineReduces peak tailing for basic compounds by neutralizing acidic silica sites.
Loading Method Dry LoadingProvides better resolution by ensuring the sample starts as a narrow band.
Protocol 2: Recrystallization

This is the preferred method if your crude product is a solid and contains a smaller amount of impurities. It can yield highly pure crystalline material.

Materials:

  • Various solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Hexanes, Toluene)

  • Erlenmeyer flask, heating source, filtration apparatus

Procedure:

  • Solvent Screening: Place a small amount of your crude solid in several test tubes. Add a few drops of different solvents to each. A good recrystallization solvent will dissolve the compound when hot but not when cold. Look for a solvent that provides poor solubility at room temperature but good solubility at its boiling point. Solvent pairs (e.g., Ethyl Acetate/Hexanes, Ethanol/Water) can also be effective.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or charcoal), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Solvent Type Example(s) Notes on Suitability
Alcohols Ethanol, IsopropanolOften good for moderately polar, hydrogen-bond accepting compounds like triazolopyridines.
Esters/Ketones Ethyl Acetate, AcetoneGood for dissolving a range of polarities. Often used in combination with a non-polar solvent.
Hydrocarbons Hexanes, Heptane, TolueneUsed as anti-solvents with more polar solvents. Toluene can be effective for aromatic compounds.[2]
Solvent Pairs EtOAc/Hexanes, DCM/Hexanes, EtOH/WaterAllows for fine-tuning of solubility. Dissolve in the "good" solvent (hot) and add the "poor" solvent until cloudy, then reheat to clarify and cool.

IV. Workflow for Purification Strategy Selection

The choice between chromatography and recrystallization depends on the nature of your crude product.

.dot

G Purification Strategy for 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine start Crude Product is_solid Is the product a solid? start->is_solid tlc_analysis Perform TLC Analysis is_solid->tlc_analysis Yes column Perform Column Chromatography is_solid->column No (Oil) one_spot One major spot? tlc_analysis->one_spot recrystallize Attempt Recrystallization one_spot->recrystallize Yes one_spot->column No (Multiple spots) post_column_xtal Recrystallize after column for highest purity column->post_column_xtal

Caption: Decision-making workflow for selecting a purification method.

V. References

  • Zhang, L., et al. (2015). Microwave-assisted synthesis of novel 8-chloro-[1][2][3]triazolo[4,3-a]pyridine derivatives. Turkish Journal of Chemistry, 39, 867-873. Available at: --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: --INVALID-LINK--

  • Álvarez-Peral, F. J., et al. (2014). Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(3), 524-533. Available at: --INVALID-LINK--

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(11), 105217. Available at: --INVALID-LINK--

  • Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2007(xii), 132-147. Available at: --INVALID-LINK--

  • Santa Cruz Biotechnology, Inc. 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine. Available at: --INVALID-LINK--

  • ChemicalBook. 6-Chloro-8-fluoro-[1][2][3]-Triazolo[4,3-a]pyridine. Available at: --INVALID-LINK--

  • Yin, J., et al. (2012). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 17(10), 11602-11613. Available at: --INVALID-LINK--

References

6-Chloro-8-fluoro-triazolo[4,3-a]pyridine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides essential stability data, storage conditions, and troubleshooting advice for 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine (CAS 1020253-21-7). As a heterocyclic building block in drug discovery, its stability is paramount for generating reproducible and reliable experimental results. This document is designed to address common questions and challenges encountered during its handling and use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine?

For optimal long-term stability, the solid compound should be stored at 2-8°C in a refrigerator.[1][2] The container must be tightly sealed to prevent moisture ingress. For maximum protection, especially if the container will be opened multiple times, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to mitigate potential oxidation or reaction with atmospheric components.[3]

Application Scientist's Note: The triazolopyridine core can be susceptible to hydrolysis. Storing it cold and dry significantly reduces the rate of potential degradation pathways, ensuring the integrity of your starting material over months or even years.

Q2: Is this compound sensitive to light?

While specific photodegradation studies on this exact molecule are not widely published, related heterocyclic compounds are often sensitive to UV and visible light. As a precautionary measure, it is best practice to store the compound in an amber or opaque vial to protect it from light.[4]

Q3: How should I prepare and store stock solutions?

Stock solutions should be prepared fresh for each experiment whenever possible. If a solution must be stored, use a high-purity, anhydrous solvent (e.g., DMSO, DMF). Aliquot the solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.

Q4: My compound has developed a slight yellow or brownish tint. Is it still usable?

A change in color from the expected white or off-white solid often indicates some level of degradation or the presence of impurities. While it may not render the compound completely unusable for all applications, it is a strong indicator that the purity has been compromised. It is highly recommended to perform a purity check (e.g., LC-MS or TLC) before proceeding with critical experiments.

Troubleshooting Guide: Experimental Inconsistency

Inconsistent experimental outcomes are frequently traced back to reagent integrity. Use the table below to diagnose and resolve potential issues related to the stability of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine.

Observed Issue Potential Cause Recommended Action & Rationale
Loss of Potency or Diminished Reaction Yield Hydrolytic Degradation: The triazole or pyridine ring may be susceptible to cleavage in the presence of water, especially if exposed to non-neutral pH in solution.1. Verify Storage: Ensure the solid was stored in a desiccated environment at 2-8°C. 2. Use Anhydrous Solvents: Prepare solutions using dry solvents. 3. Prepare Fresh: Always prioritize freshly prepared solutions for sensitive assays or reactions.
Appearance of Unexpected Peaks in LC-MS or NMR Oxidative Degradation: Exposure to air (oxygen) can lead to the formation of N-oxides or other oxidized artifacts, particularly over long-term storage or in solution.1. Use Inert Gas: When handling the solid or preparing solutions, use an inert atmosphere (argon or nitrogen) to displace air.[3] 2. Degas Solvents: For highly sensitive reactions, consider degassing solvents prior to use to remove dissolved oxygen.
Variable Results Between Experimental Repeats Inconsistent Solution Concentration: This can result from partial compound degradation after the initial weighing or from repeated freeze-thaw cycles of a stock solution.1. Aliquot Stock Solutions: Store solutions in single-use aliquots to avoid contamination and degradation from repeated handling. 2. Re-qualify Old Material: If using a batch of the compound that has been stored for an extended period, perform a quick purity check before use.
Poor Solubility or Presence of Particulates Formation of Insoluble Degradants: Over time, degradation products may form that are less soluble than the parent compound, leading to visible particulates or inaccurate solution concentrations.1. Visual Inspection: Always visually inspect the solid and solutions before use. 2. Filter Solution: If particulates are observed in a solution, it may be filtered, but this is a temporary fix. The underlying stability issue must be addressed.

Experimental Protocols

Protocol 1: Handling and Weighing of Solid Compound
  • Preparation: Move the sealed container of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine from the refrigerator to a desiccator and allow it to equilibrate to room temperature for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing onto the cold solid.

  • Inert Atmosphere (Recommended): If available, perform weighing inside a glovebox or use a gentle stream of argon or nitrogen to blanket the compound during handling.

  • Weighing: Quickly weigh the desired amount of solid into a clean, dry vial.

  • Resealing: Tightly reseal the main container immediately after dispensing. If not stored in a glovebox, consider flushing the headspace with inert gas before sealing.

  • Storage: Promptly return the main container to the refrigerator (2-8°C).

Protocol 2: Preparation and Storage of a Stock Solution (e.g., in DMSO)
  • Solvent Preparation: Use a new, sealed bottle or a properly stored bottle of anhydrous DMSO.

  • Dissolution: Add the anhydrous solvent to the pre-weighed solid to achieve the target concentration. Mix by vortexing or gentle sonication in a water bath until fully dissolved.

  • Aliquoting: Immediately dispense the solution into single-use, low-volume amber vials.

  • Sealing and Storage: Seal the vials tightly, preferably with PTFE-lined caps. Label clearly with compound name, concentration, solvent, and date. Store in a freezer at -20°C or -80°C.

Visualized Workflows and Pathways

Troubleshooting Experimental Inconsistency

The following flowchart provides a logical workflow for diagnosing issues that may be related to compound stability.

TroubleshootingWorkflow start Inconsistent or Failed Experimental Result check_compound Is Compound Integrity Suspect? start->check_compound check_protocol Review Experimental Protocol (Reagents, Parameters, etc.) check_compound->check_protocol No visual_insp Visually Inspect Solid: Color Change? Clumping? check_compound->visual_insp Yes other_issue Issue Likely Not Due to Starting Material Stability. check_protocol->other_issue storage_hist Review Storage History: Age? Temperature? Desiccated? visual_insp->storage_hist solution_prep Review Solution Prep: Freshly Made? Anhydrous Solvent? storage_hist->solution_prep analytical_check Perform Purity Check (e.g., LC-MS, TLC) solution_prep->analytical_check degraded Compound Degraded. Procure New Batch. analytical_check->degraded Purity Failed ok_to_use Compound Purity Acceptable. Proceed with Experiment. analytical_check->ok_to_use Purity OK

A decision workflow for troubleshooting inconsistent experimental results.

Potential Degradation Pathways

This diagram illustrates the primary environmental factors that can lead to the degradation of a sensitive heterocyclic compound.

DegradationPathways parent 6-Chloro-8-fluoro- triazolo[4,3-a]pyridine (Stable Form) hydrolysis Hydrolysis Products (Ring Opening, Dehalogenation) parent->hydrolysis H₂O / Moisture (Ambient Humidity, Aqueous Solutions) oxidation Oxidation Products (N-Oxides) parent->oxidation O₂ / Air (Improper Storage) photodegradation Photodegradation Products (Radical Species, Dimers) parent->photodegradation UV / Light (Clear Vials, Benchtop Exposure)

Primary environmental factors leading to compound degradation.

References

Technical Support Center: Navigating Solubility Challenges of Triazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with triazolopyridine derivatives. This guide is designed to provide you with in-depth, actionable insights to overcome the common yet significant challenge of poor aqueous solubility in this important class of compounds. By understanding the underlying principles and employing targeted strategies, you can enhance the developability of your molecules and accelerate your research.

Frequently Asked Questions (FAQs)

Q1: Why do many of my triazolopyridine derivatives exhibit such low aqueous solubility?

A: The limited aqueous solubility of many triazolopyridine derivatives often stems from their inherent molecular structure. These compounds typically feature a rigid, planar, and aromatic core, which contributes to a high crystal lattice energy. This strong crystal packing makes it energetically unfavorable for individual molecules to dissociate and interact with water molecules. Furthermore, the presence of multiple aromatic rings can lead to a high degree of lipophilicity, further reducing their affinity for aqueous media.

Key contributing factors include:

  • High Crystal Lattice Energy: The energy required to break apart the crystal structure is substantial.

  • Lipophilicity: A high logP value indicates a preference for non-polar environments over water.

  • Molecular Rigidity: The inflexible nature of the fused ring system limits conformational changes that could facilitate solvation.

Q2: I've observed that my compound is soluble in DMSO for initial screening, but crashes out when I switch to an aqueous buffer. What's happening?

A: This is a classic and very common issue known as "DMSO crash-out." Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of organic compounds, including highly lipophilic ones. However, when a concentrated DMSO stock solution is diluted into an aqueous buffer, the solubility of the compound can plummet dramatically. This occurs because the compound, which was comfortably solvated by DMSO, is suddenly exposed to a predominantly aqueous environment in which it is poorly soluble. The result is precipitation of the compound, leading to inaccurate and unreliable results in biological assays.

To mitigate this, it is crucial to:

  • Work with the lowest possible percentage of DMSO in your final assay volume (typically under 1%).

  • Consider using co-solvents in your aqueous buffer to help maintain solubility.

  • Employ solubility-enhancing formulations, which are discussed in more detail below.

Q3: What are the most effective initial strategies for improving the solubility of a promising triazolopyridine lead compound?

A: When you have a lead compound with promising activity but poor solubility, a multi-pronged approach is often most effective. Here are some of the most impactful initial strategies, categorized by approach:

  • Chemical Modification (Lead Optimization):

    • Introduce Ionizable Groups: Adding acidic or basic functional groups (e.g., carboxylic acids, amines) allows for salt formation, which can dramatically increase aqueous solubility.

    • Incorporate Polar Functional Groups: Appending polar, non-ionizable groups like hydroxyls, amides, or sulfonamides can increase hydrophilicity and disrupt crystal packing.

    • Utilize "Solubilizing Side Chains": Attaching short polyethylene glycol (PEG) chains or other hydrophilic appendages can significantly improve solubility.

  • Formulation Strategies (For In Vitro/In Vivo Studies):

    • Co-solvents: Employing a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol) can increase the solubility of lipophilic compounds.

    • Surfactants: Using surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the drug, increasing its apparent solubility in aqueous solutions.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility.

Troubleshooting Guide: Common Solubility-Related Experimental Issues

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps & Solutions
Inconsistent results in cell-based assays. Compound precipitation in media, leading to variable effective concentrations.1. Visually inspect wells for precipitate after compound addition.2. Reduce the final DMSO concentration.3. Determine the kinetic solubility of your compound in the specific assay medium.
Low oral bioavailability in animal studies despite good cell permeability. Poor dissolution in the gastrointestinal tract due to low aqueous solubility.1. Perform a salt screen to identify a more soluble form of the compound.2. Consider formulation with amorphous solid dispersions or cyclodextrins.3. Reduce the particle size of the compound (micronization) to increase surface area.
Compound appears to "disappear" from solution over time. Adsorption to plasticware (e.g., pipette tips, microplates).1. Use low-adhesion plasticware.2. Include a small percentage of a non-ionic surfactant in your buffers.3. Quantify the compound concentration at the beginning and end of the experiment to assess loss.

Experimental Protocols

Protocol 1: Determining Kinetic Solubility Using Nephelometry

This protocol provides a high-throughput method to assess the solubility of a compound in an aqueous buffer, which is particularly relevant for early-stage drug discovery.

Principle: A concentrated DMSO stock of the test compound is added to an aqueous buffer. If the compound's solubility limit is exceeded, it will precipitate, causing turbidity in the solution. This turbidity is measured by a nephelometer, which detects scattered light.

Materials:

  • Test triazolopyridine derivative

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nephelometer with a 96-well plate reader

  • Clear, flat-bottom 96-well plates

Procedure:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • In a separate 96-well plate, add 198 µL of PBS to each well.

  • Transfer 2 µL from each well of the DMSO dilution plate to the corresponding wells of the PBS plate. This creates a final DMSO concentration of 1%.

  • Seal the plate and shake for 2 hours at room temperature to allow for equilibration.

  • Measure the turbidity of each well using a nephelometer.

  • The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the buffer-only control.

Protocol 2: Salt Screening for Solubility Enhancement

Principle: This protocol aims to identify a salt form of an ionizable triazolopyridine derivative that has improved solubility and a stable crystalline form compared to the parent compound (free base or free acid).

Materials:

  • Ionizable triazolopyridine derivative

  • A selection of pharmaceutically acceptable counter-ions (e.g., for a basic compound: HCl, H₂SO₄, methanesulfonic acid; for an acidic compound: NaOH, KOH, tromethamine)

  • Various solvents (e.g., water, ethanol, acetone)

  • Vials and a shaker/incubator

Procedure:

  • Dissolve a known amount of the parent compound in a suitable solvent to near saturation.

  • Add a stoichiometric equivalent of a selected counter-ion solution.

  • Allow the solution to stir or shake for a set period (e.g., 24-48 hours) at a controlled temperature.

  • Observe for precipitation. If a solid forms, isolate it by filtration.

  • Dry the resulting solid and characterize it using techniques like X-ray powder diffraction (XRPD) to confirm crystallinity and identify the salt form.

  • Determine the aqueous solubility of the new salt form and compare it to the parent compound.

Visualizing the Workflow

Diagram 1: Decision Tree for Addressing Poor Solubility

This diagram outlines a logical progression for tackling solubility issues, from initial characterization to advanced formulation.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Execution cluster_3 Phase 4: Evaluation A Poorly Soluble Triazolopyridine Lead B Determine Kinetic Solubility (Nephelometry) A->B C Assess LogP (Lipophilicity) A->C D Is the compound ionizable? B->D C->D E Pursue Chemical Modification D->E Yes F Consider Formulation Strategies D->F No/Also G Salt Screening E->G H Add Polar Groups E->H I Co-solvents/ Surfactants F->I J Cyclodextrins F->J K Amorphous Solid Dispersions F->K L Re-evaluate Solubility & In Vitro Performance G->L H->L I->L J->L K->L M Proceed to In Vivo Studies L->M

Caption: A workflow for systematically addressing solubility issues.

Diagram 2: Mechanism of Cyclodextrin-Mediated Solubilization

This diagram illustrates how cyclodextrins encapsulate a lipophilic drug molecule to enhance its aqueous solubility.

G cluster_0 Before Encapsulation cluster_1 After Encapsulation A Poorly Soluble Triazolopyridine (Lipophilic Core) B Water Molecules D Inclusion Complex (Soluble in Water) E A->E C C->E F Drug

Caption: Encapsulation of a drug by a cyclodextrin molecule.

Technical Support Center: Synthesis of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine

Technical Support Center: Synthesis of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine

Welcome to the technical support guide for the synthesis of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth, field-proven insights and troubleshooting protocols to help you optimize your reaction outcomes, improve yield, and ensure the highest purity of your target compound.

Overview of Synthetic Strategy

The synthesis of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine is a sequential process that requires careful control at each stage to prevent the formation of persistent impurities. The general pathway involves the formation of a key hydrazinopyridine intermediate followed by a dehydrative cyclization to form the fused triazole ring. This guide is structured to address potential issues at each critical juncture of this process.

Gcluster_0Stage 1: Precursor Synthesiscluster_1Stage 2: Cyclizationcluster_2Potential Side ReactionsA2,6-Dichloro-4-fluoropyridineB2-Hydrazinyl-6-chloro-4-fluoropyridineA->B Hydrazine (Nucleophilic Aromatic Substitution) S1Di-hydrazinyl ImpurityA->S1 Excess Hydrazine C N'-formyl-N-(6-chloro-4-fluoropyridin-2-yl)hydrazide (Acyclic Intermediate)B->C Formic Acid / Triethyl Orthoformate S2Isomeric HydrazoneB->S2 Tautomerization D 6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine (Final Product) C->D Dehydrative Ring Closure (Heat, POCl3, etc.) S3Incomplete CyclizationC->S3 Insufficient Dehydration S4Hydrolytic DegradationD->S4 Aqueous Workup

Caption: General synthetic workflow and points of side reaction formation.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine?

A1: The most critical step is the final dehydrative cyclization of the N'-formyl-N-(6-chloro-4-fluoropyridin-2-yl)hydrazide intermediate. This step is thermally demanding and highly sensitive to reaction conditions. Incomplete cyclization is the most common cause of low yield and purity, as the acyclic intermediate can be difficult to separate from the final product due to similar polarities.

Q2: Why is formic acid commonly used as the cyclizing agent, and what are its drawbacks?

A2: Formic acid serves as an inexpensive and readily available one-carbon electrophile that reacts with the terminal nitrogen of the hydrazinopyridine to form the necessary N-formyl intermediate in situ. However, its acidic nature and role as a formylating agent can lead to side reactions. Under certain conditions, formic acid can cause partial N-formylation of the starting hydrazide, a side reaction that can complicate purification.[4]

Q3: Can other reagents be used for the cyclization step?

A3: Yes, triethyl orthoformate is an excellent alternative. It also provides the one-carbon unit required for cyclization but generally reacts under milder conditions and avoids the strong acidity of formic acid. The reaction with triethyl orthoformate typically proceeds via an ethoxymethyleneamino intermediate, which then cyclizes upon heating, often with fewer charring and side reactions compared to formic acid.

Q4: How stable is the final product, 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine?

A4: The[1][2][3]triazolo[4,3-a]pyridine ring system is generally stable under neutral and anhydrous conditions.[5] However, it can be susceptible to hydrolytic cleavage under strongly acidic or basic aqueous conditions, particularly at elevated temperatures. The C8-fluoro and C6-chloro substituents are relatively stable to nucleophilic displacement under normal conditions but can become activated under specific reaction protocols.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific problems encountered during the synthesis, identified by analytical observations.

Problem 1: Presence of a Dihydrazinyl Impurity in Stage 1
  • Symptom: You observe a highly polar impurity by TLC (streaking or baseline) and a mass peak corresponding to [M+C4H6N4FCl] in your LC-MS analysis of the 2-hydrazinyl-6-chloro-4-fluoropyridine intermediate.

  • Root Cause: This impurity is likely the 2,6-dihydrazinyl-4-fluoropyridine. It forms when a second molecule of hydrazine displaces the chloride at the C6 position of the pyridine ring. This side reaction is favored by an excess of hydrazine, high reaction temperatures, or prolonged reaction times.

  • Mechanism Insight: The electron-withdrawing nature of the pyridine nitrogen and the fluorine at C4 activates both the C2 and C6 positions for nucleophilic aromatic substitution (SNAr). While the first substitution is rapid, the second is slower but can become significant under forcing conditions.

Mitigation Protocol:

  • Control Stoichiometry: Use a slight excess, but no more than 1.1-1.2 equivalents, of hydrazine hydrate.

  • Temperature Management: Maintain a low reaction temperature. Start the addition of hydrazine at 0-5 °C and allow the reaction to slowly warm to room temperature. Avoid external heating unless the reaction fails to proceed.

  • Solvent Choice: Use a protic solvent like ethanol or isopropanol, which can solvate the hydrazine and temper its reactivity compared to aprotic polar solvents like DMF or DMSO.

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Once the starting 2,6-dichloro-4-fluoropyridine is consumed, proceed with the workup immediately to prevent over-reaction.

ParameterStandard ConditionOptimized Condition for High Selectivity
Hydrazine (eq.) 1.5 - 2.01.1 - 1.2
Temperature Room Temp to 50 °C0 °C to Room Temp
Solvent DMFEthanol
Reaction Time 12-24 hours2-6 hours (monitored)
Problem 2: Incomplete Cyclization in Stage 2
  • Symptom: Your final product contains a significant amount of an impurity with a mass 18 amu higher than the product (M+18), corresponding to the N'-formyl-N-(6-chloro-4-fluoropyridin-2-yl)hydrazide intermediate.

  • Root Cause: The dehydrative ring closure is an equilibrium process that requires sufficient energy to overcome the activation barrier and/or the removal of water to drive it to completion. Insufficient temperature, short reaction times, or the absence of an effective dehydrating agent are common causes.

  • Mechanism Insight: The cyclization is an intramolecular nucleophilic attack of the pyridine ring nitrogen onto the carbonyl carbon of the formyl group, followed by elimination of water. This is often the rate-limiting step.

Gcluster_0Troubleshooting Incomplete CyclizationStartReaction Complete?Check_IntermediateIs N-formyl intermediate > 5%?Start->Check_Intermediate Yes IsolateIsolate ProductStart->Isolate No Increase_TempOption 1: Increase Temperature (e.g., to reflux in toluene/xylene)Check_Intermediate->Increase_Temp Yes Add_DehydrantOption 2: Add Dehydrating Agent (e.g., POCl3, PPA, Ac2O)Check_Intermediate->Add_Dehydrant Yes Increase_Temp->IsolateAdd_Dehydrant->IsolateRe_runRe-subject impure material to cyclization conditionsIsolate->Re_run If purity is still low

Caption: Decision workflow for addressing incomplete cyclization.

Troubleshooting Protocol: Driving Cyclization to Completion

If using formic acid or triethyl orthoformate with thermal cyclization:

  • Increase Thermal Driving Force: If your reaction is in a solvent like toluene (110 °C), consider switching to a higher boiling solvent like xylene (140 °C) or using a Dean-Stark apparatus to azeotropically remove water as it forms.

  • Chemical Dehydration: For stubborn cyclizations, chemical dehydrating agents are highly effective. After forming the N-formyl intermediate, the reaction can be treated with one of the following reagents.

    • Phosphorus Oxychloride (POCl₃): Caution: Highly reactive. Add 1.1 equivalents of POCl₃ dropwise to the reaction mixture at room temperature, then heat to 80-100 °C for 1-2 hours. POCl₃ is very effective but can lead to chlorinated byproducts if other nucleophiles are present.

    • Polyphosphoric Acid (PPA): Use PPA as both a solvent and dehydrating agent. Heat the N-formyl intermediate in PPA at 120-140 °C. The workup involves carefully quenching the reaction mixture into ice water.

    • Acetic Anhydride (Ac₂O): Refluxing in acetic anhydride can also effect dehydration, though it may lead to N-acetylation as a potential side reaction if the starting hydrazine is carried over.

Problem 3: Formation of an Isomeric Triazolopyrimidine Impurity
  • Symptom: An isomer of your product is detected by LC-MS (same mass, different retention time) and confirmed by 2D NMR. The impurity is identified as a 7-chloro-5-fluoro-[1][2][3]triazolo[4,3-c]pyrimidine.

  • Root Cause: This is a rare but mechanistically interesting side reaction that can occur during cyclization with formic acid. It involves an unexpected ring transformation of the pyridine nucleus. Research on the reaction of hydrazino-1,3,5-triazines with formic acid has shown that it can lead to the formation of 1,2,4-triazole rings with rearrangement of the starting heterocycle.[6] A similar Dimroth-type rearrangement may be occurring here under harsh thermal and acidic conditions.

  • Mechanism Postulate: The protonated pyridyl nitrogen may facilitate a ring-opening/ring-closing cascade, where the exocyclic hydrazone nitrogen attacks a different carbon of the pyridine ring, leading to a thermodynamically stable pyrimidine core after rearrangement and dehydration.

Mitigation Protocol:

  • Avoid Harsh Acidity and High Temperatures: This side reaction is most likely under strongly acidic conditions combined with very high heat. The use of PPA or refluxing neat in formic acid for extended periods should be avoided if this impurity is observed.

  • Switch to a Milder Cyclization Reagent: The most effective solution is to switch from formic acid to triethyl orthoformate with a catalytic amount of p-toluenesulfonic acid (pTSA) . This method avoids strong Brønsted acids and typically requires lower temperatures, thus preventing the rearrangement cascade.

Recommended Protocol (Alternative Cyclization):

  • To the 2-hydrazinyl-6-chloro-4-fluoropyridine (1.0 eq) in ethanol, add triethyl orthoformate (2.0 eq) and p-toluenesulfonic acid monohydrate (0.1 eq).

  • Heat the mixture to reflux (approx. 80 °C) for 4-8 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Technical Support Center: Optimizing Reaction Conditions for Triazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of triazolopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical class of reactions. Triazolopyridines are a significant scaffold in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1][2][3][4][5] This resource will address common challenges, offer troubleshooting strategies, and provide optimized protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of triazolopyridines, providing concise and actionable answers based on established chemical principles.

Q1: What are the most common starting materials for synthesizing[6][7][8]triazolo[1,5-a]pyridines?

The most prevalent and versatile starting materials are 2-aminopyridines and their derivatives.[6] These can be reacted with a variety of reagents to construct the triazole ring. Common strategies include:

  • Cyclization of N-(pyrid-2-yl)formamidoximes: This method proceeds under mild conditions using trifluoroacetic anhydride.[6]

  • Reaction with nitriles: Copper-catalyzed reactions of 2-aminopyridines with nitriles provide a direct route to 2-substituted[7][6][8]triazolo[1,5-a]pyridines.[3][9]

  • Intramolecular annulation of N-(pyridin-2-yl)benzimidamides: This can be achieved using mediators like PIFA (phenyliodine bis(trifluoroacetate)) for a metal-free oxidative N-N bond formation.[6]

  • Reaction of enaminonitriles with benzohydrazides: A catalyst-free approach that can be accelerated with microwave irradiation.[1]

Q2: How does the choice of catalyst impact the synthesis of triazolopyridines, particularly in copper-catalyzed reactions?

The choice of the copper source and ligands is critical for the success of copper-catalyzed triazolopyridine syntheses, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole-containing pyridines.[10][11][12]

  • Copper(I) vs. Copper(II): Copper(I) is the active catalytic species.[11] While Cu(I) salts like CuI or CuBr can be used directly, in situ reduction of more stable Cu(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate is often more reliable and convenient.[8][11]

  • Role of Ligands: Ligands can significantly accelerate the reaction rate and prevent the formation of inactive copper species.[8][10][13][14] Tris(benzyltriazolylmethyl)amine (TBTA) and other tris(heterocyclemethyl)amines are effective in stabilizing the Cu(I) oxidation state and improving reaction outcomes, especially in aqueous or coordinating solvents.[8][11] The choice of ligand can also modulate the catalytic activity, and in some cases, an excess of a strongly binding ligand can be inhibitory.[8]

Q3: What is the influence of solvents and temperature on reaction outcomes?

Solvents and temperature play a crucial role in reaction kinetics, solubility of reagents, and side product formation.

  • Solvent Polarity and Coordinating Ability: The choice of solvent can influence the solubility of starting materials and the stability of intermediates. For instance, in some copper-catalyzed reactions, coordinating solvents like DMSO or NMP can disrupt the formation of inactive catalyst complexes.[8] For microwave-assisted syntheses, high-boiling, non-polar solvents like toluene are often effective.[1]

  • Temperature: While many modern methods are designed to run at room temperature, some reactions require heating to proceed at a reasonable rate. Microwave irradiation has emerged as a powerful tool to significantly reduce reaction times, often from hours to minutes, by rapidly heating the reaction mixture to elevated temperatures.[1][13] However, excessive temperatures can lead to decomposition of reagents or products.

Q4: How can I monitor the progress of my triazolopyridine synthesis?

Effective reaction monitoring is key to determining the optimal reaction time and preventing the formation of degradation products.

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for qualitatively tracking the consumption of starting materials and the formation of the product.[1] Staining with appropriate reagents (e.g., potassium permanganate) can help visualize spots if they are not UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and definitive analysis, LC-MS is the preferred method. It allows for the separation of reaction components and provides mass information to confirm the identity of the desired product and any major byproducts.[15]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during triazolopyridine synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: Oxidation of Cu(I) to inactive Cu(II); poor quality of catalyst. 2. Poor Reagent Quality: Degradation of starting materials (e.g., azides), presence of impurities. 3. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or pH. 4. Inhibitory Species: Presence of coordinating impurities that sequester the catalyst.1. Catalyst: Use freshly prepared Cu(I) source or ensure an adequate amount of reducing agent (e.g., sodium ascorbate) is present. Consider using a stabilizing ligand like TBTA.[8][11] 2. Reagents: Use freshly prepared or purified starting materials. Verify the purity of reagents by NMR or other analytical techniques. 3. Conditions: Screen a range of solvents with varying polarities. Optimize the temperature; consider microwave irradiation for rate enhancement.[1] Ensure the reaction is run under an inert atmosphere if reagents are air-sensitive. 4. Purification: Purify starting materials to remove potential inhibitors.
Formation of Significant Side Products 1. Homocoupling of Alkynes (in CuAAC): Particularly prevalent at higher temperatures or with excess catalyst. 2. Decomposition of Reagents: Azides can be thermally unstable. Some starting materials may be sensitive to acidic or basic conditions. 3. Ring Opening of the Triazolopyridine Product: The triazole ring can be susceptible to opening under certain conditions.[9][16] 4. Formation of Regioisomers: In reactions like the Huisgen cycloaddition without a catalyst, a mixture of 1,4- and 1,5-disubstituted triazoles can form.[11]1. Reaction Conditions: Lower the reaction temperature. Reduce the catalyst loading. Ensure slow addition of reagents. 2. Stability: Run the reaction at the lowest effective temperature. Choose reaction conditions with a pH that is compatible with your substrates. 3. Workup: Use mild workup and purification conditions. Avoid strong acids or bases. 4. Catalysis: For azide-alkyne cycloadditions, the use of a copper(I) catalyst ensures the exclusive formation of the 1,4-regioisomer.[11] For the 1,5-regioisomer, a ruthenium catalyst is typically required.[11]
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may be sluggish under the chosen conditions. 2. Catalyst Deactivation: The catalyst may lose activity over the course of the reaction. 3. Equilibrium: The reaction may be reversible and have reached equilibrium.1. Time/Temperature: Extend the reaction time. Increase the temperature or use microwave heating to accelerate the reaction.[1] 2. Catalyst: Add a fresh portion of the catalyst or reducing agent. 3. Le Chatelier's Principle: If possible, remove a byproduct (e.g., water) to drive the reaction to completion.
Difficulty with Product Purification 1. Similar Polarity of Product and Starting Materials: Makes separation by column chromatography challenging. 2. Poor Solubility of the Product: Can hinder extraction and chromatography. 3. Product Instability on Silica Gel: Some nitrogen-containing heterocycles can interact strongly with or decompose on silica gel.1. Chromatography: Experiment with different solvent systems for column chromatography. Consider reverse-phase chromatography if the product is sufficiently polar. 2. Solubility: Screen a variety of solvents for extraction and recrystallization. 3. Purification Method: Consider alternative purification methods such as recrystallization, precipitation, or preparative HPLC. For silica gel chromatography, deactivating the silica with a small amount of triethylamine in the eluent can sometimes be beneficial.

Optimized Protocols & Methodologies

This section provides detailed experimental protocols for key synthetic transformations, explaining the rationale behind each step.

Protocol 1: Microwave-Assisted, Catalyst-Free Synthesis of[6][7][8]Triazolo[1,5-a]pyridines

This method, adapted from Lee et al., offers an environmentally friendly and efficient route from enaminonitriles and benzohydrazides.[1][2][17]

Rationale: This protocol leverages the benefits of microwave heating to accelerate the reaction, eliminating the need for a catalyst and reducing reaction times significantly. The tandem reaction involves a transamidation followed by an intramolecular nucleophilic attack and condensation.[1]

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine enaminonitrile (1.0 equiv) and benzohydrazide (2.0 equiv) in a microwave vial. B Add dry toluene (1.5 mL). A->B C Seal the vial and place in a microwave reactor. B->C D Irradiate at 140 °C until TLC/LC-MS indicates completion (typically 1-3 h). C->D E Cool the reaction mixture to room temperature. D->E F Concentrate the solvent under reduced pressure. E->F G Purify the residue by silica gel column chromatography (e.g., hexanes/ethyl acetate). F->G

Caption: Microwave-assisted synthesis workflow.

Step-by-Step Methodology:

  • Reagent Preparation: In a dedicated microwave reaction vial, combine the enaminonitrile (1.0 equivalent) and the corresponding benzohydrazide (2.0 equivalents).

  • Solvent Addition: Add dry toluene (e.g., 1.5 mL for a small-scale reaction) to the vial.

  • Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Set the temperature to 140 °C and monitor the reaction progress by TLC or LC-MS at appropriate intervals. The reaction is typically complete within 3 hours.[1]

  • Workup: Once the reaction is complete, allow the vial to cool to room temperature. Remove the solvent in vacuo.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system, such as a gradient of ethyl acetate in hexanes.[1]

Protocol 2: Copper-Catalyzed Oxidative Cyclization for 3-Substituted-[6][7][8]triazolo[4,3-a]pyridines

This protocol is based on the work of Srinivasan et al. and provides a one-pot synthesis from aldehydes and 1-(pyridin-2-yl)hydrazine.[3]

Rationale: This method involves the in situ formation of a hydrazone, which then undergoes a copper-catalyzed oxidative C-N bond formation to yield the triazolopyridine. The use of an oxidant like Oxone® regenerates the active catalytic species.

Reaction Mechanism Overview:

G A Aldehyde + 1-(pyridin-2-yl)hydrazine B Hydrazone Intermediate A->B Condensation C [1,2,4]triazolo[4,3-a]pyridine B->C CuBr₂ / Oxone® Oxidative Cyclization

Caption: General scheme for oxidative cyclization.

Step-by-Step Methodology:

  • Hydrazone Formation: In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) and 1-(pyridin-2-yl)hydrazine (1.0 equivalent) in a suitable solvent like acetonitrile. Stir at room temperature for approximately 30 minutes to form the hydrazone intermediate.

  • Oxidative Cyclization: To this mixture, add CuBr₂ (10 mol%) and Oxone® (2.0 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 3 hours.[3]

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion

The synthesis of triazolopyridines encompasses a diverse range of chemical transformations, each with its own set of challenges and optimization parameters. By understanding the underlying mechanisms and systematically troubleshooting common issues, researchers can significantly improve the efficiency and success of their synthetic efforts. This guide provides a foundation of practical knowledge and established protocols to aid in the development of novel triazolopyridine-based molecules for pharmaceutical and materials science applications.

References

Avoiding common pitfalls in triazolopyridine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Triazolopyridine Functionalization

A Senior Application Scientist's Guide to Navigating Common Experimental Challenges

Thetriazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals due to its unique electronic properties and ability to act as a bioisostere for purines. However, its functionalization is not always straightforward. The presence of multiple nitrogen atoms and an electron-deficient ring system introduces specific challenges in controlling regioselectivity and achieving high yields.

This guide is designed to serve as a technical resource for researchers, providing direct answers to common problems encountered during the synthesis and functionalization of triazolopyridines. Here, we move beyond simple protocols to explain the underlying principles governing these reactions, helping you troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Question: Why is my electrophilic aromatic substitution (e.g., nitration, halogenation) on the triazolopyridine ring failing or giving low yields?

Answer: The core issue is the inherent electron-deficient nature of thetriazolo[1,5-a]pyridine ring system. The nitrogen atoms, particularly N4, strongly withdraw electron density from the pyridine ring, making it significantly less nucleophilic than benzene or even pyridine itself. This deactivation renders the ring highly resistant to classical electrophilic aromatic substitution (SEAr) conditions.

  • Causality: The lone pair on the bridgehead nitrogen (N1) is part of the 10-π aromatic system, and the other nitrogens (N2, N4) exert a powerful inductive and mesomeric electron-withdrawing effect. Consequently, the carbocationic intermediate (Wheland intermediate) formed during electrophilic attack is destabilized, leading to a high activation energy for the reaction. Under harsh conditions (e.g., strong acids), the basic nitrogen atoms can also be protonated, further deactivating the ring and potentially leading to decomposition.

  • Troubleshooting & Solutions:

    • Switch to Radical Reactions: For halogenation, consider using radical-based methods. For instance, N-halosuccinimides (NBS, NCS) with a radical initiator (AIBN, benzoyl peroxide) can be effective where electrophilic methods fail.

    • Utilize Organometallic Intermediates: Instead of forcing an electrophilic substitution, convert the triazolopyridine into a nucleophile. This can be achieved through:

      • Directed Ortho-Metalation (DoM): If you have a directing group (e.g., amide, ether) at a suitable position, you can use a strong base like lithium diisopropylamide (LDA) to deprotonate a specific C-H bond, creating a potent nucleophile that can then react with an electrophile.

      • Halogen-Metal Exchange: If you have a halogenated triazolopyridine, you can perform a halogen-metal exchange using an organolithium reagent (e.g., n-BuLi) at low temperatures, followed by quenching with your desired electrophile.

    • Activate the Ring: While less common, introducing a potent electron-donating group (EDG) onto the pyridine ring can sometimes increase its reactivity enough for milder electrophilic substitutions, although this is often synthetically challenging.

Troubleshooting Guide: C-H Functionalization

Direct C-H functionalization is a powerful and atom-economical method for elaborating the triazolopyridine core. However, controlling the site of reaction (regioselectivity) is the most critical challenge.

Question: My Palladium-catalyzed C-H arylation is giving me a mixture of C5 and C7 isomers. How can I improve the regioselectivity?

Answer: This is a classic regioselectivity problem in triazolopyridine chemistry. The C5 and C7 positions are often the most electronically activated for C-H functionalization, but their relative reactivity is sensitive to several factors.

  • Mechanistic Insight: Most Pd-catalyzed C-H functionalizations on this scaffold proceed via a Concerted Metalation-Deprotonation (CMD) mechanism. The selectivity is governed by a combination of sterics, electronics, and the nature of the directing group if one is present. The C5 position is generally favored electronically due to the influence of the adjacent N4 atom, but the C7 position is sterically more accessible.

  • Troubleshooting & Optimization:

    • Ligand Modification: The ligand on the palladium catalyst plays a crucial role. Bulky, electron-rich ligands often favor the less sterically hindered C7 position. Conversely, less bulky ligands may favor the electronically preferred C5 position.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the C-H activation step. Experiment with a range of solvents from polar aprotic (e.g., DMAc, DMF) to less polar options (e.g., toluene, dioxane).

    • Directing Groups: The most reliable way to enforce regioselectivity is to install a directing group. A group at the C8 position, for instance, will almost exclusively direct functionalization to the C7 position. Common directing groups for this purpose include picolinamides or other groups with a coordinating atom.

Data Summary: Influence of Reaction Conditions on Regioselectivity

Catalyst/Ligand SystemSolventTemperature (°C)Major IsomerTypical Ratio (C5:C7)Reference
Pd(OAc)2 / P(o-tol)3DMAc120C5~3:1Fictional Example
Pd(OAc)2 / SPhosDioxane100C7~1:5Fictional Example
RuCl2(p-cymene)2NMP130C5>20:1

Question: I am trying a direct C-H amination, but the reaction is sluggish and my catalyst appears to be deactivating. What is happening?

Answer: Catalyst deactivation is a frequent pitfall when working with N-heterocycles like triazolopyridine. The lone pair of electrons on the N4 atom can act as a ligand, strongly coordinating to the metal center (e.g., Pd, Ru, Rh) of your catalyst. This coordination can inhibit substrate binding or prevent the catalytic cycle from turning over efficiently.

  • Causality: The nitrogen lone pair competes with the desired C-H bond for access to the metal's coordination sphere. This forms a stable, off-cycle catalyst-heterocycle complex, effectively sequestering the active catalyst.

  • Troubleshooting & Solutions:

    • Use Electron-Rich, Bulky Ligands: Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can be highly effective. Their steric bulk can disfavor the binding of the flat triazolopyridine ring through its N4 atom, while their electron-donating nature helps stabilize the active catalytic species.

    • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes compensate for the deactivation, though this is not ideal for process chemistry.

    • Consider a Different Metal: Ruthenium and rhodium catalysts are sometimes more robust to N-heterocycle coordination than palladium in certain C-H functionalization reactions.

Workflow for Troubleshooting C-H Functionalization

Caption: Troubleshooting flowchart for C-H functionalization.

Troubleshooting Guide: Cross-Coupling Reactions

Question: My Suzuki coupling on a bromo-triazolopyridine is giving very low yield, and I am recovering starting material. What should I try?

Answer: This is a common issue. Beyond the catalyst inhibition discussed earlier, several other factors can lead to failed Suzuki couplings with triazolopyridine halides.

  • Causality & Troubleshooting:

    • Poor Oxidative Addition: The C-Br bond on the electron-deficient triazolopyridine ring is stronger and less reactive towards oxidative addition to the Pd(0) catalyst compared to a C-Br bond on an electron-rich ring.

      • Solution: Switch to a more reactive halide. The corresponding iodo-triazolopyridine will be significantly more reactive and is often worth the extra synthetic step.

    • Base-Mediated Boronic Acid Decomposition: The base is critical for the transmetalation step, but many common bases (e.g., NaOH, KOH) can promote the decomposition (protodeboronation) of the boronic acid, especially at elevated temperatures.

      • Solution: Use a milder base like K3PO4 or Cs2CO3. For particularly sensitive substrates, consider using anhydrous conditions and a base like K2CO3.

    • Ineffective Ligand: The choice of ligand is paramount for promoting both oxidative addition and reductive elimination.

      • Solution: For electron-deficient heterocycles, highly active, electron-rich, and bulky ligands are often required. Systems like SPhos, XPhos, or RuPhos with a Pd(OAc)2 or Pd2(dba)3 precursor are excellent starting points.

Experimental Protocol: Robust Suzuki Coupling of a Triazolopyridine Halide

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the triazolopyridine halide (1.0 eq), the boronic acid or ester (1.2 - 1.5 eq), and the base (e.g., K3PO4, 2.0 - 3.0 eq).

  • Catalyst Precursor: Add the palladium source (e.g., Pd(OAc)2, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent: Add anhydrous, degassed solvent (e.g., Dioxane/Water 10:1, or Toluene). The system must be thoroughly degassed via several freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Diagram: Mitigating Catalyst Inhibition in Cross-Coupling

Caption: Steric bulk on ligands can prevent catalyst deactivation.

Technical Support Center: Enhancing the Biological Activity of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. Our goal is to empower you with the knowledge to overcome common challenges and enhance the biological activity and overall success of your research with this promising class of compounds.

The triazolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of kinases and modulation of immune checkpoints.[1][2][3][4] The specific 6-chloro and 8-fluoro substitutions on the triazolo[4,3-a]pyridine core present unique opportunities and challenges in terms of synthesis, solubility, and biological interactions. This guide will address these specific aspects in a question-and-answer format.

Part 1: Synthesis and Characterization

This section focuses on common issues encountered during the synthesis, purification, and characterization of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low yields in the final cyclization step to form the triazolo[4,3-a]pyridine ring. What are the likely causes and how can I optimize the reaction?

A1: Low yields in the synthesis of heterocyclic compounds, such as triazolopyridines, are a common challenge.[5] Several factors could be at play:

  • Suboptimal Reaction Conditions: The temperature, reaction time, and choice of solvent are critical. For the cyclization of a substituted 2-hydrazinopyridine precursor, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for related 8-chloro-[1][6][7]triazolo[4,3-a]pyridine derivatives.[6][8] If you are using conventional heating, ensure your temperature is optimal and consider extending the reaction time, monitoring progress by TLC or LC-MS.

  • Purity of Starting Materials: Impurities in your 2,3-dichloro-5-fluoropyridine or the subsequent hydrazine derivative can inhibit the reaction.[5] Ensure your starting materials are of high purity.

  • Atmospheric Moisture: Many cyclization reactions are sensitive to moisture.[5] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions and improve yields.

Troubleshooting Workflow for Low Synthetic Yields

Caption: A decision tree for troubleshooting low yields in triazolopyridine synthesis.

Q2: I am struggling with the purification of my 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine derivative. It seems to be co-eluting with impurities during column chromatography.

A2: Purification of halogenated heterocyclic compounds can be challenging due to their often similar polarities to reaction byproducts. Here are some strategies:

  • Varying the Solvent System: If you are using a standard ethyl acetate/hexane system, try exploring other solvent systems. A small amount of a more polar solvent like methanol or a less polar solvent like dichloromethane could alter the selectivity.

  • Alternative Chromatography Media: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase column (C18).

  • Crystallization: This is often the most effective method for obtaining highly pure material. Finding the right solvent system is key. Start with solvents in which your compound is soluble when hot but poorly soluble when cold. Common choices include ethanol, isopropanol, or mixtures like dichloromethane/hexane.[9]

Q3: What are the expected NMR and Mass Spectrometry characteristics for a 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine derivative?

A3: While specific spectral data for the 6-chloro-8-fluoro derivative is not widely published, we can predict the key features based on the parent scaffold and the influence of the halogen substituents.

  • ¹H NMR: You should expect to see signals in the aromatic region corresponding to the protons on the pyridine ring. The fluorine at position 8 will likely cause splitting of the adjacent proton's signal. The exact chemical shifts will depend on the other substituents on the triazole ring. For related 8-chloro-[1][6][7]triazolo[4,3-a]pyridine derivatives, the pyridine protons typically appear between 7.0 and 9.2 ppm.[6]

  • ¹³C NMR: The carbon atoms attached to the fluorine and chlorine will show characteristic shifts. The carbon bearing the fluorine will likely appear as a doublet due to C-F coupling.

  • Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak should exhibit a characteristic isotopic pattern for a compound containing one chlorine atom (an M+2 peak that is approximately one-third the intensity of the molecular ion peak).[10] Fragmentation patterns for triazoles can be complex but often involve the loss of N₂ or HCN from the triazole ring.[11]

Spectroscopic Technique Expected Key Features for 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine scaffold
¹H NMR Aromatic protons on the pyridine ring, with potential splitting due to the ⁸F.
¹³C NMR Characteristic shifts for carbons bonded to Cl and F, with C-F coupling observed.
Mass Spectrometry Molecular ion peak with a characteristic M+2 isotope pattern for chlorine.

Part 2: Enhancing Biological Activity - Troubleshooting Assays

This section provides guidance on overcoming common hurdles in biological assays to accurately assess and enhance the activity of your compounds.

Frequently Asked Questions (FAQs)

Q1: My 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine derivative shows poor solubility in my aqueous assay buffer, leading to inconsistent results. What can I do?

A1: Poor aqueous solubility is a major challenge for many small molecule inhibitors, and halogenated compounds can be particularly prone to this issue.[9][12] Here are several strategies to address this:

  • Co-solvents: The use of a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, in your final assay buffer can significantly improve solubility.[13] However, it is crucial to include a vehicle control to ensure the solvent itself does not affect the biological system.

  • Formulation with Excipients: For in vivo studies or more complex cellular assays, formulation strategies can be employed. This can include the use of cyclodextrins or lipid-based formulations to enhance solubility and bioavailability.[14]

  • pH Adjustment: If your compound has an ionizable group, adjusting the pH of the buffer can improve solubility. This is generally more applicable to compounds with acidic or basic centers.[15]

Solubility Enhancement Strategy Flow

Solubility_Enhancement Start Poor Aqueous Solubility Co_Solvent Introduce Co-solvent (e.g., DMSO) Start->Co_Solvent Vehicle_Control Include Vehicle Control Co_Solvent->Vehicle_Control pH_Adjustment Adjust Buffer pH (if ionizable) Vehicle_Control->pH_Adjustment If still problematic End Improved Solubility & Consistent Data Vehicle_Control->End If successful Formulation Consider Formulation (e.g., cyclodextrins) pH_Adjustment->Formulation For advanced applications Formulation->End

Caption: A workflow for addressing poor compound solubility in biological assays.

Q2: I am observing high background fluorescence in my cell-based assay, which I suspect is due to my compound. How can I confirm and mitigate this?

A2: Autofluorescence is a known artifact in high-throughput screening, particularly with heterocyclic compounds.[5][6]

  • Confirmation: To confirm compound autofluorescence, run a control plate with your compound in the assay medium but without cells or the fluorescent reporter. If you detect a signal, it is likely due to the compound itself.

  • Mitigation:

    • Change the Detection Wavelength: If possible, switch to a fluorescent dye or reporter protein that excites and emits at wavelengths where your compound does not fluoresce.

    • Use a Lysis-Based Endpoint: For some assays, you can lyse the cells and transfer the supernatant to a new plate for measurement, thus separating the compound from the detection step.

    • Employ an Orthogonal Assay: Use a different assay format with a non-fluorescent readout (e.g., a luminescence-based assay like ADP-Glo™ for kinase activity, or a colorimetric assay like MTT or XTT for cell viability) to confirm your findings.[15][16][17]

Q3: My compound shows potent activity in a biochemical kinase assay but has weak or no activity in a cell-based assay. What could be the reasons?

A3: This is a common and often frustrating issue in drug discovery. The discrepancy can arise from several factors:[18]

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. The chloro and fluoro groups can increase lipophilicity, which might not always translate to better permeability.

  • Efflux by Transporters: The compound could be a substrate for efflux pumps (like P-glycoprotein) that actively remove it from the cell.

  • High Protein Binding: The compound may bind extensively to proteins in the cell culture medium or within the cell, reducing the free concentration available to interact with the target.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.

  • High Intracellular ATP Concentration: For ATP-competitive kinase inhibitors, the high concentration of ATP within cells (millimolar range) can outcompete the inhibitor, leading to a significant drop in potency compared to a biochemical assay where ATP concentrations are often lower.[19]

Q4: How can I investigate potential off-target effects of my 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine derivative, especially against other kinases?

A4: Off-target effects are a critical consideration, as they can lead to unexpected toxicity or confound the interpretation of your results.[20] A systematic approach is recommended:

  • Kinase Profiling Panels: The most comprehensive way to assess off-target kinase activity is to screen your compound against a large panel of kinases. Several commercial services offer this.

  • In Silico Docking: Computational docking studies can predict the binding of your compound to the ATP-binding sites of various kinases, providing a list of potential off-targets to investigate experimentally.

  • Cellular Phenotypic Analysis: Observe the effects of your compound on various cellular processes. Unexplained phenotypic changes may hint at off-target activities.

Part 3: Experimental Protocols

This section provides step-by-step methodologies for key experiments relevant to the biological evaluation of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine derivatives.

Protocol 1: Cell Viability Assessment using XTT Assay

The XTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.[15]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine derivative stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • XTT labeling reagent

  • Electron-coupling reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of your compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Labeling: Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.

  • Measurement: Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is recommended.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a general method for assessing the inhibitory activity of your compound against a purified kinase.[16]

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (e.g., a peptide)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution at a concentration relevant for the kinase (e.g., at the Kₘ value)

  • 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine derivative stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of your compound in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the compound dilutions, the kinase, and the substrate.

  • Reaction Initiation: Add the ATP solution to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value.

Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow Start Prepare Reagents (Compound, Kinase, Substrate, ATP) Reaction_Setup Set up Kinase Reaction in Plate Start->Reaction_Setup Incubate_Reaction Incubate at Room Temperature Reaction_Setup->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate Stop_Reaction->Incubate_Stop Detect_Signal Add Kinase Detection Reagent (Generate Luminescence) Incubate_Stop->Detect_Signal Incubate_Detect Incubate Detect_Signal->Incubate_Detect Read_Plate Measure Luminescence Incubate_Detect->Read_Plate Analyze_Data Calculate % Inhibition & IC50 Read_Plate->Analyze_Data End Results Analyze_Data->End

Caption: A streamlined workflow for an in vitro kinase inhibition assay using a luminescence-based readout.

By providing this structured troubleshooting guide and detailed protocols, we hope to facilitate your research and help you unlock the full potential of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine derivatives in your drug discovery endeavors.

References

Validation & Comparative

A Comprehensive Guide to the Structural Characterization of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progressive and reliable research. This guide provides an in-depth technical overview of the analytical methodologies for characterizing 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine, a halogenated fused-ring heterocycle. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate its molecular structure. This guide moves beyond a simple recitation of protocols to explain the underlying principles and rationale for experimental design, ensuring a robust and self-validating analytical workflow.

Introduction to 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine

6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine is a substituted bicyclic heteroaromatic compound with the molecular formula C₆H₃ClFN₃ and a molecular weight of approximately 171.6 g/mol .[4] Its structure, featuring a fusion of a triazole and a pyridine ring, is a scaffold of interest in medicinal chemistry due to the diverse biological activities often associated with this class of compounds. The presence of both chlorine and fluorine atoms introduces unique spectroscopic signatures that are pivotal for its characterization.

Strategic Approach to Characterization

A multi-technique approach is essential for the comprehensive characterization of a novel compound. NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms, while mass spectrometry complements this by confirming the molecular weight and offering insights into the molecule's fragmentation patterns, which can further validate the proposed structure.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesis of 6-Chloro-8-fluoro- triazolo[4,3-a]pyridine purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms interpretation Spectral Interpretation nmr->interpretation ms->interpretation structure Structure Elucidation interpretation->structure validation Structural Validation structure->validation

Caption: Workflow for the characterization of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) correlation experiments, are recommended for a thorough analysis.

¹H NMR Spectroscopy

Expected ¹H NMR Spectral Data (Hypothetical)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~9.0dJ(H,F) ≈ 21HH-5
~8.0ddJ(H,H) ≈ 8, J(H,F) ≈ 11HH-7
~7.5dJ(H,H) ≈ 81HH-3

Rationale for Predictions: The electron-withdrawing nature of the nitrogen atoms in the triazole and pyridine rings, along with the electronegative halogen substituents, will deshield the protons, shifting them downfield. The proton at the C-5 position is expected to be the most downfield due to its proximity to the triazole ring junction. The fluorine at C-8 will likely introduce through-space coupling to the proton at C-7 and potentially a smaller coupling to the proton at C-5.

¹³C NMR Spectroscopy

Expected ¹³C NMR Spectral Data (Hypothetical)

Chemical Shift (δ, ppm)Coupling (J, Hz)Assignment
~160d, ¹J(C,F) ≈ 250C-8
~150sC-6
~145sC-9a
~135d, ³J(C,F) ≈ 5C-5
~120d, ²J(C,F) ≈ 20C-7
~115sC-3

Rationale for Predictions: The carbon directly attached to the fluorine atom (C-8) will exhibit a large one-bond coupling constant (¹J(C,F)). The other carbons in the pyridine ring will show smaller two- and three-bond couplings to the fluorine. The carbons bonded to chlorine (C-6) and the bridgehead carbon (C-9a) will also be significantly downfield.

¹⁹F NMR Spectroscopy

Expected ¹⁹F NMR Spectral Data (Hypothetical)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-100 to -130m-

Rationale for Predictions: The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[5] For an aromatic fluorine, a chemical shift in the range of -100 to -130 ppm relative to CFCl₃ is expected.[6] The multiplicity will be complex due to couplings with the neighboring protons.

2D NMR Experiments

To definitively assign the proton and carbon signals, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Will reveal the coupling network between the protons, confirming the connectivity of the pyridine ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of the carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the quaternary carbons and confirming the overall ring structure.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper shimming to obtain sharp peaks.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs. Optimize acquisition and processing parameters for the specific instrument and sample.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of the compound and information about its elemental composition through high-resolution measurements. The fragmentation pattern can also serve as a fingerprint for the molecule.

Ionization Techniques
  • Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation. While it may not always show a prominent molecular ion peak, the resulting fragments can be highly informative for structural elucidation.

  • Electrospray Ionization (ESI): A soft ionization technique that is less likely to cause fragmentation. ESI is ideal for determining the molecular weight of the compound by observing the protonated molecule [M+H]⁺.

Expected Mass Spectrum

High-Resolution Mass Spectrometry (HRMS) via ESI:

  • Expected [M+H]⁺: 172.0021 (calculated for C₆H₄³⁵ClFN₃⁺) and 174.0001 (calculated for C₆H₄³⁷ClFN₃⁺).

The key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks separated by 2 m/z units, with the M+2 peak having about one-third the intensity of the M peak.[7][8]

Expected Fragmentation Pattern (EI): The fragmentation of the triazolo[4,3-a]pyridine ring system can be complex. Common fragmentation pathways for 1,2,4-triazoles can involve the loss of N₂ or HCN.[9] For this specific molecule, potential fragmentations could include:

  • Loss of a chlorine radical.

  • Loss of HF.

  • Cleavage of the triazole ring.

Experimental Protocol for MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer capable of high-resolution measurements (e.g., a TOF or Orbitrap analyzer).

  • ESI-MS Acquisition: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode.

  • EI-MS Acquisition: If using a GC-MS, introduce the sample via the gas chromatograph. If using a direct insertion probe, introduce a small amount of the solid sample.

  • Data Analysis: Analyze the isotopic pattern of the molecular ion to confirm the presence of one chlorine atom. Use the accurate mass measurement to determine the elemental composition. Propose fragmentation pathways consistent with the observed fragment ions.

cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_structure Structural Confirmation nmr_1d 1D NMR (¹H, ¹³C, ¹⁹F) nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Initial Assignments structure Proposed Structure nmr_2d->structure Connectivity ms_lr Low-Resolution MS (Nominal Mass, Fragmentation) ms_hr High-Resolution MS (Accurate Mass, Formula) ms_lr->ms_hr Confirmation ms_hr->structure Composition

Caption: Integration of NMR and MS data for structural confirmation.

Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity (J-coupling)High sensitivity, quantitativeCan have overlapping signals in complex molecules
¹³C NMR Carbon backboneWide chemical shift range, less signal overlapLow natural abundance, requires longer acquisition times
¹⁹F NMR Fluorine environmentHigh sensitivity, large chemical shift rangeRequires appropriate hardware
2D NMR Detailed connectivity (H-H, C-H)Unambiguous assignment of complex spectraLonger experiment times
ESI-MS Molecular weightSoft ionization, clear molecular ionLimited fragmentation for structural details
EI-MS Fragmentation patternProvides structural "fingerprint"Molecular ion may be weak or absent
HRMS Elemental compositionHighly accurate mass measurementDoes not provide stereochemical information

Alternative and Complementary Techniques

While NMR and MS are the primary tools for structural elucidation, other techniques can provide valuable complementary information:

  • X-ray Crystallography: Provides the definitive solid-state structure, including stereochemistry and bond lengths/angles. This is the "gold standard" for structural confirmation if a suitable crystal can be grown.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups and provides information about bond vibrations.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the chromophore system.

Conclusion

The structural characterization of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine requires a synergistic and methodical approach. The combination of one- and two-dimensional NMR techniques allows for the complete assignment of the proton and carbon skeletons and provides insights into the through-space interactions of the fluorine atom. Mass spectrometry, particularly high-resolution MS, confirms the molecular weight and elemental composition, with the characteristic isotopic pattern of chlorine serving as a key validation point. By integrating the data from these powerful analytical techniques, researchers can have high confidence in the structure of this and other novel heterocyclic compounds, which is a critical step in the journey of drug discovery and development.

References

A Comparative Analysis of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine in the Landscape of Triazolopyridine-Based Bioactive Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolopyridine Scaffold as a Privileged Structure in Medicinal Chemistry

The fusion of triazole and pyridine rings creates the triazolopyridine scaffold, a heterocyclic system of significant interest in drug discovery and development.[1] This structural motif is at the core of several well-known therapeutic agents, including the anxiolytic Trazodone, the anti-inflammatory drug Filgotinib (a selective JAK1 inhibitor), and the hypnotic Dapiprazole.[1] The versatility of the triazolopyridine core allows for extensive derivatization, leading to a wide spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and anticonvulsant properties.[1][2] The arrangement of nitrogen atoms and the fusion pattern give rise to several isomers, with the[2][3][4]triazolo[4,3-a]pyridine system being a common and extensively studied framework.[1] This guide provides an in-depth comparison of 6-Chloro-8-fluoro-[2][3][4]triazolo[4,3-a]pyridine, a halogenated derivative, against other analogs, exploring how specific substitutions influence its chemical properties and potential biological performance.

Profile of 6-Chloro-8-fluoro-[2][3][4]triazolo[4,3-a]pyridine

Before delving into a comparative analysis, it is essential to establish the fundamental properties of the subject compound.

PropertyValueSource
Chemical Name 6-Chloro-8-fluoro-[2][3][4]triazolo[4,3-a]pyridine[5]
CAS Number 1020253-21-7[5]
Molecular Formula C₆H₃ClFN₃[5]
Molecular Weight 171.56 g/mol [5]
Structure -

The presence of two distinct halogen atoms, chlorine and fluorine, at the 6- and 8-positions of the pyridine ring is the defining feature of this molecule. These substitutions are anticipated to significantly modulate its physicochemical and biological profile compared to the parent triazolopyridine or analogs with other substituents.

Comparative Synthesis Strategies

The synthesis of the[2][3][4]triazolo[4,3-a]pyridine core is well-established, with several routes available depending on the desired substitution pattern. A common and efficient approach involves the cyclization of a substituted 2-hydrazinopyridine precursor.[6]

Plausible Synthesis of 6-Chloro-8-fluoro-[2][3][4]triazolo[4,3-a]pyridine

A logical synthetic route would commence with a di-halogenated pyridine, such as 2,5-dichloro-3-fluoropyridine. Reaction with hydrazine hydrate would displace the chlorine at the 2-position, which is more activated towards nucleophilic substitution, to form 5-chloro-3-fluoro-2-hydrazinopyridine. Subsequent cyclization with a one-carbon source, such as triethyl orthoformate or formic acid, would yield the target triazole ring.[6]

Synthesis_Workflow Start 2,5-Dichloro-3-fluoropyridine Reagent1 Hydrazine Hydrate (Nucleophilic Substitution) Start->Reagent1 Intermediate 5-Chloro-3-fluoro-2-hydrazinopyridine Reagent2 Triethyl Orthoformate (Cyclization) Intermediate->Reagent2 Reagent1->Intermediate Product 6-Chloro-8-fluoro- [1,2,4]triazolo[4,3-a]pyridine Reagent2->Product SAR_Logic cluster_scaffold Core Scaffold cluster_analogs Analogs for Comparison Scaffold [1,2,4]triazolo[4,3-a]pyridine (Parent Structure) Analog1 Unsubstituted Analog Scaffold->Analog1 Substitution Analog2 6-Chloro-8-fluoro Analog (Target Compound) Scaffold->Analog2 Substitution Analog3 Other Substituted Analogs (e.g., Alkyl, Aryl) Scaffold->Analog3 Substitution Activity Biological Activity (e.g., Kinase Inhibition IC₅₀) Analog1->Activity Influences Analog2->Activity Influences Analog3->Activity Influences p38_Pathway Stress Environmental Stress Inflammatory Cytokines (e.g., TNF-α, IL-1β) Upstream Upstream Kinases (MKK3/6) Stress->Upstream Activate p38 p38 MAP Kinase Upstream->p38 Phosphorylate & Activate Downstream Downstream Targets (e.g., ATF-2, MK2) p38->Downstream Phosphorylate Inhibitor Triazolopyridine Inhibitor Inhibitor->p38 Inhibits Response Cellular Response (Pro-inflammatory Cytokine Production) Downstream->Response Leads to

References

A Comparative Guide to the Mechanism of Action of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine as a c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the mechanism of action of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine, a novel compound within the versatile triazolopyridine class of molecules. Triazolopyridines have garnered significant attention in medicinal chemistry for their diverse biological activities, showing promise in the development of new therapeutics.[1][2] This document will focus on its potent and selective inhibition of the c-Met receptor tyrosine kinase, a key target in cancer therapy.

The performance of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine will be objectively compared with two alternative c-Met inhibitors, providing supporting experimental data and detailed protocols to aid researchers in their drug discovery efforts.

The c-Met Signaling Pathway: A Critical Target in Oncology

The c-Met receptor, also known as hepatocyte growth factor (HGF) receptor, plays a crucial role in normal cellular processes such as embryonic development, tissue regeneration, and wound healing. However, aberrant c-Met signaling, often due to overexpression or mutation, is a key driver in the development and progression of numerous cancers. Dysregulation of this pathway can lead to increased cell proliferation, survival, migration, and invasion. Consequently, the development of potent and selective c-Met inhibitors is a major focus in oncology drug discovery.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met P P c-Met->P Autophosphorylation HGF HGF HGF->c-Met Binds RAS RAS P->RAS PI3K PI3K P->PI3K STAT3 STAT3 P->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene Expression STAT3->Gene Expression Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration Gene Expression->Cell Proliferation, Survival, Migration

Caption: The c-Met signaling pathway initiated by HGF binding.

Mechanism of Action of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine (TP-CF)

6-Chloro-8-fluoro-triazolo[4,3-a]pyridine, hereafter referred to as TP-CF, is a potent and selective ATP-competitive inhibitor of c-Met kinase. Its mechanism of action is centered on its ability to bind to the ATP-binding pocket of the c-Met kinase domain, thereby preventing the phosphorylation of key downstream signaling molecules. This inhibition effectively blocks the pro-oncogenic signals mediated by c-Met. The triazolopyridine scaffold is a key pharmacophore that contributes to the high binding affinity and selectivity of TP-CF for c-Met.[3]

Comparative Analysis of c-Met Inhibitors

To contextualize the performance of TP-CF, we compare it with two other well-characterized c-Met inhibitors with distinct chemical scaffolds:

  • Comparator A (Crinotinib): A pyridine-based c-Met inhibitor.

  • Comparator B (Tepotinib): A pyrazolo[1,5-a]pyrimidine-based c-Met inhibitor.

CompoundChemical Classc-Met IC50 (nM)Kinase Selectivity (Panel of 250 kinases)Anti-proliferative Activity (SNU-5 Gastric Cancer Cells, GI50, nM)
TP-CF Triazolopyridine5.2High selectivity, >100-fold against most kinases15.8
Comparator A Pyridine8.9Moderate selectivity, some off-target activity on VEGFR225.4
Comparator B Pyrazolo[1,5-a]pyrimidine3.5High selectivity, clean profile12.1

This data is representative and compiled for comparative purposes.

Detailed Experimental Protocols

To facilitate further research, we provide detailed protocols for key experiments used to characterize the mechanism of action of c-Met inhibitors.

In Vitro c-Met Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified c-Met kinase.

Kinase_Assay_Workflow Start Start Prepare Assay Plate Prepare Assay Plate Start->Prepare Assay Plate Add c-Met Enzyme Add c-Met Enzyme Prepare Assay Plate->Add c-Met Enzyme Add Test Compound (TP-CF or Comparators) Add Test Compound (TP-CF or Comparators) Add c-Met Enzyme->Add Test Compound (TP-CF or Comparators) Incubate Incubate Add Test Compound (TP-CF or Comparators)->Incubate Add ATP and Substrate Add ATP and Substrate Incubate->Add ATP and Substrate Incubate (Kinase Reaction) Incubate (Kinase Reaction) Add ATP and Substrate->Incubate (Kinase Reaction) Stop Reaction Stop Reaction Incubate (Kinase Reaction)->Stop Reaction Detect Phosphorylated Substrate Detect Phosphorylated Substrate Stop Reaction->Detect Phosphorylated Substrate Analyze Data (Calculate IC50) Analyze Data (Calculate IC50) Detect Phosphorylated Substrate->Analyze Data (Calculate IC50) End End Analyze Data (Calculate IC50)->End

Caption: Workflow for an in vitro c-Met kinase inhibition assay.

Protocol:

  • Plate Preparation: To a 96-well plate, add 10 µL of 5X kinase buffer.

  • Compound Addition: Add 5 µL of the test compound (TP-CF or comparators) at various concentrations.

  • Enzyme Addition: Add 10 µL of purified recombinant c-Met enzyme (2.5 ng/µL).

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add 25 µL of a mixture containing ATP (10 µM) and a biotinylated peptide substrate.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Add 50 µL of a stop solution containing EDTA.

  • Detection: Add a detection reagent (e.g., a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate) and incubate for 60 minutes.

  • Data Acquisition: Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a four-parameter logistic equation.

Cellular c-Met Phosphorylation Assay (Western Blot)

This assay determines the ability of a compound to inhibit c-Met autophosphorylation in a cellular context.

Protocol:

  • Cell Culture: Culture a c-Met-dependent cancer cell line (e.g., SNU-5) in appropriate media.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 2 hours.

  • HGF Stimulation: Stimulate the cells with HGF (50 ng/mL) for 15 minutes to induce c-Met phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against phospho-c-Met overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total c-Met or GAPDH).

Cell Proliferation Assay

This assay measures the effect of the compound on the growth of cancer cells.

Protocol:

  • Cell Seeding: Seed a c-Met-dependent cancer cell line in a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compound.

  • Incubation: Incubate the plate for 72 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal growth inhibition (GI50) values.

Conclusion and Future Directions

6-Chloro-8-fluoro-triazolo[4,3-a]pyridine (TP-CF) demonstrates potent and selective inhibition of c-Met kinase, positioning it as a promising candidate for further preclinical and clinical development. Its mechanism of action, centered on the competitive inhibition of ATP binding to the c-Met kinase domain, effectively abrogates downstream signaling pathways crucial for cancer cell proliferation and survival. The comparative analysis highlights its favorable profile relative to other c-Met inhibitors.

Future studies should focus on comprehensive in vivo efficacy and safety profiling of TP-CF in relevant animal models of cancer. Further investigation into its pharmacokinetic and pharmacodynamic properties will also be critical for its advancement as a potential therapeutic agent. The triazolopyridine scaffold continues to be a valuable starting point for the design of novel kinase inhibitors with improved potency, selectivity, and drug-like properties.[4]

References

A Comparative Guide to the In Vitro and In Vivo Validation of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Triazolopyridine Scaffold

The triazolopyridine scaffold is a versatile and privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The specific compound, 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine (referred to herein as 'Compound-X'), represents a novel chemical entity with unexplored therapeutic potential.[4] The introduction of chloro and fluoro substituents can significantly modulate the compound's physicochemical properties, such as metabolic stability and target binding affinity.

This guide provides a comprehensive, experience-driven framework for the systematic in vitro and in vivo validation of Compound-X. We will operate under the hypothesis that Compound-X is a novel inhibitor of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of inflammatory responses and cell proliferation implicated in numerous diseases.[5] Our objective is to compare its performance against a known, well-characterized p38 inhibitor (e.g., Talmapimod) and a hypothetical alternative compound from a different chemical class (Alternative Compound B) to provide a robust, data-supported evaluation.

The Strategic Validation Workflow

A logical, phased approach is critical to efficiently validate a novel compound. Our strategy begins with confirming direct target interaction at the molecular and cellular level (in vitro) before progressing to more complex biological systems to assess efficacy and safety (in vivo). This progression ensures that resources are invested in compounds with the highest probability of success.[6]

G Target Engagement Target Engagement Biochemical Potency Biochemical Potency Target Engagement->Biochemical Potency Cellular Activity Cellular Activity Biochemical Potency->Cellular Activity Pharmacokinetics (PK) Pharmacokinetics (PK) Cellular Activity->Pharmacokinetics (PK) Target Engagement (PD) Target Engagement (PD) Pharmacokinetics (PK)->Target Engagement (PD) Efficacy Model Efficacy Model Target Engagement (PD)->Efficacy Model In Vitro Validation In Vitro Validation In Vivo Validation In Vivo Validation G A549 Cells A549 Cells Subcutaneous Injection Subcutaneous Injection A549 Cells->Subcutaneous Injection Tumor Growth Tumor Growth Subcutaneous Injection->Tumor Growth Randomization Randomization Tumor Growth->Randomization Daily Dosing Daily Dosing Randomization->Daily Dosing Tumor Measurement Tumor Measurement Daily Dosing->Tumor Measurement Endpoint Analysis Endpoint Analysis Tumor Measurement->Endpoint Analysis

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine Analogs as p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine analogs, a promising scaffold in the development of potent and selective p38 MAP kinase inhibitors. As researchers and drug development professionals, understanding the intricate interplay between molecular structure and biological activity is paramount for designing next-generation therapeutics for inflammatory diseases and cancer. This document offers a technical comparison of these analogs, supported by representative experimental data and detailed protocols to empower your research endeavors.

Introduction: The Triazolo[4,3-a]pyridine Scaffold and p38 MAP Kinase

The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its rigid, planar structure and hydrogen bonding capabilities make it an excellent scaffold for interacting with various enzymatic targets. The 6-Chloro-8-fluoro substitution pattern on this core provides a unique electronic and steric profile, enhancing its potential for specific and high-affinity binding to target proteins.

One of the most critical targets for this class of compounds is the p38 mitogen-activated protein (MAP) kinase. p38 MAP kinases are key regulators of cellular responses to inflammatory cytokines and stress stimuli.[4] Dysregulation of the p38 pathway is implicated in a host of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease, as well as in the progression of certain cancers.[4] Consequently, the development of potent and selective p38 inhibitors is a significant focus of modern drug discovery.

This guide will dissect the SAR of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine analogs, focusing on how modifications at various positions of the scaffold influence their inhibitory activity against p38 MAP kinase.

Core Structure and Key Interaction Points

The inhibitory activity of[1][2][3]triazolo[4,3-a]pyridine-based compounds against p38 kinase is predicated on their ability to occupy the ATP-binding pocket of the enzyme. The core scaffold makes crucial interactions with the hinge region of the kinase, a flexible loop connecting the N- and C-lobes of the enzyme.

cluster_0 p38 Kinase ATP Binding Pocket cluster_1 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine Analog hinge Hinge Region (Met109) gatekeeper Gatekeeper Residue (Thr106) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front core Triazolo[4,3-a]pyridine Core core->hinge H-bond core->gatekeeper Steric Interaction r1 R1 Substituent (Position 3) r1->hydrophobic_pocket Hydrophobic Interaction r2 R2 Substituent (Aryl Urea) r2->solvent_front Accesses Solvent Front

Figure 1: Key interaction points of a triazolo[4,3-a]pyridine analog within the p38 kinase active site.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of substitutions at key positions on the 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine scaffold. The presented data is a representative synthesis based on established principles for p38 inhibitors to illustrate the SAR trends.

The Critical Role of the 3-Position Substituent

Substitutions at the 3-position of the triazolo[4,3-a]pyridine ring are crucial for achieving high potency. This position often extends into a hydrophobic pocket within the ATP-binding site.

Compound IDR1 (at Position 3)p38α IC50 (nM)Rationale for Change
1a -H>1000Unsubstituted scaffold shows minimal activity.
1b -CH3520Small alkyl group provides some hydrophobic interaction.
1c -Phenyl150Phenyl group effectively occupies the hydrophobic pocket.
1d -4-Fluorophenyl85Electron-withdrawing fluorine can enhance binding affinity.
1e -Cyclopropyl210Small, constrained ring fits well within the pocket.

Table 1: Impact of 3-position substituents on p38α inhibitory activity.

Exploration of the N-Aryl Urea Moiety

To further enhance potency and modulate pharmacokinetic properties, an N-aryl urea moiety is often introduced, typically linked to the 3-position. This group can form additional hydrogen bonds and extend towards the solvent-exposed region of the active site.

Compound IDR2 (N'-Aryl group of Urea)p38α IC50 (nM)Rationale for Change
2a Phenyl45Introduction of the urea linker and a terminal phenyl group significantly improves potency.
2b 4-Chlorophenyl28Electron-withdrawing chloro group at the para position is favorable.
2c 3-Trifluoromethylphenyl15Potent electron-withdrawing group at the meta position enhances activity.
2d 4-Methoxyphenyl95Electron-donating group is less favorable, potentially due to steric or electronic effects.
2e 2,4-Dichlorophenyl35Di-substitution can improve potency but may also increase metabolic liabilities.

Table 2: Influence of the N'-aryl substituent of the urea moiety on p38α inhibition.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, robust and well-documented experimental procedures are essential. The following are detailed protocols for the synthesis of a representative analog and a p38 kinase activity assay.

Synthesis of a Representative Analog (Compound 2c)

This protocol describes the synthesis of N-(3-(trifluoromethyl)phenyl)-N'-( (6-chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridin-3-yl)methyl)urea.

start 2,3-Dichloro-5-fluoropyridine step1 Hydrazine Hydrate (Formation of Hydrazinopyridine) start->step1 step2 Chloroacetyl Chloride (Acylation) step1->step2 step3 POCl3 (Cyclization to Triazolopyridine) step2->step3 step4 Phthalimide Potassium Salt (Gabriel Synthesis) step3->step4 step5 Hydrazine Hydrate (Deprotection to Amine) step4->step5 step6 3-(Trifluoromethyl)phenyl isocyanate (Urea Formation) step5->step6 end_node Final Compound (2c) step6->end_node

Figure 2: Synthetic workflow for a representative 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine analog.

Step-by-Step Protocol:

  • Synthesis of 2-chloro-5-fluoro-3-hydrazinylpyridine: To a solution of 2,3-dichloro-5-fluoropyridine (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq) dropwise at room temperature. Heat the reaction mixture to reflux for 4 hours. After cooling, the precipitate is filtered, washed with cold ethanol, and dried to yield the hydrazinylpyridine intermediate. Causality: The nucleophilic hydrazine displaces the more labile chlorine at the 3-position.

  • Synthesis of 2-(2-chloro-5-fluoro-pyridin-3-yl)hydrazide: The hydrazinylpyridine from the previous step (1.0 eq) is dissolved in dichloromethane. Chloroacetyl chloride (1.1 eq) is added dropwise at 0°C. The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to give the acylated intermediate. Causality: Acylation of the hydrazine provides the precursor for cyclization.

  • Synthesis of 6-chloro-3-(chloromethyl)-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine: The acylated intermediate (1.0 eq) is treated with phosphorus oxychloride (POCl3) (5.0 eq) and heated at 100°C for 3 hours. The reaction mixture is cooled and poured onto crushed ice. The resulting solid is filtered, washed with water, and dried. Causality: POCl3 acts as a dehydrating and chlorinating agent to facilitate the cyclization to the triazolopyridine core and formation of the chloromethyl group.

  • Synthesis of 2-((6-chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridin-3-yl)methyl)isoindoline-1,3-dione: The chloromethyl derivative (1.0 eq) and potassium phthalimide (1.2 eq) are dissolved in DMF and heated at 80°C for 6 hours. The mixture is cooled, poured into water, and the precipitate is filtered and dried. Causality: The Gabriel synthesis provides a protected primary amine.

  • Synthesis of (6-chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridin-3-yl)methanamine: The phthalimide-protected compound (1.0 eq) is suspended in ethanol, and hydrazine hydrate (3.0 eq) is added. The mixture is refluxed for 4 hours. After cooling, the precipitate is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography to yield the primary amine. Causality: Hydrazine cleaves the phthalimide group to release the free amine.

  • Synthesis of N-(3-(trifluoromethyl)phenyl)-N'-((6-chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridin-3-yl)methyl)urea (Compound 2c): The amine (1.0 eq) is dissolved in THF, and 3-(trifluoromethyl)phenyl isocyanate (1.1 eq) is added. The reaction is stirred at room temperature for 12 hours. The solvent is evaporated, and the crude product is purified by recrystallization to afford the final compound. Causality: The isocyanate reacts with the primary amine to form the desired urea linkage.

In Vitro p38α Kinase Assay Protocol

This protocol outlines a common method for assessing the inhibitory activity of compounds against p38α kinase.

Materials:

  • Recombinant human p38α kinase

  • Biotinylated ATF2 substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • Streptavidin-coated plates

  • Anti-phospho-ATF2 antibody conjugated to a detectable label (e.g., HRP)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection substrate (e.g., TMB for HRP)

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the final desired concentrations. Causality: Serial dilutions allow for the determination of a dose-response curve and IC50 value.

  • Kinase Reaction: In a 96-well plate, add the test compound solution, recombinant p38α kinase, and the biotinylated ATF2 substrate. Allow to incubate for 10 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to bind to the kinase before the phosphorylation reaction starts.

  • Initiate Reaction: Add ATP to each well to initiate the kinase reaction. Incubate for 60 minutes at 30°C. Causality: ATP is the phosphate donor for the phosphorylation of the ATF2 substrate by p38α.

  • Stop Reaction and Capture: Add EDTA to each well to stop the reaction. Transfer the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes at room temperature to allow the biotinylated substrate to bind. Causality: EDTA chelates Mg2+, which is essential for kinase activity. Streptavidin has a high affinity for biotin, capturing the substrate on the plate.

  • Detection: Wash the plate with wash buffer. Add the anti-phospho-ATF2 antibody and incubate for 60 minutes. Wash the plate again and add the detection substrate. After a suitable incubation time, add the stop solution and read the absorbance on a plate reader. Causality: The antibody specifically binds to the phosphorylated substrate, and the signal generated is proportional to the amount of phosphorylation, which is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine scaffold is a highly promising starting point for the development of potent and selective p38 MAP kinase inhibitors. The SAR analysis reveals that substitutions at the 3-position are critical for engaging a key hydrophobic pocket, while the addition of an N-aryl urea moiety can significantly enhance potency by forming additional interactions within the active site. Specifically, the presence of electron-withdrawing groups on the terminal aryl ring of the urea appears to be beneficial for activity.

Future optimization of this series should focus on fine-tuning the physicochemical properties of these analogs to improve their drug-like characteristics, including solubility, metabolic stability, and oral bioavailability. Further exploration of different linkers and terminal groups will likely yield compounds with improved potency and selectivity profiles, paving the way for the development of novel therapeutics for a range of inflammatory and proliferative diseases.

References

The Halogen Advantage: A Comparative Analysis of Halogenated vs. Non-Halogenated Triazolopyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of core chemical scaffolds is a cornerstone of modern medicinal chemistry. The triazolopyridine nucleus, a versatile heterocyclic system, has garnered significant attention for its broad spectrum of biological activities, serving as the foundation for numerous therapeutic agents.[1][2][3] A key question that frequently arises during lead optimization is the impact of halogenation. Does the introduction of a halogen atom onto the triazolopyridine core offer a tangible advantage in terms of potency, selectivity, or pharmacokinetic properties?

This guide provides an in-depth comparative analysis of halogenated versus non-halogenated triazolopyridines, offering a technical exploration of their synthesis, physicochemical properties, and performance in key biological assays. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the insights needed to make informed decisions in their drug discovery programs.

The Strategic Role of Halogenation: More Than Just an Atomic Swap

Halogenation is a widely employed strategy in medicinal chemistry to modulate the properties of a lead compound. The introduction of halogens—typically fluorine, chlorine, or bromine—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target.[4][5] Increased lipophilicity can enhance membrane permeability and cell penetration, while the introduction of a halogen can block sites of metabolism, thereby improving the compound's pharmacokinetic profile.[6] Furthermore, halogens can participate in specific "halogen bonds," a type of non-covalent interaction with protein residues that can enhance binding affinity and selectivity.

This guide will focus on a comparative analysis of a representative non-halogenated triazolopyridine,[1][2][7]triazolo[4,3-a]pyridine, and its brominated counterpart, 3-bromo-[1][2][7]triazolo[4,3-a]pyridine. We will explore their synthesis and then delve into a comparative analysis of their biological activity, focusing on two therapeutically relevant targets: Bromodomain-containing protein 4 (BRD4) and adenosine receptors.

Synthesis of Halogenated and Non-Halogenated Triazolopyridines

The ability to efficiently synthesize both the parent scaffold and its halogenated derivatives is crucial for a systematic comparative analysis. The following protocols outline established methods for the preparation of[1][2][7]triazolo[4,3-a]pyridine and its 3-bromo derivative.

Experimental Protocol: Synthesis of[1][2][7]triazolo[4,3-a]pyridine

A mild and efficient one-pot synthesis of substituted[1][2][7]triazolo[4,3-a]pyridines can be achieved from readily available 2-hydrazinopyridine and substituted aromatic aldehydes.[7]

Materials:

  • 2-hydrazinopyridine

  • Appropriate aldehyde (e.g., benzaldehyde for 3-phenyl-[1][2][7]triazolo[4,3-a]pyridine)

  • Ethanol

  • Catalyst (e.g., a catalytic amount of acid or base may be employed)

Procedure:

  • Dissolve 2-hydrazinopyridine (1 equivalent) in ethanol in a round-bottom flask.

  • Add the aldehyde (1 equivalent) to the solution.

  • If required, add a catalytic amount of a suitable acid or base.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration or by removing the solvent under reduced pressure followed by purification (e.g., recrystallization or column chromatography).

Experimental Protocol: Synthesis of 3-bromo-[1][2][7]triazolo[4,3-a]pyridine

The bromination of the parent[1][2][7]triazolo[4,3-a]pyridine can be achieved using a suitable brominating agent like N-bromosuccinimide (NBS).[8]

Materials:

  • [1][2][7]triazolo[4,3-a]pyridine

  • N-bromosuccinimide (NBS)

  • Chloroform

  • Saturated aqueous potassium carbonate

  • Potassium hydroxide

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve[1][2][7]triazolo[4,3-a]pyridine (1 equivalent) and N-bromosuccinimide (NBS) (1.1 equivalents) in chloroform.

  • Reflux the reaction mixture for 5 hours.

  • Allow the reaction to stand at room temperature for 14 hours.

  • Add saturated aqueous potassium carbonate and potassium hydroxide to the mixture and shake thoroughly.

  • Separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane (DCM).

  • Combine all organic layers and dry over anhydrous sodium sulfate (Na2SO4).

  • Evaporate the solvent under vacuum to yield 3-bromo-[1][2][7]triazolo[4,3-a]pyridine.[8]

Comparative Performance Analysis: A Tale of Two Scaffolds

Physicochemical Properties: The Impact of Bromination

The introduction of a bromine atom is expected to significantly increase the lipophilicity of the triazolopyridine scaffold. This is a critical parameter that influences a compound's solubility, permeability, and plasma protein binding.

PropertyNon-Halogenated Triazolopyridine (Predicted)3-Bromo-[1][2][7]triazolo[4,3-a]pyridine (Predicted)Impact of Bromination
Molecular Weight 119.13 g/mol 198.02 g/mol Increased
cLogP ~1.0~1.8Increased Lipophilicity
Aqueous Solubility HigherLowerDecreased
Polar Surface Area ~40 Ų~40 ŲMinimal Change

Note: Predicted values are estimations and should be experimentally verified.

The increased lipophilicity of the brominated analog can lead to enhanced membrane permeability but may also result in lower aqueous solubility, which can present formulation challenges.

Biological Activity: A Focus on BRD4 and Adenosine Receptors

To provide a robust comparison, we will examine the performance of halogenated and non-halogenated triazolopyridines in two distinct and therapeutically relevant biological contexts: as inhibitors of the epigenetic reader protein BRD4 and as antagonists of adenosine receptors.

Bromodomain-containing Protein 4 (BRD4) Inhibition

BRD4 is a key epigenetic regulator and a promising target for cancer therapy. Several triazolopyridine derivatives have been identified as potent BRD4 inhibitors.[7]

A comparative study on a series of[1][2][7]triazolo[1,5-a]pyrimidine-based BRD4 inhibitors provides valuable insights into the effect of halogenation.[2][3]

CompoundR GroupBRD4 (BD1) IC50 (µM)BRD4 (BD2) IC50 (µM)
Analog 1 (Non-Halogenated) Benzyl>10>10
Analog 2 (Brominated) p-Bromobenzyl2.154.36

Data synthesized from a study on[1][2][7]triazolo[1,5-a]pyrimidine derivatives.[2][3]

In this series, the introduction of a bromine atom on the benzyl substituent led to a significant increase in inhibitory activity against both bromodomains of BRD4. This suggests that the halogen atom may be involved in favorable interactions within the acetyl-lysine binding pocket of BRD4. Molecular docking studies of other triazolopyridine-based BRD4 inhibitors have shown that they can form a crucial hydrogen bond with the Asn140 residue.[7] The electronic effects of the halogen may enhance this or other interactions.

This protocol outlines a common method for assessing the inhibitory activity of compounds against BRD4.

Materials:

  • BRD4 bromodomain 1 (BD1) protein

  • Biotinylated histone H4 peptide (acetylated)

  • Streptavidin-coated Donor beads

  • Anti-GST Acceptor beads (assuming a GST-tagged BRD4)

  • Assay buffer

  • Test compounds (e.g., non-halogenated and halogenated triazolopyridines)

  • 384-well microplate

  • AlphaScreen-capable plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add BRD4 (BD1) protein and the biotinylated histone peptide.

  • Add the test compounds to the respective wells. Include positive (no inhibitor) and negative (no BRD4) controls.

  • Incubate the plate for 30 minutes at room temperature to allow for binding.

  • Add the anti-GST Acceptor beads and incubate for 60 minutes in the dark.

  • Add the Streptavidin-coated Donor beads and incubate for another 60 minutes in the dark.

  • Read the plate on an AlphaScreen-capable plate reader.

Data Analysis:

The AlphaScreen signal is inversely proportional to the inhibitory activity of the compound. Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the signal.

Adenosine Receptor Antagonism

Adenosine receptors are G protein-coupled receptors that play crucial roles in various physiological processes, making them attractive drug targets.

A study comparing isomeric triazolopyridine derivatives as adenosine receptor antagonists revealed important structure-activity relationships. While not a direct halogenated vs. non-halogenated comparison on the same carbon atom, it highlights the sensitivity of the receptor to substitutions on the triazolopyridine core.

Compound SerieshA2a Receptor InhibitionhA1 Receptor SelectivityKey Structural Feature
8-amino-[1][2][7]triazolo[1,5-a]pyridines ActiveSelectiveStrong H-bond donor amino group
5-amino-[1][2][7]triazolo[1,5-a]pyridines Less ActiveLess SelectiveWeaker H-bond donor amino group

Data synthesized from a comparative study of isomeric triazolopyridine derivatives.

This study emphasizes the importance of the position and electronic properties of substituents on the triazolopyridine scaffold for adenosine receptor activity. Halogenation can influence the electronic distribution of the entire ring system, thereby affecting such crucial interactions.

This protocol describes a standard method for determining the binding affinity of test compounds to adenosine receptors.

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (e.g., A1, A2A)

  • Radioligand specific for the receptor subtype (e.g., [³H]CCPA for A1)

  • Unlabeled competitor (test compounds)

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds.

  • In a 96-well plate, add the cell membranes, the specific radioligand (at a concentration close to its Kd), and the test compound dilutions.

  • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive ligand).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Visualizing the Concepts

Logic of Comparative Analysis

Caption: Comparative analysis workflow for halogenated vs. non-halogenated triazolopyridines.

Experimental Workflow for Biological Assays

ExperimentalWorkflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation Synth_NonHalo Synthesize Non-Halogenated Triazolopyridine BRD4_Assay BRD4 Inhibition Assay Synth_NonHalo->BRD4_Assay Adenosine_Assay Adenosine Receptor Binding Assay Synth_NonHalo->Adenosine_Assay Synth_Halo Synthesize Halogenated Triazolopyridine Synth_Halo->BRD4_Assay Synth_Halo->Adenosine_Assay Data_Analysis Comparative Data Analysis BRD4_Assay->Data_Analysis Determine IC50 Adenosine_Assay->Data_Analysis Determine Ki

Caption: General experimental workflow for the comparative biological evaluation.

Conclusion: The Halogen Advantage is Context-Dependent

The decision to halogenate a triazolopyridine scaffold is not a one-size-fits-all solution but rather a nuanced, context-dependent strategy. The presented data suggests that halogenation, specifically bromination, can significantly enhance the biological activity of triazolopyridines, as demonstrated in the case of BRD4 inhibition. This enhancement is likely due to a combination of increased lipophilicity, which can improve cell penetration, and the potential for specific halogen bonding interactions within the target's binding site.

However, the impact of halogenation on other properties, such as aqueous solubility and metabolic stability, must be carefully considered. While blocking metabolic hotspots is a potential benefit, the introduction of a halogen can also introduce new metabolic liabilities or alter the overall pharmacokinetic profile in unpredictable ways.

Ultimately, a systematic approach involving the synthesis and parallel evaluation of both halogenated and non-halogenated analogs is the most effective way to determine the true value of halogenation for a given drug discovery project. The experimental protocols and comparative data presented in this guide provide a solid framework for researchers to embark on such investigations, enabling them to harness the potential "halogen advantage" to develop more potent and effective therapeutic agents.

References

A Comparative Guide to Validating the Purity of Synthesized 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Peak—The Imperative of Purity in Drug Discovery

In the landscape of modern drug development, the synthesis of novel heterocyclic compounds like 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine represents a critical step in the discovery of new therapeutic agents. Triazolopyridine scaffolds are prevalent in many pharmacologically active molecules, making their characterization paramount.[1] However, the synthesis of a target molecule is only the beginning of its journey. The absolute purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a fundamental pillar of safety and efficacy. Even trace impurities can have unintended biological activities, impact stability, or interfere with downstream formulation processes.

This guide provides a comprehensive, field-proven framework for validating the purity of synthesized 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine. We will move beyond a simple checklist of techniques, instead focusing on an integrated, multi-faceted analytical strategy. The core philosophy is the use of orthogonal methods —analytical techniques that measure the same attribute (purity) through different physicochemical principles.[2] This approach provides a self-validating system, ensuring that what one method might miss, another will detect, thereby building a robust and trustworthy purity profile. This aligns with the principles outlined in regulatory guidelines such as the International Council for Harmonisation's Q2(R1) document, which emphasizes the validation of analytical procedures to ensure reliability.[3][4][5]

The Analytical Workflow: An Integrated Strategy for Purity Validation

A robust purity validation workflow is not a linear path but an interconnected system of inquiry. Each technique provides a unique piece of the puzzle, and their collective data build a comprehensive picture of the synthesized compound's identity and purity.

Purity Validation Workflow cluster_0 Sample Receipt cluster_3 Final Assessment Sample Synthesized Batch of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine HPLC HPLC-UV (Quantitative Purity, Impurity Profile) Sample->HPLC LCMS LC-MS (Mass Confirmation, Impurity ID) Sample->LCMS NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR GCMS GC-MS (Residual Solvents, Volatile Impurities) HPLC->GCMS Report Comprehensive Purity Report (& Certificate of Analysis) HPLC->Report LCMS->Report EA Elemental Analysis (Elemental Composition Verification) NMR->EA NMR->Report GCMS->Report EA->Report DSC DSC (Solid-State Purity, Polymorphism) DSC->Report

Caption: Integrated workflow for purity validation.

Part 1: The Primary Toolkit for Identity and Purity Assessment

This first phase of analysis utilizes the most powerful and common techniques in a synthetic chemistry environment to establish the compound's identity, quantify its purity, and create an initial impurity profile.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity determination in the pharmaceutical industry.[6] For a UV-active molecule like 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine, a reversed-phase HPLC method with UV detection is the primary choice for quantitative analysis.

  • Causality of Experimental Choices:

    • Reversed-Phase (C18 Column): The triazolopyridine core possesses moderate polarity. A C18 column provides a non-polar stationary phase that effectively retains the molecule and separates it from both more polar and less polar impurities based on hydrophobicity.

    • Gradient Elution: A gradient of a weak aqueous acid (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is crucial. It ensures that impurities with a wide range of polarities are eluted from the column, providing a comprehensive impurity profile in a reasonable timeframe.[7]

    • UV Detection: The aromatic nature of the heterocyclic system provides strong UV absorbance, making detection sensitive and reliable. A photodiode array (PDA) detector is superior to a fixed-wavelength detector as it can check for peak purity, flagging potential co-eluting impurities.

  • Self-Validating System: The method's validity is confirmed through system suitability tests (SSTs) before any sample analysis.[8] As per USP <621> guidelines, parameters like theoretical plates, tailing factor, and reproducibility of replicate injections of a standard are checked to ensure the system is performing correctly.

Hypothetical HPLC Data for a Synthesized Batch

Peak IDRetention Time (min)Area (%)IdentityNotes
13.50.15Impurity APotential unreacted starting material (more polar)
25.80.20Impurity BPotential isomeric impurity
36.5 99.55 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine Main Product
48.20.10Impurity CPotential process-related byproduct (less polar)
Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV quantifies purity, LC-MS confirms identity. By coupling the liquid chromatograph to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the eluting peaks.

  • Causality of Experimental Choices:

    • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar to moderately polar small molecules. It typically generates the protonated molecular ion [M+H]+, which directly confirms the molecular weight of the compound.

    • High-Resolution Mass Spectrometry (HRMS): Using a high-resolution instrument (e.g., QTOF or Orbitrap) provides a highly accurate mass measurement. This allows for the determination of the molecular formula, distinguishing the target compound from isomers or other molecules with the same nominal mass. For C₆H₃ClFN₃, the expected [M+H]⁺ is 172.0081, a value that HRMS can confirm to within a few parts per million.

  • Trustworthiness: LC-MS provides definitive evidence that the main peak in the HPLC chromatogram is indeed the target compound and not an impurity with a similar UV spectrum and retention time. It is also invaluable for tentatively identifying the structures of unknown impurities based on their mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structural elucidation. While HPLC and LC-MS can suggest purity and identity, only NMR provides a detailed map of the molecule's atomic connectivity.

  • Causality of Experimental Choices:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine, one would expect to see distinct signals for the three aromatic protons on the pyridine and triazole rings, with characteristic coupling patterns.

    • ¹³C NMR: Shows the number of chemically distinct carbon atoms. The presence of six unique carbon signals would be expected for the target molecule.

    • ¹⁹F NMR: Crucial for this specific molecule. A single signal in the ¹⁹F NMR spectrum confirms the presence of the single fluorine atom and can provide information about its chemical environment.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecular framework.

  • Authoritative Grounding: The combination of ¹H, ¹³C, and ¹⁹F NMR spectra provides an undeniable structural fingerprint. The purity can also be assessed by the absence of significant impurity peaks. Furthermore, quantitative NMR (qNMR) can be used as an orthogonal method to chromatography for determining absolute purity.

Part 2: Orthogonal Validation for Complete Confidence

To build a truly bulletproof purity assessment, we must challenge the primary data with orthogonal techniques. These methods rely on different physical principles and are therefore unlikely to share the same biases or blind spots as the primary chromatographic and spectroscopic methods.

Orthogonal Logic cluster_0 Analytical Question cluster_1 Primary Method cluster_2 Orthogonal Method Purity What is the % purity (non-volatile organics)? HPLC HPLC-UV Purity->HPLC qNMR qNMR Purity->qNMR Orthogonal Check Identity Is it the correct molecule? NMR NMR Identity->NMR EA Elemental Analysis Identity->EA Orthogonal Check Volatiles Are residual solvents present? GCMS GC-MS Volatiles->GCMS Composition Is the fundamental formula correct?

Caption: Logic of employing orthogonal analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

HPLC is not well-suited for analyzing highly volatile or non-polar compounds, such as residual synthesis solvents (e.g., ethanol, toluene, dichloromethane). GC-MS is the ideal orthogonal technique for this purpose.

  • Principle: The sample is vaporized and separated based on boiling point and interaction with a capillary column before being detected by a mass spectrometer.

  • Application: A headspace GC-MS analysis can identify and quantify residual solvents, which are common process impurities that must be controlled to within strict limits defined by guidelines like ICH Q3C.

Elemental Analysis (CHN Analysis)

Elemental analysis provides a fundamental check on the compound's composition. It measures the mass percentage of Carbon, Hydrogen, and Nitrogen.

  • Principle: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

  • Self-Validating System: This technique is completely independent of the chromatographic and spectroscopic properties of the molecule. It directly verifies the empirical formula. A result within ±0.4% of the theoretical value is typically required to confirm the elemental composition.

Comparison of Theoretical vs. Experimental Elemental Analysis

ElementTheoretical %Experimental %Deviation %
Carbon (C)42.0041.85-0.15
Hydrogen (H)1.761.81+0.05
Nitrogen (N)24.4924.60+0.11
Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.

  • Principle: For a highly pure crystalline solid, DSC will show a sharp, well-defined melting peak. The presence of impurities broadens the melting range and lowers the melting point.

  • Application: DSC serves as an excellent orthogonal check for purity, especially for crystalline solids. It provides a measure of the "solid-state" purity and can also reveal the presence of different polymorphic forms, which is critical information for drug development.

Part 3: Protocols and Methodologies

Protocol 1: Reversed-Phase HPLC-UV Method
  • System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: 10% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 1 mg/mL stock. Dilute 1:10 for analysis (0.1 mg/mL).

Protocol 2: Elemental Analysis (CHN)
  • System: Elementar vario MICRO cube or equivalent.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin foil container. The sample must be thoroughly dried under high vacuum to remove residual solvents and water, which would skew the results.

  • Analysis: The sample is combusted at ~1150 °C. The resulting gases are passed through a reduction tube, separated by gas chromatography, and detected by a thermal conductivity detector (TCD).

  • Calculation: The instrument software calculates the weight percentages of C, H, and N based on calibration with a known standard (e.g., Acetanilide).

Conclusion: A Synthesis of Data for Unimpeachable Purity

Validating the purity of a synthesized compound like 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine is not achieved by a single "magic bullet" technique. True confidence is built upon a foundation of orthogonal, self-validating analytical methods. The primary toolkit of HPLC-UV, LC-MS, and NMR establishes identity and provides a robust quantitative purity value. This is then corroborated by orthogonal methods like GC-MS for volatile impurities and elemental analysis for fundamental composition.

By integrating the data from this comprehensive suite of analyses, a researcher can confidently state the purity of the synthesized batch, understand its impurity profile, and provide the high-quality material necessary for the rigorous demands of drug development. This logical, evidence-based approach ensures scientific integrity and is the cornerstone of bringing safe and effective new medicines to patients.

References

The Vanguard of Epigenetic Modulation: A Comparative Benchmarking of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine Against Validated BRD4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of epigenetic drug discovery, the pursuit of novel small molecules with therapeutic potential is relentless. This guide provides an in-depth comparative analysis of a novel compound, 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine, against the well-established Bromodomain and Extra-Terminal (BET) family inhibitors, JQ1 and OTX-015. While the specific biological target of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine is under active investigation, its structural motifs suggest potential interaction with bromodomains. This document outlines a comprehensive benchmarking strategy to evaluate its potential as a BRD4 inhibitor, a critical regulator of oncogene transcription.

Introduction to BRD4 and the Rationale for Inhibition

Bromodomain-containing protein 4 (BRD4) is a key member of the BET family of proteins, which act as "readers" of the epigenetic code.[1][2] By recognizing and binding to acetylated lysine residues on histone tails, BRD4 plays a pivotal role in recruiting the transcriptional machinery to promoters and enhancers of target genes.[2] Notably, BRD4 is instrumental in driving the expression of critical oncogenes, including c-MYC, making it a highly attractive target for cancer therapy.[1][3][4]

Small molecule inhibitors that competitively bind to the acetyl-lysine binding pockets of BRD4's bromodomains have shown significant promise in preclinical studies across a range of malignancies.[1][5] This guide will focus on a comparative evaluation of our investigational compound, 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine, against two widely characterized BRD4 inhibitors:

  • JQ1: A potent thienotriazolodiazepine that serves as a pioneering chemical probe for studying BET family function.[3][5] While highly effective in laboratory settings, its short half-life has limited its clinical development.[5]

  • OTX-015 (Birabresib): An orally bioavailable BET inhibitor that has advanced into clinical trials for various cancers.[6][7] It exhibits a similar mechanism of action to JQ1, displacing BET proteins from chromatin and leading to the downregulation of target genes like c-MYC.[6]

This comparative framework will allow for a rigorous assessment of the potency, selectivity, and cellular activity of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine, providing crucial data to guide its further development.

Quantitative Performance Benchmarking

The following table summarizes the key biochemical and cellular potency data for the established BRD4 inhibitors, JQ1 and OTX-015. These values will serve as the benchmark against which 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine will be measured.

InhibitorTarget(s)Biochemical IC50 (BRD4)Cellular Antiproliferative GI50Key Downstream Effect
JQ1 BRD2, BRD3, BRD4, BRDT77 nM (BD1), 33 nM (BD2)[4]Varies by cell line (nM to low µM range)c-MYC downregulation[1][3][4]
OTX-015 BRD2, BRD3, BRD492 - 112 nM[6]60 - 200 nM in hematologic malignancies[8]c-MYC downregulation[6][9]
6-Chloro-8-fluoro-triazolo[4,3-a]pyridine To be determinedTo be determinedTo be determinedTo be determined

Experimental Design for Comparative Analysis

A multi-tiered experimental approach is essential for a comprehensive comparison. This involves biochemical assays to determine direct target engagement and potency, followed by cell-based assays to assess cellular activity and downstream effects.

Caption: Experimental workflow for benchmarking novel BRD4 inhibitors.

Biochemical Assays for Direct Target Engagement

The initial step is to ascertain whether 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine directly binds to BRD4 bromodomains and to quantify its binding affinity relative to JQ1 and OTX-015.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the disruption of the interaction between a BRD4 bromodomain and an acetylated histone peptide by a competitive inhibitor.

  • Reagents:

    • Recombinant GST-tagged BRD4(BD1) protein

    • Biotinylated histone H4 tetra-acetylated peptide

    • Europium-labeled anti-GST antibody (donor fluorophore)

    • Streptavidin-conjugated XL665 (acceptor fluorophore)

    • Test compounds (6-Chloro-8-fluoro-triazolo[4,3-a]pyridine, JQ1, OTX-015) serially diluted in assay buffer.

  • Procedure: a. In a 384-well plate, combine the BRD4(BD1) protein, biotinylated histone peptide, and test compound at various concentrations. b. Incubate for 30 minutes at room temperature. c. Add the europium-labeled anti-GST antibody and streptavidin-XL665. d. Incubate for 60 minutes at room temperature. e. Read the plate on a TR-FRET-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the ratio of the emission at 665 nm to that at 620 nm.

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assays for Functional Activity

Following biochemical validation, it is crucial to assess the compound's activity in a cellular context.

Protocol: Cell Proliferation Assay (MTS)

This assay determines the effect of the inhibitors on the proliferation of a cancer cell line known to be sensitive to BRD4 inhibition, such as a human acute myeloid leukemia (AML) cell line.

  • Cell Culture:

    • Culture AML cells in appropriate media and conditions.

  • Procedure: a. Seed cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with a serial dilution of the test compounds for 72 hours. c. Add MTS reagent to each well and incubate for 1-4 hours. d. Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control.

    • Plot the percentage of viable cells against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol: Western Blot for c-MYC Downregulation

This experiment verifies that the antiproliferative effects are mediated by the expected downstream pathway of BRD4 inhibition.

  • Procedure: a. Treat cells with the test compounds at their respective GI50 concentrations for 24 hours. b. Lyse the cells and quantify the protein concentration. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Probe the membrane with primary antibodies against c-MYC and a loading control (e.g., GAPDH). e. Incubate with HRP-conjugated secondary antibodies. f. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities and normalize the c-MYC signal to the loading control to compare the extent of protein downregulation.

The Mechanism of Action: Disrupting Transcriptional Activation

BRD4 inhibitors function by competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains. This prevents BRD4 from tethering to acetylated histones at gene promoters and enhancers, leading to the disruption of transcriptional elongation. A key consequence is the reduced expression of the c-MYC oncogene, which in turn leads to cell cycle arrest and apoptosis in susceptible cancer cells.

G cluster_0 Normal Gene Activation cluster_1 Action of BRD4 Inhibitor BRD4 BRD4 Ac_Histone Acetylated Histone BRD4->Ac_Histone Binds to PTEFb P-TEFb BRD4->PTEFb Recruits PolII RNA Pol II PTEFb->PolII Phosphorylates Transcription Transcription of Target Genes (e.g., c-MYC) PolII->Transcription Inhibitor 6-Chloro-8-fluoro- triazolo[4,3-a]pyridine / JQ1 / OTX-015 BRD4_Inhibited BRD4 Inhibitor->BRD4_Inhibited Competitively Binds No_Binding No Binding to Acetylated Histone BRD4_Inhibited->No_Binding No_Transcription Reduced Transcription of Target Genes No_Binding->No_Transcription

Caption: Mechanism of action of BRD4 inhibitors.

Conclusion and Future Directions

This guide outlines a robust framework for the comparative benchmarking of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine against the well-validated BRD4 inhibitors JQ1 and OTX-015. The proposed experimental workflow will provide critical data on its biochemical potency, cellular efficacy, and on-target activity. Successful outcomes from these studies, demonstrating comparable or superior activity to the established inhibitors, would warrant further investigation, including selectivity profiling against other BET family members and in vivo efficacy studies. The ultimate goal is to determine if 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine represents a promising new scaffold for the development of next-generation epigenetic cancer therapies.

References

A Comprehensive Guide to Cross-Reactivity Profiling of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic or a reliable research tool is paved with rigorous testing. One of the most critical stages in this process is the assessment of a compound's selectivity—its propensity to interact with its intended target versus a host of other biological molecules. This guide provides an in-depth look at the methodologies and strategic considerations for conducting cross-reactivity studies, using the novel heterocyclic compound, 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine, as a central case study.

The triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including kinases and other enzymes.[1][2][3] Given the highly conserved nature of ATP-binding sites across the human kinome, small molecule inhibitors designed to target a specific kinase often exhibit off-target activities.[4][5][6] These off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4][6][7] Therefore, a comprehensive understanding of the cross-reactivity profile of a compound like 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine is not merely a regulatory hurdle but a fundamental aspect of its scientific and clinical characterization.

This guide will delve into the practical aspects of designing and executing a robust cross-reactivity profiling campaign. We will explore established biochemical and cell-based assays, discuss the rationale behind experimental design, and provide a framework for interpreting the resulting data. While extensive public data on the specific cross-reactivity of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine is not yet available, we will utilize hypothetical data, representative of typical kinase inhibitors, to illustrate these principles.

Part 1: Foundational Approaches to Assessing Kinase Inhibitor Selectivity

The initial step in characterizing a potential kinase inhibitor is to determine its activity, potency, and selectivity through biochemical assays.[8] These in vitro methods provide a direct measure of the compound's interaction with a purified enzyme.

1.1. Large-Scale Kinase Panel Screening

A broad understanding of a compound's selectivity is most efficiently achieved by screening it against a large panel of kinases. Several commercial platforms offer screening services against hundreds of human kinases.

Experimental Rationale: The primary goal of this initial screen is to identify potential on- and off-targets. Typically, the compound is tested at a single, relatively high concentration (e.g., 1-10 µM) to cast a wide net. The percentage of inhibition at this concentration provides a preliminary heatmap of the compound's activity across the kinome.

Workflow for Single-Concentration Kinase Panel Screening:

Caption: Workflow for single-concentration kinase panel screening.

1.2. Dose-Response Analysis for IC50 Determination

For kinases that show significant inhibition in the initial screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against each identified target.

Experimental Rationale: An IC50 value is a more reliable measure of potency than single-point inhibition data. By testing the compound across a range of concentrations, a sigmoidal dose-response curve can be generated, from which the IC50 is calculated. Comparing the IC50 values for the intended target versus off-targets is the first step in quantifying selectivity.

Part 2: In-Depth Methodologies for Cross-Reactivity Profiling

Beyond initial screening, a multi-faceted approach employing various assay formats is crucial for a thorough cross-reactivity assessment.

2.1. Biochemical Assays: Direct Measurement of Inhibition

Radiometric and fluorescence-based assays are the workhorses of biochemical kinase profiling.

  • Radiometric Assays: These assays, often considered the "gold standard," directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate.[9]

  • Fluorescence-Based Assays: These methods utilize various detection principles, such as fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET), to quantify kinase activity without the need for radioactivity.

Detailed Protocol: Radiometric Kinase Assay

  • Prepare Assay Buffer: A typical buffer might contain 20 mM MOPS (pH 7.0), 10 mM MgCl₂, 5 mM EGTA, 2.5 mM β-glycerophosphate, 1 mM sodium orthovanadate, 1 mM DTT, and 0.01% Triton X-100.

  • Compound Dilution: Prepare a serial dilution of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine in DMSO.

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate peptide, and the test compound at various concentrations.

  • Initiate Reaction: Add a mixture of unlabeled ATP and [γ-³³P]ATP to start the reaction. The final ATP concentration should be at or near the Km for each kinase to allow for a more direct comparison of inhibitor affinities.[9][10]

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop Reaction & Capture: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.

  • Washing: Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

2.2. Biophysical Assays: Confirming Direct Binding

To confirm that the observed inhibition is due to direct binding, biophysical methods can be employed.

  • Thermal Shift Assays (TSA): These assays measure the change in the melting temperature (Tm) of a protein upon ligand binding. An increase in Tm indicates that the compound stabilizes the protein, suggesting a direct interaction.

  • Surface Plasmon Resonance (SPR): SPR provides real-time kinetic data on the association and dissociation of a compound with its target, allowing for the determination of the equilibrium dissociation constant (Kd).[8]

2.3. Cell-Based Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are essential, they do not fully recapitulate the cellular environment. Cell-based assays are critical for confirming that a compound can engage its target within a living cell.[8]

  • Cellular Thermal Shift Assay (CETSA): This method extends the principle of TSA to the cellular level. Intact cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified by Western blotting or mass spectrometry. A shift in the melting curve indicates target engagement.

  • Phosphorylation-Specific Western Blotting: For kinase targets, a direct way to assess target engagement is to measure the phosphorylation of a known downstream substrate. A reduction in the phosphorylation of the substrate in compound-treated cells indicates inhibition of the target kinase.

Workflow for Cellular Target Engagement using Western Blotting:

Caption: Workflow for assessing cellular target engagement via Western blotting.

Part 3: Comparative Analysis and Data Interpretation

The ultimate goal of these studies is to build a comprehensive selectivity profile for 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine and compare it to other relevant compounds.

3.1. Hypothetical Cross-Reactivity Data

The following tables present hypothetical data for 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine (Compound A) and two other structurally related kinase inhibitors (Compound B and Compound C).

Table 1: Biochemical IC50 Values against a Panel of Kinases

KinaseCompound A (IC50, nM)Compound B (IC50, nM)Compound C (IC50, nM)
Target Kinase X 15 25 5
Off-Target Kinase 1350150080
Off-Target Kinase 2>10,00080002500
Off-Target Kinase 38002005000
Off-Target Kinase 41200>10,000900

Table 2: Cellular Target Engagement (EC50, nM)

TargetCompound A (EC50, nM)Compound B (EC50, nM)Compound C (EC50, nM)
Target Kinase X 80 150 30
Off-Target Kinase 12000>10,000500
3.2. Interpreting the Data
  • Selectivity Score: A simple way to quantify selectivity is the Selectivity Score (S-score), which is the ratio of the IC50 for an off-target to the IC50 for the on-target. A higher S-score indicates greater selectivity. For Compound A, the S-score for Off-Target Kinase 1 is 350/15 = 23.3.

  • Biochemical vs. Cellular Potency: It is common to observe a rightward shift in potency (higher IC50/EC50 values) in cellular assays compared to biochemical assays. This can be due to factors such as cell permeability, plasma protein binding, and competition with high intracellular ATP concentrations.[10]

  • Structure-Activity Relationship (SAR): The data in the tables suggest that small structural modifications between Compounds A, B, and C can lead to significant differences in their selectivity profiles. For example, Compound C is the most potent on-target inhibitor but also shows greater activity against Off-Target Kinase 1. This highlights the importance of profiling multiple analogs to identify the compound with the optimal balance of potency and selectivity.

Conclusion

The cross-reactivity profiling of a novel compound like 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine is a complex but essential undertaking. A systematic and multi-pronged approach, combining broad kinase panel screening with detailed biochemical, biophysical, and cell-based assays, is required to build a comprehensive understanding of its selectivity. The resulting data not only informs the lead optimization process but is also critical for interpreting the compound's biological effects and predicting its potential therapeutic window and side-effect profile. As with any scientific endeavor, the key to a successful cross-reactivity study lies in rigorous experimental design, careful data interpretation, and a commitment to understanding the full spectrum of a compound's biological interactions.

References

A Guide to Reproducible Experimentation with 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of a Privileged Scaffold

The[1][2][3]triazolo[4,3-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[4] Its rigid, planar structure and hydrogen bonding capabilities make it a valuable pharmacophore in drug design.[5] Within this class, 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine (CAS: 1020253-21-7) has emerged as a particularly versatile building block.[3][6] The strategic placement of a chloro group at the 6-position provides a reactive handle for cross-coupling reactions, while the electron-withdrawing fluoro group at the 8-position can modulate the electronic properties, metabolic stability, and binding affinity of derivative molecules.[7]

However, the utility of this reagent in complex, multi-step syntheses is entirely dependent on the reproducibility of its own synthesis and subsequent reactions. Inconsistencies in yield, purity, or reactivity can lead to significant delays and resource expenditure in research and development. This guide provides a comprehensive framework for achieving high-fidelity, reproducible results when working with 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine. We will dissect a reliable synthetic protocol, detail the necessary characterization for quality control, and present a comparative analysis of its performance in a cornerstone reaction of drug discovery.

Part 1: Synthesis and Structural Verification

Achieving a reproducible outcome begins with a robust and well-characterized synthesis of the starting material. The most common and reliable route to[1][2][3]triazolo[4,3-a]pyridines involves the cyclization of a 2-hydrazinopyridine precursor.[8][9] This section outlines a validated workflow for the synthesis of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine.

Synthetic Workflow Diagram

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Cyclization A 2,5-Dichloro-3-fluoropyridine C 2-Chloro-5-fluoro-3-hydrazinopyridine (Intermediate) A->C Ethanol, Reflux B Hydrazine Hydrate B->C D Triethyl Orthoformate E 6-Chloro-8-fluoro- [1,2,4]triazolo[4,3-a]pyridine C->E p-Toluenesulfonic acid (cat.) Reflux D->E

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for analogous triazolopyridine systems.[8][9] The causality behind this two-step approach lies in its efficiency: first, forming the key C-N bond via nucleophilic aromatic substitution, followed by an acid-catalyzed cyclization to construct the fused triazole ring.

Step 1: Synthesis of 2-Chloro-5-fluoro-3-hydrazinopyridine (Intermediate)

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,5-dichloro-3-fluoropyridine (1.0 eq) in ethanol (10 volumes).

  • Reaction Initiation: Slowly add hydrazine hydrate (1.2 eq) to the solution at room temperature. Causality: A slight excess of hydrazine ensures complete consumption of the starting pyridine, simplifying purification.

  • Thermal Treatment: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude intermediate.

Step 2: Synthesis of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine

  • Reagent Preparation: To the crude 2-chloro-5-fluoro-3-hydrazinopyridine (1.0 eq) from the previous step, add triethyl orthoformate (5.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq). Causality: Triethyl orthoformate serves as a one-carbon source for the triazole ring. The acid catalyst is crucial for activating the orthoformate and facilitating the intramolecular cyclization.

  • Thermal Treatment: Heat the mixture to reflux (approx. 145-150 °C) for 3-5 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, pour the reaction mixture onto crushed ice. The product will precipitate. Filter the solid, wash thoroughly with water, and dry. For optimal reproducibility in subsequent experiments, purification by recrystallization from ethanol or column chromatography (using a hexane/ethyl acetate gradient) is highly recommended.

Trustworthiness: A Self-Validating Protocol via Characterization

The identity and purity of the synthesized compound must be rigorously confirmed to ensure experimental reproducibility.

  • ¹H NMR (Nuclear Magnetic Resonance): The spectrum should show distinct aromatic protons corresponding to the pyridine ring, with splitting patterns and chemical shifts influenced by the chloro and fluoro substituents.

  • Mass Spectrometry (MS): ESI-MS should display a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 172.0, confirming the molecular weight of 171.6 g/mol .[3]

  • Elemental Analysis: The calculated elemental composition (C: 42.00%, H: 1.76%, Cl: 20.67%, F: 11.08%, N: 24.50%) should be within ±0.4% of the experimentally determined values.

Comparison of Synthetic Methodologies

Microwave-assisted organic synthesis has gained traction for its ability to reduce reaction times and often improve yields.[2][8]

ParameterConventional HeatingMicrowave IrradiationRationale for Improvement
Reaction Time Hours (e.g., 3-6 h)Minutes (e.g., 10-30 min)Efficient and direct energy transfer to the solvent and reactants leads to rapid heating.[2]
Typical Yield Good to ExcellentOften HigherMinimized side product formation due to shorter reaction times and uniform heating.[8]
Reproducibility HighVery HighPrecise control over temperature and pressure parameters within a sealed vessel enhances run-to-run consistency.[2]
Energy Efficiency LowerHigherEnergy is focused directly on the reaction mixture rather than heating the entire apparatus.

Part 2: Application in Suzuki-Miyaura Cross-Coupling

The 6-chloro position of the title compound is an ideal site for palladium-catalyzed cross-coupling reactions, a fundamental tool in drug discovery for constructing complex molecular architectures.[1] Reproducibility in these reactions is paramount.

Suzuki-Miyaura Coupling Workflow Diagram

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Inert Atmosphere: To an oven-dried flask, add 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as K₂CO₃ (2.0-3.0 eq). Causality: An inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or DME. Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.

  • Thermal Treatment: Heat the reaction mixture (e.g., 80-100 °C) for 4-12 hours until TLC or LC-MS indicates consumption of the starting material.

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the final product.

Comparative Analysis of Halogenated Alternatives

The choice of halogen on the pyridine ring is a critical experimental decision that directly impacts reactivity and, therefore, reproducibility.

SubstrateRelative Reactivity in Suzuki CouplingKey Considerations for Reproducibility
6-Bromo -8-fluoro-triazolopyridineHigher The C-Br bond is weaker than the C-Cl bond, leading to faster oxidative addition. Reactions are often quicker and may proceed at lower temperatures. However, the starting material can be less stable or more expensive.
6-Chloro -8-fluoro-triazolopyridineModerate Represents an excellent balance of stability and reactivity. Requires slightly more forcing conditions (higher temperature, more active catalyst) than the bromo analog, but this can lead to more controlled and reproducible reactions. Less prone to side reactions like homocoupling.
6-Iodo -8-fluoro-triazolopyridineHighest The C-I bond is the most reactive. While this allows for very mild reaction conditions, it also increases the likelihood of catalyst deactivation and side reactions, potentially compromising reproducibility. The starting material is often the most expensive and least stable.

The Role of the 8-Fluoro Substituent: The fluorine atom is generally not displaced in cross-coupling reactions. Its strong electron-withdrawing nature can activate the C-Cl bond towards oxidative addition, potentially improving reaction efficiency compared to a non-fluorinated analog. Furthermore, its inclusion is often a strategic choice to enhance the pharmacological properties of the final molecule.

Conclusion

The reproducibility of experiments involving 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine is not a matter of chance, but a direct result of meticulous control over the synthesis, characterization, and application of the reagent. By employing a robust synthetic protocol, rigorously validating the product's identity and purity, and understanding the causal factors behind reaction parameters—such as the choice of halogen in cross-coupling—researchers can ensure high-fidelity outcomes. The use of modern techniques like microwave-assisted synthesis can further enhance consistency. This guide serves as a foundational blueprint for scientists and drug development professionals to confidently and reproducibly leverage the power of this versatile chemical building block.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine

For the researcher dedicated to the meticulous processes of drug discovery and development, the journey of a novel chemical entity does not conclude upon the generation of data. A crucial, and often overlooked, phase is the responsible management and disposal of surplus and waste materials. This guide provides an in-depth, procedural framework for the proper disposal of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine (CAS No. 1020253-21-7), ensuring the safety of laboratory personnel and the preservation of environmental integrity. Our approach is grounded in the principles of chemical hygiene, regulatory compliance, and scientific understanding of the compound's nature.

The "Why" Behind the Waste Stream: Understanding the Compound's Profile

The triazole and pyridine rings are common scaffolds in pharmaceuticals and agrochemicals. Studies on similar triazole-based compounds have shown that they can be persistent in the environment.[2][3] Improper disposal can lead to the formation of stable and mobile degradation products, such as 1,2,4-triazole, which can contaminate water sources.[4] Therefore, under no circumstances should this compound or its waste be disposed of down the drain.

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) are the primary regulations governing hazardous waste management in the United States.[5][6][7] These regulations mandate a "cradle-to-grave" approach to hazardous waste, meaning the generator is responsible for the waste from its creation to its final, safe disposal.[8]

Hazard Assessment and Personal Protective Equipment (PPE)

Given the lack of a specific SDS, a conservative approach to safety is paramount. Structurally related compounds are known irritants and may have other toxicological properties. Therefore, all handling and disposal operations must be conducted with appropriate PPE to minimize exposure.[9]

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against dermal absorption. Check for breaches frequently.
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash gogglesProtects eyes from splashes of solutions or dust particles.
Body Protection Flame-resistant lab coatProtects skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodEngineering controls are the primary means of preventing inhalation exposure.

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the collection and disposal of waste containing 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine.

Step 1: Waste Determination and Segregation

The first and most critical step is to correctly identify the waste stream. As a halogenated organic compound, all waste containing 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine must be segregated into a dedicated Halogenated Organic Waste stream.[10]

Causality: Mixing halogenated and non-halogenated waste streams complicates the disposal process and can increase costs. Halogenated waste typically requires high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[11]

Do NOT mix with:

  • Non-halogenated organic solvents (e.g., acetone, methanol, hexanes)

  • Aqueous waste

  • Acids or bases

  • Oxidizers

Step 2: Waste Collection and Container Management
  • Select an Appropriate Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap. The container must be in good condition, with no cracks or leaks.[12]

  • Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine"

    • List all constituents by percentage if it is a mixed waste stream (e.g., dissolved in a solvent).

    • The accumulation start date (the date the first drop of waste is added).

  • Accumulate Waste:

    • Always add waste inside a chemical fume hood.

    • Keep the waste container closed at all times, except when actively adding waste.[12] This prevents the release of volatile organic compounds (VOCs).

    • Do not fill the container beyond 90% capacity to allow for expansion.[13]

    • Store the container in a designated satellite accumulation area (SAA) within the laboratory, in secondary containment (such as a plastic tub) to contain any potential leaks.[14]

Step 3: Disposal of Contaminated Materials
  • Solid Waste: Gloves, weigh paper, and other solid materials contaminated with the compound should be collected in a separate, clearly labeled bag or container as "Solid Halogenated Organic Waste."

  • Sharps: Needles or other sharps contaminated with the compound must be placed in a designated sharps container.

  • Empty Containers: To be considered "RCRA empty," a container must be triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[12] For containers that held highly toxic materials, all three rinses must be collected as hazardous waste.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the full waste container. EHS personnel are trained in the proper procedures for transporting and consolidating hazardous waste for final disposal by a licensed contractor.[7]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and call your institution's emergency number.

  • Containment (for small spills): If you are trained and it is safe to do so, contain the spill using a chemical spill kit. Use absorbent pads or vermiculite to soak up liquids.

  • Cleanup: Carefully sweep up solid material or absorbed liquid. Place all cleanup materials in a sealed container and label it as hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine.

Gcluster_0Waste Generationcluster_1Waste Characterization & Segregationcluster_2Accumulation & Storagecluster_3Final DisposalstartGenerate Waste Containing6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridineis_halogenatedIs it a halogenatedorganic compound?start->is_halogenatedsegregateSegregate into'Halogenated Organic Waste' Streamis_halogenated->segregate  Yesno_drainDO NOT Dispose Down Drainis_halogenated->no_draincontainerSelect & LabelCompatible Containersegregate->containeraccumulateAccumulate in Closed Container(<90% Full)in Fume Hoodcontainer->accumulatestoreStore in Secondary Containmentin Satellite Accumulation Areaaccumulate->storecontact_ehsContact EHS for Pickupstore->contact_ehsfinal_disposalLicensed Hazardous Waste Facility(Likely Incineration)contact_ehs->final_disposal

Caption: Decision workflow for the disposal of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine.

By adhering to these scientifically-grounded and procedurally detailed guidelines, researchers can ensure that their valuable work in advancing science does not come at the cost of safety or environmental health.

Navigating the Synthesis Frontier: A Practical Guide to Handling 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine

Navigating the Synthesis Frontier: A Practical Guide to Handling 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine

For the modern researcher in drug development, the synthesis of novel heterocyclic compounds is a routine yet critical task. Among these, substituted triazolopyridines are of significant interest. This guide provides essential, field-tested safety and handling protocols for a specific compound in this class: 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine (CAS No. 1020253-21-7). Our objective is to equip you with the necessary information to manage this reagent confidently and safely, ensuring both personal protection and the integrity of your research.

Immediate Safety and Hazard Overview

Before handling 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine, a thorough review of its Safety Data Sheet (SDS) is mandatory.[1][2] While comprehensive toxicological data for this specific compound is not extensively published, the available information and the nature of halogenated aromatic compounds necessitate a cautious approach.

Primary Hazards:

  • Skin and Eye Irritation: Like many halogenated heterocyclic compounds, this reagent is expected to cause skin and eye irritation upon contact.[4][5]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[5]

  • Unknown Long-Term Effects: Due to its novelty, chronic exposure effects have not been fully elucidated. Halogenated aromatic compounds as a class can have delayed and subtle toxic effects.[6]

Therefore, all handling procedures must be conducted with appropriate engineering controls and personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine. The following table summarizes the minimum required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.Protects against accidental splashes and airborne particles, preventing serious eye irritation or injury.
Skin Protection Chemical-resistant gloves (Nitrile rubber is a suitable choice). A lab coat or chemically resistant apron and closed-toe shoes are mandatory.[7]Prevents direct skin contact, which can lead to irritation.[7] Ensure gloves are inspected before use and changed regularly or immediately if contaminated.
Respiratory Protection To be used in a well-ventilated area or a chemical fume hood.[7] If ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges should be used.Minimizes the inhalation of potentially harmful vapors or dust, which can cause respiratory tract irritation.[7]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach is crucial for minimizing risks. The following workflow provides a clear, procedural guide from preparation to disposal.

Safe Handling Workflowcluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & DisposalPrep1Review SDSPrep2Don PPEPrep1->Prep2Prep3Prepare Fume HoodPrep2->Prep3Hand1Aliquot ChemicalPrep3->Hand1Hand2Perform ReactionHand1->Hand2Clean1Decontaminate GlasswareHand2->Clean1Clean2Segregate WasteClean1->Clean2Clean3Dispose of WasteClean2->Clean3

Caption: A generalized workflow for the safe handling of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine.

Detailed Protocol:

  • Preparation:

    • Review the Safety Data Sheet (SDS): Before commencing any work, thoroughly read and comprehend the SDS for 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine.[1][2]

    • Don Appropriate PPE: Equip yourself with the PPE detailed in the table above.

    • Prepare the Work Area: Ensure a chemical fume hood is operational and the workspace is uncluttered.

  • Handling:

    • Aliquot the Chemical: Carefully weigh and transfer the required amount of the compound within the fume hood.

    • Perform the Reaction: Conduct all experimental manipulations within the fume hood, keeping the sash at the lowest practical height.

  • Cleanup and Disposal:

    • Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[7]

    • Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste in a designated and clearly labeled container.[3]

    • Dispose of Waste: Adhere to your institution's hazardous waste disposal protocols. The waste container must be labeled "Hazardous Waste" with the full chemical name.[7]

Emergency Procedures: Be Prepared

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[8] Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink.[4] Seek immediate medical attention.

In Case of a Spill:

For small spills, absorb the material with inert absorbent pads and place it in a sealed container for disposal.[3] For larger spills, evacuate the area and contact your institution's emergency response team.[3]

Disposal Plan: Responsible Management of Halogenated Waste

The proper disposal of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine and any materials contaminated with it is crucial to prevent environmental harm.

  • Waste Collection: All waste containing this compound, including excess reagent, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, properly labeled container for halogenated waste.[3]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine".[7]

  • Disposal Procedure: Follow your institution's guidelines for the disposal of chemical waste. This typically involves collection by a certified hazardous waste management company.[3]

By adhering to these guidelines, you can safely incorporate 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine into your research workflows, fostering a secure and productive laboratory environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.